Erythromycin A dihydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C37H69NO14 |
|---|---|
分子量 |
751.9 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrate |
InChI |
InChI=1S/C37H67NO13.H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1H2/t18?,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI 键 |
XGYMKYQKIUWFJD-RSFNCVRYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Erythromycin A Dihydrate on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) A, a macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its primary mechanism of action involves binding to the 50S ribosomal subunit, thereby physically obstructing the nascent polypeptide exit tunnel (NPET). This interaction leads to the inhibition of translocation, a crucial step in peptide chain elongation, ultimately resulting in bacteriostasis. This technical guide provides a comprehensive overview of the molecular interactions between erythromycin A dihydrate and the bacterial ribosome, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.
Core Mechanism of Action
Erythromycin A exerts its antibacterial effect by specifically targeting the bacterial 70S ribosome, a complex cellular machine responsible for protein synthesis. The drug binds to the large 50S subunit, effectively halting the translation process.[1]
Binding Site within the 50S Ribosomal Subunit
Erythromycin A binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit.[1] This binding pocket is primarily composed of 23S ribosomal RNA (rRNA) domains II and V. Key nucleotide residues involved in the interaction include A2058, A2059, and G2505 in the peptidyl transferase center (PTC) loop, and A752 in hairpin 35 of domain II. The desosamine (B1220255) sugar of erythromycin forms crucial hydrogen bonds with A2058 and A2059, while the lactone ring interacts with other residues within the tunnel.
Inhibition of Protein Synthesis
The binding of erythromycin in the NPET sterically hinders the passage of the growing polypeptide chain.[1] While the initial steps of translation, including the formation of the first few peptide bonds, can occur, the elongation of the nascent peptide is arrested when it reaches a length of approximately 6-8 amino acids. This blockage of the exit tunnel prevents the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step for the continuation of protein synthesis.[1] This leads to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively terminating protein production.
Ribosome Stalling
In certain contexts, particularly in the regulation of resistance genes like ermC, erythromycin can induce programmed ribosome stalling at specific codons within a leader peptide sequence.[2] This stalling is not a direct consequence of the antibiotic physically blocking the tunnel for all peptides but is rather a more complex interplay between the nascent peptide, the ribosome, and the bound antibiotic. This specific stalling event can lead to conformational changes in the mRNA, exposing the ribosome binding site for the downstream resistance gene, thereby inducing its expression.[2]
Quantitative Data
The interaction between erythromycin A and the bacterial ribosome has been quantified through various biophysical and biochemical assays. The following table summarizes key quantitative data.
| Parameter | Value | Organism/System | Method | Reference(s) |
| Binding Affinity (Kd) | 1.0 x 10⁻⁸ M (at 24°C) | Escherichia coli | [¹⁴C]Erythromycin Binding Assay | [3][4][5] |
| 1.4 x 10⁻⁸ M (at 5°C) | Escherichia coli | [¹⁴C]Erythromycin Binding Assay | [3][5] | |
| Binding Kinetics | ||||
| Association Rate (kon) | 1.7 x 10⁷ L·mol⁻¹·min⁻¹ | Escherichia coli | [¹⁴C]Erythromycin Binding Assay | [3][5] |
| Dissociation Rate (koff) | 0.15 min⁻¹ | Escherichia coli | [¹⁴C]Erythromycin Binding Assay | [3][5] |
| Inhibition | ||||
| IC50 | ~0.75 µM | E. coli in vitro translation | Luciferase Reporter Assay | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of erythromycin A.
Purification of 70S Ribosomes from E. coli
Objective: To isolate functional 70S ribosomes for use in binding and translation assays.
Materials:
-
E. coli cells (e.g., MRE600 strain)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 150 mM KCl, 30 mM NH₄Cl, 200 µl/L PMSF
-
DNase I
-
Sucrose (B13894) solutions (10% and 40% in a suitable buffer)
-
Ultracentrifuge and rotors
Procedure:
-
Grow E. coli cells in a suitable medium to mid-log phase (OD₆₀₀ ≈ 0.5-0.6).
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by adding lysozyme (0.5 mg/mL) and incubating on ice for 30 minutes, followed by the addition of DNase I (10 µg/mL).
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Pellet the ribosomes from the supernatant by ultracentrifugation at 150,000 x g for 4 hours at 4°C.
-
Gently rinse the ribosome pellet with a buffer containing high salt (e.g., 1 M NH₄Cl) to remove associated factors.
-
Resuspend the pellet in a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 60 mM NH₄Cl, 1 mM DTT).
-
For higher purity, the resuspended ribosomes can be layered onto a 10-40% sucrose gradient and centrifuged at 100,000 x g for 16 hours. The 70S ribosome fraction is then collected.
-
Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A₂₆₀ unit = 24 pmol of 70S ribosomes).
-
Aliquot and store the purified ribosomes at -80°C.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
Objective: To determine the binding affinity (Kd) of erythromycin to 70S ribosomes using a radiolabeled ligand.
Materials:
-
Purified 70S ribosomes
-
[¹⁴C]-Erythromycin A
-
Unlabeled Erythromycin A
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 150 mM NH₄(CH₃COO), 6 mM Mg(CH₃COO)₂, 2 mM spermidine, 0.05 mM spermine, 4 mM β-mercaptoethanol
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of reaction mixtures in microcentrifuge tubes. For saturation binding, vary the concentration of [¹⁴C]-Erythromycin while keeping the ribosome concentration constant (e.g., 0.2 µM). For competition binding, use a fixed concentration of [¹⁴C]-Erythromycin and a range of concentrations of unlabeled erythromycin.
-
Add purified 70S ribosomes to each tube to a final concentration of 0.2 µM.
-
Add the appropriate concentrations of [¹⁴C]-Erythromycin and unlabeled erythromycin to each tube.
-
Incubate the reaction mixtures at 37°C for 10-15 minutes to allow binding to reach equilibrium.[7]
-
Pre-soak the nitrocellulose filters in cold Binding Buffer.
-
Place the filters on the vacuum filtration apparatus.
-
Dilute each reaction mixture with 3 mL of cold Binding Buffer and immediately filter through the nitrocellulose membrane under vacuum.[7]
-
Wash each filter three times with 3 mL of cold Binding Buffer to remove unbound radioligand.[7]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of bound [¹⁴C]-Erythromycin for each reaction. For saturation binding, plot bound vs. free ligand and fit the data to a suitable binding isotherm to determine the Kd. For competition binding, plot the percentage of inhibition versus the concentration of the unlabeled competitor to determine the IC50, which can then be converted to a Ki.
In Vitro Translation Inhibition Assay
Objective: To determine the concentration at which erythromycin inhibits bacterial protein synthesis by 50% (IC50).
Materials:
-
E. coli S30 extract-based coupled transcription/translation kit (e.g., PURExpress)
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a T7 promoter
-
This compound stock solution
-
Amino acid mixture
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix of the coupled transcription/translation system according to the manufacturer's instructions, including the S30 extract, buffer, amino acids, and energy source.
-
Add the luciferase reporter plasmid DNA to the master mix to a final concentration of ~10-15 ng/µL.
-
Prepare a serial dilution of erythromycin A in nuclease-free water or a suitable solvent.
-
In a 96-well plate, set up the reactions by adding a constant volume of the master mix containing the plasmid DNA to each well.
-
Add varying concentrations of erythromycin A to the wells. Include a no-drug control (vehicle only) and a no-template control.
-
Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each erythromycin concentration relative to the no-drug control.
-
Plot the percentage of inhibition versus the logarithm of the erythromycin concentration and fit the data to a dose-response curve to determine the IC50 value.
Toeprinting Assay
Objective: To map the precise location of erythromycin-induced ribosome stalling on an mRNA transcript.
Materials:
-
Linear DNA template containing a T7 promoter followed by the gene of interest (e.g., ermC leader peptide)
-
Coupled in vitro transcription/translation system (e.g., PURExpress)[2]
-
Erythromycin A
-
A ³²P-labeled DNA primer complementary to a sequence downstream of the expected stall site
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus and reagents
Procedure:
-
Set up in vitro transcription/translation reactions with the DNA template in the presence and absence of erythromycin (typically at a concentration that induces stalling, e.g., 10-50 µM).[2]
-
Incubate the reactions at 37°C for 15-20 minutes to allow for the formation of stalled ribosome-mRNA complexes.[2]
-
Add the ³²P-labeled primer to the reactions and anneal by heating and cooling.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.
-
Incubate at 37°C for 15-30 minutes. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, at which point it will dissociate, creating a truncated cDNA product (the "toeprint").
-
Terminate the reactions and purify the cDNA products.
-
Run the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
The position of the toeprint band on the gel, relative to the sequencing ladder, indicates the precise nucleotide on the mRNA where the leading edge of the ribosome is stalled.
Visualizations
Mechanism of Action of Erythromycin A
Caption: Mechanism of Erythromycin A action on the bacterial ribosome.
Experimental Workflow for Ribosome Binding Assay
Caption: Workflow for a nitrocellulose filter binding assay.
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for an in vitro translation inhibition assay.
Conclusion
This compound remains a clinically important antibiotic due to its well-defined mechanism of action targeting the bacterial ribosome. Its ability to bind to the nascent polypeptide exit tunnel and inhibit protein synthesis provides a clear rationale for its antibacterial activity. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate macrolide-ribosome interactions, explore mechanisms of resistance, and design novel antibacterial agents that can overcome existing resistance challenges. The continued study of this classic antibiotic and its interactions with its target is crucial for the future of antimicrobial drug discovery.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
The Complete Biosynthesis Pathway of Erythromycin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the complete biosynthesis pathway of Erythromycin (B1671065) A, a clinically significant macrolide antibiotic. Produced by the soil bacterium Saccharopolyspora erythraea, the synthesis of Erythromycin A is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. This document details the genetic and enzymatic machinery, quantitative parameters of the pathway, and key experimental protocols used to elucidate this intricate biosynthetic route.
Genetic Organization of the Erythromycin Biosynthesis Gene Cluster
The genes responsible for Erythromycin A biosynthesis are clustered in a 56 kb region of the Saccharopolyspora erythraea chromosome.[1] This cluster, designated ery, contains over 20 open reading frames organized into several transcriptional units.[2] The core of this cluster is composed of three large genes, eryAI, eryAII, and eryAIII, which encode the three multidomain proteins of the 6-deoxyerythronolide B synthase (DEBS).[3] Flanking these PKS genes are genes responsible for the biosynthesis of the two deoxysugars, L-mycarose and D-desosamine (eryB and eryC gene cassettes), and for the subsequent tailoring reactions (eryF, eryG, eryK).[2][4]
The Polyketide Synthase (PKS) Assembly Line: Synthesis of 6-deoxyerythronolide B (6-dEB)
The carbon skeleton of erythromycin, 6-deoxyerythronolide B (6-dEB), is synthesized by the type I modular PKS, DEBS. This enzymatic assembly line consists of a loading module and six extension modules distributed across three large homodimeric proteins: DEBS1, DEBS2, and DEBS3.[5][6]
The biosynthesis is initiated with the loading of a propionyl-CoA starter unit onto the loading domain.[7] Subsequently, six molecules of (2S)-methylmalonyl-CoA serve as extender units, which are sequentially added in a series of six condensation reactions, each catalyzed by one of the six extension modules.[7] Each module contains a set of domains that catalyze specific reactions:
-
Acyltransferase (AT): Selects the appropriate extender unit (methylmalonyl-CoA) and transfers it to the ACP.[5]
-
Acyl Carrier Protein (ACP): Carries the growing polyketide chain between the active sites of the module.[6]
-
Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit.[5]
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.[7]
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.[7]
-
Enoyl Reductase (ER): Reduces the enoyl intermediate to a saturated acyl intermediate.[7]
The specific combination of these reductive domains in each module determines the final structure of the polyketide chain. The process culminates with the thioesterase (TE) domain at the C-terminus of DEBS3 catalyzing the release and macrolactonization of the completed heptaketide chain to form the 14-membered ring of 6-dEB.[5]
Post-PKS Modifications: The Path to Erythromycin A
Following the synthesis of the 6-dEB macrocycle, a series of tailoring reactions occur to yield the final bioactive Erythromycin A.[8][9] These modifications are catalyzed by enzymes encoded by genes within the ery cluster.
-
Hydroxylation at C-6: The cytochrome P450 monooxygenase EryF catalyzes the hydroxylation of 6-dEB at the C-6 position to produce erythronolide B (EB).[10]
-
Glycosylation at C-3: The glycosyltransferase EryCIII attaches the deoxysugar TDP-D-desosamine to the hydroxyl group at C-3 of EB, forming 3-O-desosaminylerythronolide B. The genes for the synthesis of TDP-D-desosamine are located in the eryC cassette.[4][8]
-
Glycosylation at C-5: The glycosyltransferase EryBV then attaches the deoxysugar TDP-L-mycarose to the hydroxyl group at C-5, yielding erythromycin D. The genes for the synthesis of TDP-L-mycarose are found in the eryB cassette.[4][8]
-
Hydroxylation at C-12: The cytochrome P450 monooxygenase EryK hydroxylates erythromycin D at the C-12 position to form erythromycin C.[8][9]
-
Methylation of the Mycarose (B1676882) Moiety: Finally, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase EryG methylates the 3'-hydroxyl group of the mycarose sugar to produce Erythromycin A.[8][9] It is noteworthy that EryG can also act on erythromycin D to produce erythromycin B, which is a shunt product as it is a poor substrate for the subsequent C-12 hydroxylation by EryK.[9]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of Erythromycin A.
Table 1: Kinetic Parameters of DEBS Enzymes
| Enzyme/Module | Substrate | Km (µM) | kcat (min-1) | Reference |
| DEBS 1+TE | (2S)-methylmalonyl-CoA | 24 | 3.4 | [4] |
| Complete DEBS | Propionyl-CoA & (2S)-methylmalonyl-CoA | - | 0.5 | [4] |
| Reconstituted DEBS (complete) | Propionyl-CoA & (2S)-methylmalonyl-CoA | - | 1.1 | [3] |
| Reconstituted DEBS (trimodular) | Propionyl-CoA & (2S)-methylmalonyl-CoA | - | 2.5 | [3] |
| Reconstituted DEBS (bimodular) | Propionyl-CoA & (2S)-methylmalonyl-CoA | - | 21 | [3] |
Table 2: Precursor and Product Yields
| Host Organism | Product | Titer/Yield | Reference |
| Escherichia coli (heterologous expression) | 6-deoxyerythronolide B (6-dEB) | 1.4% molar yield from propionate | [11] |
| Escherichia coli (heterologous expression) | Erythromycin A | 10 mg/L | [12] |
| Saccharopolyspora erythraea (mutant) | Erythromycin A | 50% increase with MCM operon duplication | [13] |
| Aeromicrobium erythreum (mutant) | Erythromycin | 74% increase in mutB mutant | [14] |
Experimental Protocols
Detailed methodologies for key experiments in the study of Erythromycin A biosynthesis are provided below.
Purification of DEBS Proteins from E. coli
This protocol describes the purification of the large, multi-domain DEBS proteins expressed heterologously in E. coli.
Materials:
-
E. coli cell paste expressing a DEBS protein (e.g., DEBS1, DEBS2, or DEBS3)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 250 mM imidazole
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
SDS-PAGE analysis reagents
Procedure:
-
Resuspend the E. coli cell paste in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged DEBS protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to confirm the presence and purity of the protein.
-
Pool the fractions containing the purified protein and concentrate using an appropriate centrifugal filter device.
-
For further purification, subject the concentrated protein to size-exclusion chromatography using a buffer suitable for long-term storage (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
-
Analyze the fractions from size-exclusion chromatography by SDS-PAGE, pool the pure fractions, and store at -80°C.
In Vitro Reconstitution of 6-dEB Synthesis
This protocol outlines the procedure for the cell-free synthesis of 6-dEB using purified DEBS proteins.[3]
Materials:
-
Purified DEBS1, DEBS2, and DEBS3 proteins
-
Reaction Buffer: 100 mM sodium phosphate (B84403) (pH 7.2), 2.5 mM EDTA, 5 mM DTT
-
Propionyl-CoA
-
(2S)-methylmalonyl-CoA
-
NADPH
-
Quenching solution: 2 volumes of ethyl acetate (B1210297)
Procedure:
-
In a microcentrifuge tube, combine the purified DEBS1, DEBS2, and DEBS3 proteins in the Reaction Buffer.
-
Add propionyl-CoA, (2S)-methylmalonyl-CoA, and NADPH to the reaction mixture to initiate the synthesis.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-4 hours).
-
Quench the reaction by adding two volumes of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic (ethyl acetate) layer.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
Analyze the product formation (6-dEB) by LC-MS.
HPLC-UV Analysis of Erythromycin
This protocol provides a method for the quantitative analysis of erythromycin in fermentation broths or purified samples using High-Performance Liquid Chromatography with UV detection.[8]
Materials:
-
Erythromycin standard
-
Fermentation broth or sample containing erythromycin
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Prepare a standard curve by dissolving known concentrations of erythromycin in the mobile phase.
-
Prepare the sample by centrifuging the fermentation broth to remove cells and particulate matter. Dilute the supernatant with the mobile phase as necessary to fall within the range of the standard curve.
-
Set the HPLC column temperature to 70°C.
-
Set the UV detector wavelength to 215 nm.
-
Inject the standards and samples onto the HPLC system.
-
Run the chromatography with the specified mobile phase at a flow rate of 1.0 mL/min.
-
Identify the erythromycin peak based on the retention time of the standard.
-
Quantify the amount of erythromycin in the sample by comparing the peak area to the standard curve.
Visualizations
The following diagrams illustrate the key pathways and workflows in Erythromycin A biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of 6-Deoxyerythronolide B by Crimmins [organic-chemistry.org]
- 3. In vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin biosynthesis: kinetic studies on a fully active modular polyketide synthase using natural and unnatural substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypes and gene expression profiles of Saccharopolyspora erythraea rifampicin-resistant (rif) mutants affected in erythromycin production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis and study of 6-deoxyerythronolide B by late-stage C-H oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Engineering of the methylmalonyl-CoA metabolite node of Saccharopolyspora erythraea for increased erythromycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modular polyketide synthases: Investigating intermodular communication using 6 deoxyerythronolide B synthase module 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Erythromycin A Dihydrate: A Technical Guide
Introduction: Erythromycin (B1671065) A is a broad-spectrum macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] It is widely used to treat a variety of bacterial infections, including those affecting the respiratory tract and skin.[2] The commercially available form is typically Erythromycin A dihydrate, a crystalline solid where two water molecules are incorporated into the crystal structure.[3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of its spectroscopic properties is crucial for identification, purity assessment, and quality control. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Erythromycin A. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR Data
The ¹H NMR spectrum of Erythromycin A is complex due to the large number of protons in similar environments. Key signals include multiple methyl doublets and singlets, oxymethine protons, and the characteristic N,N-dimethylamino singlet.[6]
Table 1: ¹H NMR Chemical Shifts for Erythromycin A
| Proton Type | Chemical Shift (δ) in ppm |
| Anomeric Protons | 4.84 & 4.39 |
| Oxymethine Protons | 5.05 - 2.95 |
| N-(CH₃)₂ Singlet | 2.38 |
| Methoxy Singlet | 3.26 |
| Methylene (B1212753) Multiplets | 1.88 - 1.41 |
| Methyl Doublets (6) | 1.25 - 1.12 |
| Methyl Singlets (3) | 1.43 - 1.11 |
| Methyl Triplet | 0.84 |
Note: Data corresponds to Erythromycin A, as detailed spectral assignments for the dihydrate form in solution are not substantially different in common literature. The spectrum was reported for a sample in CDCl₃.[2][6]
¹³C NMR Data
The ¹³C NMR spectrum provides a distinct signal for each carbon atom in the molecule. The solid-state ¹³C NMR spectrum is particularly useful for characterizing the dihydrate form, as the local chemical environment is influenced by the water molecules.[3][4]
Table 2: Solid-State ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ) in ppm |
| Ketone (C=O) | 217.3 |
| Ester (C=O) | 177.8 |
| Anomeric/Oxygenated Carbons | 103.7, 98.0, 85.6, 82.5, 78.8, 75.7, 73.8, 71.2, 67.9, 65.9 |
| Aliphatic Carbons | 49.2, 47.4, 45.2, 38.7, 29.7, 26.8, 24.1, 22.3, 20.7, 16.5, 14.6, 12.9, 9.9 |
Note: Data obtained from solid-state CP/MAS NMR at 50.19 MHz, referenced externally to hexamethyl benzene (B151609).[3]
Experimental Protocol: NMR Spectroscopy
A generalized protocol for obtaining NMR spectra of Erythromycin A is as follows:
-
Sample Preparation (Solution-State):
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2]
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not included in the solvent.
-
-
Sample Preparation (Solid-State):
-
Data Acquisition:
-
Place the NMR tube or rotor into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum. A single scan may be sufficient for a concentrated sample.[2]
-
Acquire the ¹³C spectrum. This typically requires multiple scans and proton decoupling to enhance signal-to-noise. For solid-state analysis, Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques are employed.[3]
-
For solid-state ¹³C NMR, parameters may include a contact time of 3 ms (B15284909) and a recycle delay of 3 s.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm for solution, or an external reference like hexamethyl benzene for solid-state).[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for hydroxyl, carbonyl, and C-O groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3450 | O-H / N-H stretching (hydroxyl/amino groups) |
| 2980 - 2840 | C-H stretching (aliphatic) |
| ~1740 - 1720 | C=O stretching (ester and ketone carbonyls) |
| 1480 - 1340 | C-H bending (methyl and methylene groups) |
Note: Data compiled from multiple sources. The carbonyl region between 1743 and 1697 cm⁻¹ is often used for quantification.[6][7][8]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any residual moisture.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of the dry KBr.
-
Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. While Erythromycin lacks a strong chromophore, its ketone group allows for a characteristic absorption maximum (λmax) in the UV range, which is useful for quantitative analysis.[7]
Table 4: UV-Vis Absorption Data for Erythromycin A
| Solvent/Medium | λmax (nm) |
| Methanol (B129727) / Dibasic Phosphate (B84403) Buffer pH 8.0 (1:1) | 285 |
| Acidic Solution | 289 |
| Methanol | 214 |
Note: The λmax at ~285 nm is commonly used for quantification in pharmaceutical assays.[1][10][11] A secondary peak can be observed at lower wavelengths.[12]
Experimental Protocol: UV-Vis Spectroscopy
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 50 mg).
-
Dissolve it in a small amount of a 1:1 mixture of methanol and a suitable buffer (e.g., dibasic phosphate buffer, pH 8).[1][10]
-
Transfer the solution quantitatively to a volumetric flask (e.g., 50 mL) and dilute to the mark with the solvent mixture to create a concentrated stock solution.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations in the linear range of the assay (e.g., 1.0 to 6.0 µg/mL).[10]
-
-
Data Acquisition:
-
Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the λmax.
-
Use the solvent mixture as a blank to zero the instrument.
-
Measure the absorbance of each working standard at the predetermined λmax (e.g., 285 nm).[10]
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Use the linear regression equation from the calibration curve to determine the concentration of unknown samples based on their measured absorbance.
-
References
- 1. jfda-online.com [jfda-online.com]
- 2. magritek.com [magritek.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Solid-state investigations of this compound: structure, NMR spectroscopy, and hygroscopicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin dihydrate | C37H71NO15 | CID 83991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbio.com [ijbio.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
Physical properties of Erythromycin A dihydrate crystals
An In-Depth Technical Guide to the Physical Properties of Erythromycin (B1671065) A Dihydrate Crystals
Introduction
Erythromycin, a broad-spectrum macrolide antibiotic produced by Streptomyces erythreus, is a cornerstone in antibacterial therapy.[1][2] The most common commercial form is Erythromycin A dihydrate, a crystalline solid where the active pharmaceutical ingredient (API) incorporates two water molecules into its crystal lattice.[3][4] The physical properties of this dihydrate form—such as its crystal structure, thermal behavior, solubility, and morphology—are critical parameters that influence its stability, bioavailability, and manufacturability.[5] Understanding these characteristics is paramount for researchers, scientists, and drug development professionals in designing robust formulations and ensuring consistent product quality.
This technical guide provides a comprehensive overview of the core physical properties of this compound crystals, presenting quantitative data in structured tables, detailing experimental protocols for characterization, and illustrating key processes and relationships through diagrams.
Crystallographic and Physicochemical Properties
The foundation of a crystal's physical properties lies in its atomic arrangement. This compound crystallizes in an orthorhombic system, with two water molecules integrated into the asymmetric unit, participating in the hydrogen bond network.[4] This specific arrangement dictates the crystal's stability and behavior under various conditions.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [4] |
| Space Group | P 2₁2₁2₁ | [4][6] |
| Unit Cell Parameter 'a' | 9.1829 Å | [6] |
| Unit Cell Parameter 'b' | 9.6316 Å | [6] |
| Unit Cell Parameter 'c' | 47.151 Å | [6] |
| Unit Cell Angles (α, β, γ) | 90° | [6] |
| Molecules per Unit Cell (Z) | 4 |[6] |
Table 2: General Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₇H₆₇NO₁₃·2H₂O | [4][7] |
| Molecular Weight | ~770.0 g/mol | [6][7] |
| Appearance | Crystalline solid |[8] |
Thermal Behavior and Stability
Thermal analysis reveals the stability of the hydrate (B1144303) form and its transformation pathways upon heating. When subjected to increasing temperature, this compound undergoes a multi-step process involving dehydration to a crystalline anhydrate form via a non-crystalline intermediate.[8][9] The anhydrate form subsequently melts at a higher temperature.[10]
Table 3: Thermal Analysis Data for this compound
| Thermal Event | Temperature Range / Point | Technique | Reference |
|---|---|---|---|
| Dehydration (Desolvation) | 59 - 105°C | DSC | [10] |
| Liquefaction of Dehydrated Form | 124 - 130°C | DSC | [10] |
| Melting Point (Anhydrate) | 193°C | DSC | [10] |
| Water Loss (TGA) | Complete by 120°C | TGA |[5] |
Caption: Thermal transformation pathway of this compound upon heating.
Spectroscopic Profile
Spectroscopic techniques provide insight into the molecular structure and chemical environment of the crystal.
-
Infrared (IR) Spectroscopy : The IR spectra of this compound show characteristic features that can differentiate it from other hydrate or solvate forms.[11] The carbonyl (C=O) absorption band, typically found between 1743 cm⁻¹ and 1697 cm⁻¹, is distinct and can be utilized for quantitative analysis of the API in formulations, as excipients generally do not absorb in this region.[12]
-
Solid-State NMR Spectroscopy : 13C Solid-State NMR is highly sensitive to the local chemical environment. Studies have shown that even when this compound retains its crystallographic order at low humidity, the loss of water molecules leads to dramatic changes in its solid-state 13C NMR spectrum.[3][13]
Solubility and Dissolution Behavior
The solubility of this compound is a critical factor for its dissolution and subsequent absorption. Its solubility is highly dependent on the solvent system and temperature.
-
Temperature Dependence : The compound exhibits unusual temperature-dependent solubility. In pure water, its solubility decreases as the temperature increases.[14] Conversely, in organic solvents like acetone, the solubility increases with rising temperature.[14]
-
Solvent Effects : Acetone and ethanol (B145695) are considered relatively good solvents for this compound.[1] The choice of solvent is crucial for designing crystallization processes, a key step in API purification and manufacturing.[1]
Table 4: Solubility of this compound in Various Solvents (Mole Fraction, x₁)
| Solvent | 293.20 K (~20°C) | 303.15 K (~30°C) | 313.15 K (~40°C) | 323.00 K (~50°C) | Reference |
|---|---|---|---|---|---|
| Methanol | 0.01311 | 0.01790 | 0.02324 | 0.02980 | [1][15] |
| Ethanol | 0.01851 | 0.02540 | 0.03210 | 0.04012 | [1][15] |
| Propan-2-ol | 0.01320 | 0.01701 | 0.02113 | 0.02580 | [1] |
| Acetone | 0.01580 | 0.02170 | 0.02901 | 0.03810 | [1][15] |
| Chloroform | 0.00651 | 0.00880 | 0.01121 | 0.01382 | [1][15] |
| Water | 0.00034 | 0.00030 | 0.00026 | 0.00023 |[14] |
Crystal Morphology and Engineering
The external shape of a crystal, known as its habit or morphology, significantly impacts bulk powder properties such as flowability, compaction, and dissolution rate.
-
Observed Morphology : this compound crystals can exhibit a range of shapes, from irregular to acicular (needle-like) and plate-like.[16][17]
-
Morphology Engineering : The crystal habit can be intentionally modified. Using pharmaceutical excipients like hydroxypropyl cellulose (B213188) (HPC) as an additive during crystallization can induce the formation of more uniform, plate-like crystals.[16] This modification has been shown to improve the compaction properties of the API, which is highly valuable for tabletting.[16] The effect of the additive is dependent on its concentration.[17]
-
Predicted Morphology : The Bravais-Friedel-Donnay-Harker (BFDH) model predicts that the most dominant and stable crystal faces are {002}, {011}, and {101}.[18][19]
Caption: Workflow for modifying the crystal habit of this compound.
Experimental Protocols
Accurate characterization of this compound relies on standardized experimental methodologies.
Caption: General workflow for the physicochemical characterization of crystals.
Single Crystal Growth
High-quality single crystals suitable for X-ray crystallography can be grown by the slow diffusion of an anti-solvent (n-pentane) into a water-saturated ethyl acetate (B1210297) solution containing the dissolved antibiotic.[3]
X-ray Powder Diffraction (PXRD)
PXRD is used to identify the crystalline form and assess its purity.
-
Sample Preparation : A small amount of the crystal powder is gently packed into a sample holder.
-
Data Acquisition : The sample is irradiated with monochromatic X-rays over a specified range of 2θ angles.
-
Analysis : The resulting diffraction pattern of peak positions and intensities is compared against reference patterns for known forms (dihydrate, anhydrate, etc.).[20]
Thermal Analysis (DSC/TGA)
DSC and TGA are used to study thermal transitions.
-
Sample Preparation : 5-10 mg of the sample is accurately weighed into an aluminum pan.[21]
-
Instrumentation : The analysis is run under a continuous flow of inert nitrogen gas (e.g., 70 mL/min).[21]
-
Heating Program : The sample is heated at a constant rate (e.g., 10 K/min) over a defined temperature range (e.g., 30°C to 250°C).[5][21]
-
Data Analysis : The DSC thermogram shows endothermic and exothermic events (like dehydration and melting), while the TGA curve shows mass loss as a function of temperature.[5][21]
Solubility Measurement (Synthetic Method)
This method determines the temperature at which a known composition of solute and solvent becomes a clear solution.
-
Sample Preparation : A precise amount of this compound and the chosen solvent are placed in a jacketed glass vessel.
-
Measurement : The mixture is heated at a controlled rate while being stirred.[1]
-
Detection : A laser monitoring system detects the exact temperature at which the last solid particles disappear, which corresponds to the saturation temperature for that concentration.[1][14] The process is repeated for different concentrations to build a solubility curve.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used for structural confirmation and quantification.
-
Sample Preparation : A small amount of the sample is finely ground with potassium bromide (KBr) powder.
-
Pellet Formation : The mixture is compressed under high pressure (e.g., 6 tons) to form a thin, transparent pellet.[22]
-
Analysis : The pellet is placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically in the 4000-400 cm⁻¹ range.[22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]
- 6. Erythromycin dihydrate | C37H71NO15 | CID 83991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids. | Semantic Scholar [semanticscholar.org]
- 10. Physical Characterization of Erythromycin Dihydrate, Anhydrate and Amorphous Solid and Their Dissolution Properties [jstage.jst.go.jp]
- 11. [IR spectral research on erythromycin mono- and dihydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 13. Solid-state investigations of this compound: structure, NMR spectroscopy, and hygroscopicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Thermodynamic Behavior of Erythromycin Thiocyanate Dihydrate in Six Pure Solvents and Two Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Erythromycin A Dihydrate: A Technical Guide to its Mode of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) A, a cornerstone of the macrolide antibiotic class, has been a critical therapeutic agent against gram-positive bacterial infections for decades. Its efficacy stems from a highly specific mechanism of action: the inhibition of bacterial protein synthesis. This technical guide provides an in-depth exploration of the molecular interactions, kinetics, and experimental methodologies that define the antibacterial activity of Erythromycin A dihydrate. It details the binding of erythromycin to the bacterial ribosome, the subsequent blockade of protein elongation, and the quantitative measures of its inhibitory power. Furthermore, this document outlines the key experimental protocols used to characterize its mode of action and provides visualizations of the critical pathways and workflows involved.
Core Mechanism of Action: Inhibition of Protein Synthesis
Erythromycin A exerts its bacteriostatic effect by targeting and stalling the protein synthesis machinery within bacteria.[][2][3] Unlike bactericidal agents that kill bacteria outright, erythromycin prevents them from multiplying, allowing the host's immune system to clear the infection.[][2][3] This process is highly selective for bacteria, as erythromycin does not affect protein synthesis in human tissues due to structural differences in ribosomes.[]
The primary steps in its mode of action are:
-
Binding to the 50S Ribosomal Subunit : Erythromycin specifically binds to the large 50S subunit of the bacterial 70S ribosome.[2][3][4][5][6][7][8] The binding site is composed primarily of the 23S ribosomal RNA (rRNA) molecule, a key component of the ribosome's catalytic core.[][3][9][10]
-
Occlusion of the Nascent Peptide Exit Tunnel (NPET) : The antibiotic positions itself at the entrance of the tunnel through which newly synthesized polypeptide chains emerge from the ribosome.[3][5][11][12][13][14] High-resolution structural studies have precisely mapped this location, showing that erythromycin physically constricts the tunnel's diameter.[11][14]
-
Inhibition of Translocation : By blocking the NPET, erythromycin sterically hinders the progression of the growing peptide chain once it reaches a certain length (typically a few amino acids).[13][14] This obstruction prevents the crucial translocation step of the elongation cycle, where the ribosome moves along the messenger RNA (mRNA) to read the next codon.[2][3][4][6][7][9] The ribosome effectively stalls, leading to the premature dissociation of the incomplete peptide chain (peptidyl-tRNA) and a halt in protein production.[13]
It is important to note that erythromycin does not prevent the initiation of translation or the formation of the first few peptide bonds.[13] Its inhibitory action is context-specific, occurring after a short nascent peptide has been formed.[13]
Quantitative Data on Erythromycin A Activity
The efficacy of Erythromycin A can be quantified through several key parameters that measure its binding affinity and inhibitory concentration against various bacterial strains.
Table 1: Binding Affinity and Protein Synthesis Inhibition
| Parameter | Value | Organism / System | Reference |
| Dissociation Constant (Kd) | 1.0 x 10-8 M | Escherichia coli 70S Ribosomes | [15] |
| IC50 (Protein Synthesis) | 1.5 µg/mL | Haemophilus influenzae | [16] |
| IC50 (Growth Inhibition) | 58.2 µM | Plasmodium falciparum | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. These values are critical for determining clinical effectiveness.
| Organism | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | ATCC® 29213™ | 0.25 - 1 | [17] |
| Staphylococcus aureus | (Medically Significant) | 0.023 - 1024 | [7] |
| Enterococcus faecalis | ATCC® 29212™ | 1 - 4 | [17] |
| Streptococcus pneumoniae | ATCC® 49619™ | 0.03 - 0.12 | [17] |
| Streptococcus pyogenes | (Medically Significant) | 0.004 - 256 | [7] |
Note: MIC ranges can be wide, reflecting the existence of both susceptible and resistant strains.
Key Molecular Interactions and Resistance
The binding of erythromycin is mediated by specific interactions with nucleotides of the 23S rRNA within the exit tunnel. Key residues include A2058 and A2059, which form hydrogen bonds with the desosamine (B1220255) sugar moiety of the antibiotic.[11][18] Ribosomal proteins L4 and L22, which are near the tunnel entrance, also play a role in the drug's binding and are often implicated in resistance when mutated.[12][19][20]
Bacterial resistance to erythromycin primarily arises from three mechanisms:
-
Target Site Modification : The most common mechanism in gram-positive bacteria is the enzymatic methylation of nucleotide A2058 in the 23S rRNA by Erm (erythromycin ribosome methylation) methyltransferases.[2] This modification prevents the antibiotic from binding effectively to the ribosome.
-
Drug Efflux : Bacteria can acquire genes encoding efflux pumps, which are membrane proteins that actively transport erythromycin out of the cell, reducing its intracellular concentration.[2][4]
-
Target Site Mutation : Mutations in the 23S rRNA gene (e.g., at positions A2058 or A2059) or in genes encoding ribosomal proteins L4 and L22 can alter the conformation of the binding pocket, thereby reducing the drug's affinity.[12][14][18][20]
Experimental Protocols
Characterizing the mode of action of Erythromycin A involves a suite of well-established experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard protocol for determining the MIC of an antibiotic.[17][21]
Methodology:
-
Prepare Antibiotic Dilutions : Perform two-fold serial dilutions of this compound in a 96-well microtiter plate using a suitable liquid growth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[17][21]
-
Prepare Inoculum : Culture the test bacterium on an agar (B569324) plate. Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]
-
Inoculation : Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).[17]
-
Incubation : Incubate the plate at 35 ± 2°C for 16-20 hours.[17]
-
Reading the MIC : The MIC is determined as the lowest concentration of erythromycin that completely inhibits visible bacterial growth.[17]
Ribosome Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of compounds to the ribosome by monitoring changes in the polarization of fluorescently labeled erythromycin.[22]
Methodology:
-
Reagents : Prepare purified 70S ribosomes from a relevant bacterial strain (e.g., E. coli), a fluorescently labeled erythromycin derivative (e.g., BODIPY-erythromycin), and the unlabeled test compounds (e.g., Erythromycin A).[22]
-
Binding Reaction : In a microplate, mix a fixed concentration of the fluorescently labeled erythromycin with a fixed concentration of ribosomes.
-
Competition : To determine the binding affinity of unlabeled erythromycin, add increasing concentrations of the unlabeled drug to the ribosome-probe mixture.
-
Incubation : Allow the reactions to reach equilibrium.
-
Measurement : Measure the fluorescence polarization (FP) of each well. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the large ribosome, its tumbling slows dramatically, leading to high polarization.
-
Data Analysis : The unlabeled erythromycin will compete with the fluorescent probe for the binding site, causing a concentration-dependent decrease in FP. These data are used to calculate the IC₅₀, which can then be converted to a dissociation constant (Kd).[22]
In Vitro Translation Inhibition Assay
This assay directly measures the effect of erythromycin on the synthesis of a reporter protein in a cell-free system.[23]
Methodology:
-
System Setup : Use a commercial in vitro translation system (e.g., PURExpress) containing all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy sources).[23]
-
Reporter Gene : Use an mRNA template that codes for a readily detectable reporter protein, such as luciferase or a fluorescent protein.[23]
-
Inhibition Assay : Set up parallel translation reactions. To the experimental reactions, add varying concentrations of Erythromycin A. Include a no-drug control.
-
Incubation : Incubate the reactions under conditions optimal for protein synthesis.
-
Detection : Measure the amount of reporter protein synthesized. For a luciferase reporter, this is done by adding luciferin (B1168401) and measuring luminescence. For other systems, methods like radioactive amino acid incorporation ([³⁵S]-Met) followed by scintillation counting can be used.[16]
-
Analysis : Compare the amount of protein produced in the presence of erythromycin to the control reaction to determine the extent of inhibition and calculate an IC₅₀ value.[16][23]
References
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Erythromycin - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Solved Erythromycin: acts by inhibition of protein synthesis | Chegg.com [chegg.com]
- 11. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. letstalkacademy.com [letstalkacademy.com]
- 14. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) A dihydrate, a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), has been a cornerstone in the treatment of various bacterial infections for decades.[1][2] This technical guide provides a comprehensive overview of its pharmacology, intended for professionals in research and drug development. The document delves into its mechanism of action, detailing its interaction with the bacterial ribosome. It presents a thorough analysis of its pharmacokinetic and pharmacodynamic properties, supported by quantitative data. Furthermore, this guide outlines detailed experimental protocols for key assays and illustrates critical biological pathways and experimental workflows through diagrams.
Mechanism of Action
Erythromycin A dihydrate exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2][3][4] At higher concentrations, it can be bactericidal.[5] The core mechanism involves the reversible binding of the antibiotic to the 50S subunit of the bacterial ribosome.[2][4][6] This interaction occurs specifically at or near the P-site of the ribosome, sterically hindering the translocation of the peptidyl-tRNA from the A-site to the P-site.[4][7] This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[4][6][7] Mammalian cells, possessing 60S and 40S ribosomal subunits, are not affected by erythromycin, which accounts for its selective toxicity.[3][8]
Beyond its antibacterial properties, erythromycin also exhibits prokinetic effects on the gastrointestinal tract by acting as an agonist at motilin receptors.[7][9][10] This action stimulates gastrointestinal motility, which can be a therapeutic benefit in conditions like gastroparesis, but also contributes to its common gastrointestinal side effects.[3][7]
Additionally, erythromycin possesses anti-inflammatory and immunomodulatory properties.[3] These effects are thought to be mediated, in part, by its ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines.[11][12][13][14]
Figure 1: Mechanism of Action of this compound on the Bacterial Ribosome.
Pharmacokinetics
The pharmacokinetic profile of erythromycin is characterized by variable oral absorption and extensive hepatic metabolism.
Absorption
Erythromycin base is susceptible to degradation by gastric acid. Therefore, oral formulations are often enteric-coated or administered as more acid-stable salts or esters.[3][8] Peak plasma concentrations (Cmax) are typically reached within 4 hours after oral administration, though this can be delayed by food.[3][8] The bioavailability of oral erythromycin is variable, reported to be between 18-45%.[15]
Distribution
Erythromycin is widely distributed into most body fluids and tissues, with the notable exception of the brain and cerebrospinal fluid.[5] It is largely bound to plasma proteins.[3] Erythromycin concentrates in the liver.[3][8]
Metabolism
The primary site of metabolism for erythromycin is the liver, where it undergoes demethylation by the cytochrome P450 enzyme CYP3A4.[3][7][8] This metabolic pathway is a significant source of drug-drug interactions.
Excretion
Erythromycin is primarily excreted in the bile, with only a small fraction (2-15%) being eliminated unchanged in the urine.[3][5][7] The elimination half-life is approximately 1.5 to 2.0 hours in individuals with normal renal function.[3][7][8] In patients with end-stage renal disease, the half-life can be prolonged to 5 to 6 hours.[7]
| Parameter | Value | Reference |
| Bioavailability | 18 - 45% | [15] |
| Time to Peak (Tmax) | ~4 hours (oral, with food) | [3][8] |
| Peak Plasma Conc. (Cmax) | 0.60 ± 0.22 µg/mL (500 mg dose) | [16] |
| Elimination Half-life | 1.5 - 2.0 hours | [3][7][8] |
| Protein Binding | High | [3] |
| Metabolism | Hepatic (CYP3A4) | [3][7][8] |
| Primary Excretion | Biliary | [3][5][7] |
| Table 1: Summary of Pharmacokinetic Parameters of this compound. |
Pharmacodynamics
The pharmacodynamic properties of erythromycin are primarily related to its antibacterial activity, but also encompass its prokinetic and anti-inflammatory effects.
Antibacterial Spectrum
Erythromycin is active against a broad range of bacteria, particularly Gram-positive cocci and some Gram-negative organisms. It is also effective against atypical pathogens.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 - 1 | 0.5 | - | [1] |
| Streptococcus pneumoniae | 0.03 - 0.12 | - | - | [1] |
| Streptococcus pyogenes | 0.06 - 0.125 | - | - | [17] |
| Enterococcus faecalis | 1 - 4 | 2 | - | [1] |
| Bordetella pertussis | 0.06 - 0.125 | - | - | [17] |
| Rhodococcus equi | >0.5 (resistance trend) | - | - | [18] |
| Table 2: Minimum Inhibitory Concentrations (MIC) of Erythromycin against Various Pathogens. |
Prokinetic Effects
Erythromycin acts as a motilin receptor agonist, stimulating gastrointestinal smooth muscle contraction.
| Parameter | Value | Reference |
| Ki (human motilin receptor) | 19 µM | [3] |
| EC50 (human motilin receptor) | 0.92 µM | [3] |
| Inhibitory Constant (rabbit colon) | 84.0 nM | [19] |
| Table 3: Quantitative Data on Motilin Receptor Agonist Activity of Erythromycin. |
Anti-inflammatory Effects
Erythromycin has been shown to possess anti-inflammatory properties, which are thought to contribute to its therapeutic efficacy in certain chronic inflammatory airway diseases.
| Effect | Quantitative Measure | Reference |
| Inhibition of Neutrophil NADPH Oxidase (whole-cell) | IC50 = 0.7 mM | [20] |
| Inhibition of Neutrophil NADPH Oxidase (cell-free) | IC50 = 0.2 mM | [20] |
| Table 4: Quantitative Data on the Anti-inflammatory Effects of Erythromycin. |
Mechanisms of Resistance
Bacterial resistance to erythromycin can develop through several mechanisms, primarily involving modification of the drug target, active efflux of the drug, or enzymatic inactivation.
-
Target Site Modification: This is the most common mechanism and is mediated by erm (erythromycin ribosome methylase) genes. These genes encode methylases that add one or two methyl groups to an adenine (B156593) residue in the 23S rRNA of the 50S ribosomal subunit.[2][5][21] This methylation reduces the binding affinity of erythromycin to the ribosome, conferring resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[2][5][21]
-
Active Efflux: This mechanism is mediated by mef (macrolide efflux) genes, which encode for a membrane-bound efflux pump that actively transports erythromycin out of the bacterial cell.[5][21] This results in a lower intracellular concentration of the antibiotic.
-
Enzymatic Inactivation: Less commonly, resistance can occur through enzymatic inactivation of erythromycin by esterases or phosphotransferases.[5]
Figure 2: Overview of Erythromycin Resistance Mechanisms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC® 29213™)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 2°C)
-
0.5 McFarland standard
Procedure:
-
Preparation of Erythromycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in CAMHB to the desired starting concentration.
-
Bacterial Inoculum Preparation: Culture the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the erythromycin solution in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted erythromycin. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Figure 3: Experimental Workflow for MIC Determination by Broth Microdilution.
Assessment of Cytotoxicity using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound on a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve erythromycin).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Clinical Uses and Adverse Effects
Clinical Indications
Erythromycin is used to treat a variety of bacterial infections, including:
-
Respiratory tract infections (e.g., community-acquired pneumonia, Legionnaires' disease, pertussis)[3][22][23]
-
Chlamydial infections[3]
-
Syphilis[3]
-
Diphtheria[22]
-
Intestinal amebiasis[3]
-
Prophylaxis of rheumatic fever and neonatal conjunctivitis[3]
-
Acne (topical formulations)[1]
It is also used off-label for the treatment of gastroparesis due to its prokinetic effects.[3][8]
Adverse Effects
The most common adverse effects of erythromycin are gastrointestinal, including nausea, vomiting, abdominal pain, and diarrhea.[3][11] Other potential side effects include:
-
QT prolongation and Torsades de Pointes: A serious but rare cardiac side effect.[3]
-
Hepatotoxicity: Cholestatic hepatitis has been reported, particularly with the estolate salt.[5]
-
Allergic reactions: Rashes and fever can occur.[5]
-
Ototoxicity: Reversible hearing loss has been reported, especially at high doses.[3]
Drug Interactions
Erythromycin is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[3][5][7] This leads to significant drug-drug interactions by increasing the plasma concentrations and potential toxicity of other drugs that are metabolized by this enzyme. Clinically important interactions include those with:
-
Statins (e.g., simvastatin, lovastatin), increasing the risk of myopathy and rhabdomyolysis.[17]
-
Certain benzodiazepines (e.g., triazolam, alprazolam), leading to increased sedation.[17]
-
Digoxin , by increasing its bioavailability.[5]
-
Theophylline, carbamazepine, cyclosporine, and tacrolimus .[25]
Conclusion
This compound remains a clinically important antibiotic with a well-characterized pharmacological profile. Its primary mechanism of action through the inhibition of bacterial protein synthesis provides a clear basis for its antibacterial efficacy. While its pharmacokinetic limitations, such as variable oral absorption and a high potential for drug interactions, require careful clinical management, its broad spectrum of activity and additional prokinetic and anti-inflammatory properties continue to make it a valuable therapeutic agent. Further research into its immunomodulatory effects may open new avenues for its clinical application beyond the treatment of infectious diseases. A thorough understanding of its pharmacology, as detailed in this guide, is essential for its safe and effective use in both clinical practice and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. cejph.szu.cz [cejph.szu.cz]
- 18. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Genetic Elements Responsible for Erythromycin Resistance in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
Erythromycin A Dihydrate: A Technical Guide for Researchers
An in-depth examination of the physicochemical properties, mechanisms of action, and relevant experimental protocols for Erythromycin (B1671065) A dihydrate, a macrolide antibiotic with significant anti-inflammatory and immunomodulatory activities.
Core Compound Information
Erythromycin A dihydrate, a prominent member of the macrolide antibiotic class, is a hydrated form of Erythromycin A. It is produced through the fermentation of the bacterium Saccharopolyspora erythraea. This compound is a cornerstone in both clinical applications and scientific research due to its dual antibacterial and anti-inflammatory properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 59319-72-1 | [1][2] |
| Molecular Formula | C37H67NO13·2H2O | [1] |
| Molecular Weight | 769.96 g/mol | [1] |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate | |
| Synonyms | Erythromycin A (dihydrate) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | The solubility of this compound varies in different solvents. It decreases with increasing temperature in pure water, while it increases with rising temperature in pure acetone. In acetone-water mixtures, the solubility generally increases with temperature when the water mole fraction is below 0.9290. |
Mechanisms of Action
This compound exhibits two primary, yet distinct, mechanisms of action: antibacterial and anti-inflammatory.
Antibacterial Activity
The antibacterial effect of erythromycin is primarily bacteriostatic. It inhibits protein synthesis in susceptible bacteria by reversibly binding to the 50S subunit of the bacterial ribosome. This binding event blocks the translocation step of protein synthesis, thereby preventing the elongation of the polypeptide chain. This mechanism is selective for bacteria as human ribosomes are structurally different (composed of 40S and 60S subunits).
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Anti-inflammatory and Immunomodulatory Effects
Beyond its antimicrobial properties, erythromycin exerts significant anti-inflammatory effects, which are independent of its antibacterial action. These effects are particularly relevant in chronic inflammatory diseases.
One of the key anti-inflammatory mechanisms involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). Erythromycin has been shown to interfere with the NF-κB signaling pathway downstream of the dissociation of IκB, which ultimately leads to the inhibition of NF-κB activation. This, in turn, suppresses the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8).
Additionally, erythromycin can inhibit the activation of NADPH oxidase in neutrophils. This enzyme is responsible for producing superoxide (B77818) radicals, which are key mediators of inflammation. By inhibiting NADPH oxidase, erythromycin reduces oxidative stress and the subsequent inflammatory cascade.
Signaling Pathway: Erythromycin's Anti-inflammatory Action on the NF-κB Pathway
Caption: Erythromycin's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments related to the assessment of this compound's activity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Erythromycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute it in CAMHB to the highest concentration to be tested.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the erythromycin solution in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh 18-24 hour bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted erythromycin. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.
Western Blot Analysis of NF-κB Activation
This protocol provides a general framework for assessing the effect of erythromycin on NF-κB activation in a cell line (e.g., human bronchial epithelial cells).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with various concentrations of erythromycin for a specified time, followed by stimulation with an agent like TNF-α to induce NF-κB activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Neutrophil NADPH Oxidase Activity Assay
This assay measures the production of superoxide by neutrophils, which is an indicator of NADPH oxidase activity.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
-
Cytochrome c or a fluorescent probe for superoxide detection
-
Spectrophotometer or fluorometer
-
Buffer (e.g., Hanks' Balanced Salt Solution)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard density gradient centrifugation methods.
-
Pre-treatment: Pre-incubate the isolated neutrophils with various concentrations of erythromycin for a specified time.
-
Activation: Stimulate the neutrophils with PMA to activate NADPH oxidase.
-
Superoxide Detection:
-
Cytochrome c Reduction Assay: In the presence of superoxide, cytochrome c is reduced, leading to an increase in absorbance at 550 nm. Measure the change in absorbance over time.
-
Fluorescent Probe Assay: Use a fluorescent probe that reacts with superoxide to produce a fluorescent signal. Measure the increase in fluorescence over time.
-
-
Data Analysis: Calculate the rate of superoxide production and compare the rates between untreated and erythromycin-treated neutrophils to determine the inhibitory effect of erythromycin on NADPH oxidase activity.
Conclusion
This compound remains a compound of significant interest to the scientific community. Its well-characterized antibacterial mechanism, coupled with its potent anti-inflammatory and immunomodulatory properties, provides a rich area for further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to explore the multifaceted activities of this versatile macrolide. A thorough understanding of its mechanisms of action and the ability to reliably assess its effects in vitro are crucial for the development of new therapeutic strategies and a deeper comprehension of its role in both infectious and inflammatory diseases.
References
The Pivotal Role of the Macrolactone Ring in the Antibiotic Activity of Erythromycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin A, a prototypical 14-membered macrolide antibiotic, functions by inhibiting bacterial protein synthesis. Its mechanism of action is critically dependent on the structural integrity and specific stereochemistry of its macrolactone ring. This technical guide provides an in-depth analysis of the lactone ring's role, detailing its interactions within the bacterial ribosome, the structure-activity relationships (SAR) of its modifications, and the mechanisms by which bacteria develop resistance through its alteration. This document synthesizes crystallographic data, quantitative bioactivity data, and key experimental methodologies to serve as a comprehensive resource for professionals in antibiotic research and development.
Introduction: The Macrolide Scaffold
Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] In Erythromycin A, this core is a 14-membered ring that serves as the foundational scaffold for the antibiotic's three-dimensional conformation. This conformation is essential for its primary pharmacological function: binding to the 50S subunit of the bacterial ribosome and obstructing the synthesis of nascent polypeptide chains.[1] The lactone ring itself, along with its substituents, establishes the necessary contacts within the ribosomal nascent peptide exit tunnel (NPET).
The Lactone Ring's Interaction with the Bacterial Ribosome
The antibiotic activity of Erythromycin A is achieved by binding to a specific site on the 23S ribosomal RNA (rRNA) within the large (50S) ribosomal subunit, located at the entrance of the NPET.[2] High-resolution X-ray crystallography has revealed that the lactone ring orients itself in a specific manner, stabilized by a network of interactions.
Key Interactions:
-
Hydrophobic Packing: The hydrophobic face of the lactone ring engages in tight packing against the wall of the ribosomal tunnel, primarily with nucleotides U2611 and A2057 (E. coli numbering). This interaction is crucial for stabilizing the bound state.[3] A mutation from A to G at position 2058, for example, introduces a steric clash that prevents this tight packing, leading to resistance.[3][4]
-
Hydrogen Bonding: While the desosamine (B1220255) sugar attached to the lactone ring forms a critical hydrogen bond with A2058, the lactone ring itself positions the sugar moieties correctly for these interactions.[2][3]
-
Contact with Key Nucleotides: The binding pocket for the macrolactone ring is adjacent to several key nucleotides, including A2058, A2059, A2503, and U2609.[3] Modifications to the lactone ring, such as the alkyl-aryl extension in ketolides, can create new contact points with nucleotides in domain II of the 23S rRNA, such as A752, enhancing binding affinity.[5][6]
The diagram below illustrates the binding of the Erythromycin A scaffold within the 50S ribosomal subunit's nascent peptide exit tunnel.
References
- 1. Insights into the Structure-Activity Relationship (SAR) of Erythromycin: Analyzing its Antibacterial Profile - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 2. Structural and functional insights into esterase-mediated macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 12-membered ring macrolides with activity against erythromycin-resistant organisms. [epistemonikos.org]
- 6. researchgate.net [researchgate.net]
The Genesis of Resistance: A Historical and Technical Guide to Erythromycin A Resistance Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A, a macrolide antibiotic discovered in 1952 from the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), marked a significant advancement in the treatment of bacterial infections, particularly those caused by Gram-positive organisms.[1] Its introduction offered a crucial alternative for patients with penicillin allergies. However, the widespread use of this "wonder drug" was soon met with the emergence of resistant bacterial strains, a phenomenon that has since become a major global health concern. This guide provides a comprehensive historical and technical overview of the development of Erythromycin A resistance, detailing the key mechanisms, the evolution of surveillance methods, and the experimental protocols used to characterize this enduring challenge.
A Timeline of Discovery and Emerging Resistance
The history of Erythromycin A is intertwined with the concurrent rise of antibiotic resistance. The timeline below highlights key milestones in the discovery of the antibiotic and the subsequent identification of resistance mechanisms.
-
1952: Erythromycin is isolated from Saccharopolyspora erythraea by McGuire and colleagues at Eli Lilly and Company.
-
Late 1950s: The first clinical reports of erythromycin-resistant Staphylococcus aureus emerge, shortly after the antibiotic's introduction into widespread clinical use.
-
1960s-1970s: The prevalence of erythromycin resistance among staphylococci and streptococci begins to increase, prompting investigations into the underlying mechanisms.
-
1980s: The genetic basis of the two major resistance mechanisms, target site modification (encoded by erm genes) and active efflux (encoded by mef genes), are elucidated.
-
1984: The enzymatic inactivation of erythromycin by an esterase in Escherichia coli is described, revealing a third mechanism of resistance.[2]
-
1990s - Present: Widespread surveillance and molecular techniques reveal the global dissemination of various erm and mef gene classes among diverse bacterial pathogens, along with the emergence of multidrug-resistant strains carrying multiple resistance determinants.[3][4][5]
Core Mechanisms of Erythromycin A Resistance
Bacteria have evolved three primary strategies to counteract the inhibitory effects of Erythromycin A. These mechanisms can be acquired through horizontal gene transfer on mobile genetic elements like plasmids and transposons, or can arise from spontaneous mutations.
Target Site Modification: The Role of erm Genes
The most common mechanism of high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype) is the modification of the antibiotic's target on the bacterial ribosome.[6][7][8]
-
Mechanism: erm (erythromycin ribosome methylation) genes encode methyltransferase enzymes that specifically add one or two methyl groups to an adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA of the 50S ribosomal subunit.[8][9] This methylation alters the conformational structure of the ribosome, reducing the binding affinity of erythromycin and rendering it ineffective at inhibiting protein synthesis.[10][11]
-
Regulation: The expression of erm genes can be either constitutive (always on) or inducible. Inducible resistance is a clinically significant phenomenon where exposure to a macrolide antibiotic triggers the expression of the methylase, leading to resistance. This can result in treatment failure with clindamycin (B1669177), a lincosamide, if the inducible nature of the resistance is not detected.
Active Efflux: Pumping Out the Threat with mef and msr Genes
A second major mechanism of resistance involves the active transport of erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target. This typically confers a lower level of resistance compared to target site modification and is specific to macrolides (the M phenotype).
-
Mechanism: The mef (macrolide efflux) and msr (macrolide and streptogramin resistance) genes encode components of ATP-binding cassette (ABC) transporters.[12][13][14] In Streptococcus pneumoniae, the mef(E)/msr(D)* system is a well-characterized example. Mef(E) forms the transmembrane channel, while Msr(D) is the ATP-binding protein that powers the transport process.[12][15]
-
Genetic Location: These efflux pump genes are often located on mobile genetic elements, such as the Macrolide Efflux Genetic Assembly (MEGA) element in S. pneumoniae, facilitating their spread among bacterial populations.[5][15]
Enzymatic Inactivation: Breaking Down the Antibiotic with ere Genes
A less common but clinically relevant mechanism of resistance is the enzymatic degradation of the erythromycin molecule itself.
-
Mechanism: ere (erythromycin resistance esterase) genes encode esterase enzymes that hydrolyze the lactone ring of the erythromycin macrolactone, inactivating the antibiotic.[2][16][17] Two main types have been identified, EreA and EreB, which are capable of inactivating 14- and 15-membered macrolides.[17]
-
Prevalence: While initially discovered in Gram-negative bacteria like E. coli, ere genes have since been identified in various clinical isolates.
Quantitative Data on Erythromycin A Resistance
The following tables summarize key quantitative data on the prevalence of erythromycin resistance and the distribution of resistance genes in major bacterial pathogens.
Table 1: Prevalence of Erythromycin Resistance in Key Bacterial Pathogens (Various Studies)
| Bacterial Species | Geographic Region | Year(s) of Study | No. of Isolates | Percentage Resistant (%) | Resistance Genes Detected | Reference |
| Streptococcus pneumoniae | Germany | 2000-2001 | 595 | 14.1 | erm(B) (83.1%), mef(A) (4.8%) | [4] |
| Streptococcus pneumoniae | Argentina (Pediatric) | 1993-2001 | 50 (resistant) | 100 | mef(A/E) (58%), erm(B) (34%), both (6%) | [18] |
| Staphylococcus aureus (MSSA) | Spain | 2004 | 36,612 (total) | 13.6 | erm(C) predominant | [19] |
| Staphylococcus aureus (MSSA) | Spain | 2020 | 36,612 (total) | 28.9 | erm(T) associated with ST398 | [19] |
| Staphylococcus aureus (MRSA) | Spain | 2004 | 36,612 (total) | 68.7 | Not specified | [19] |
| Staphylococcus aureus (MRSA) | Spain | 2020 | 36,612 (total) | 61.8 | Not specified | [19] |
| Group A Streptococcus (GAS) | Canada (Adults) | Not specified | 254 | 6 | mef(A) (56%), erm(TR) (31%), erm(B) (13%) | [20] |
| Group A Streptococcus (GAS) | Canada (Pediatric) | Not specified | 339 | 10 | mef(A) (72%), erm(B) (13%), erm(TR) | [20] |
| Group B Streptococcus (GBS) | Canada | Not specified | 338 | 17 | erm (87.3%), mef(A) (12.7%) | [20] |
Table 2: Minimum Inhibitory Concentration (MIC) Breakpoints for Erythromycin (CLSI Guidelines)
| Year | Organism | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) | Reference |
| 2008 | Streptococcus pneumoniae | ≤ 0.25 | 0.5 | ≥ 1 | [21] |
| 2015 | Streptococcus pneumoniae | ≤ 0.25 | 0.5 | ≥ 1 | [21] |
| 2019 | Streptococcus pneumoniae | ≤ 0.25 | 0.5 | ≥ 1 | [21] |
| 2021 | Staphylococcus aureus | ≤ 1 | 2-4 | ≥ 8 | [22] |
Experimental Protocols for Characterizing Erythromycin A Resistance
The following sections detail the methodologies for key experiments used in the surveillance and characterization of Erythromycin A resistance.
Antimicrobial Susceptibility Testing
4.1.1 Disk Diffusion Method (Kirby-Bauer)
-
Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Protocol:
-
Prepare a standardized inoculum of the test organism (e.g., 0.5 McFarland standard).
-
Inoculate a Mueller-Hinton agar (B569324) plate evenly with the bacterial suspension.
-
Aseptically apply a 15 µg erythromycin disk to the surface of the agar.
-
Incubate the plate at 35°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition in millimeters and interpret the results (Susceptible, Intermediate, or Resistant) based on established guidelines (e.g., CLSI).
-
4.1.2 Broth Microdilution Method
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antibiotic, which is the lowest concentration that inhibits visible bacterial growth.
-
Protocol:
-
Prepare serial twofold dilutions of erythromycin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of erythromycin in which there is no visible growth.
-
Detection of Inducible Clindamycin Resistance (D-test)
-
Principle: This modified disk diffusion test is used to detect inducible MLSB resistance.
-
Protocol:
-
Inoculate a Mueller-Hinton agar plate with the test organism as for a standard disk diffusion test.
-
Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface at a specified distance (typically 15-26 mm edge-to-edge).
-
Incubate the plate at 35°C for 16-18 hours.
-
A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (forming a "D" shape) indicates a positive result for inducible resistance.
-
Molecular Detection of Resistance Genes by PCR
-
Principle: Polymerase Chain Reaction (PCR) is used to amplify and detect the presence of specific resistance genes (erm, mef, ere).
-
Protocol (General):
-
DNA Extraction: Isolate genomic DNA from the bacterial culture.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and specific forward and reverse primers for the target gene (e.g., ermB, mefA).
-
Add the extracted DNA to the master mix.
-
Perform thermal cycling (denaturation, annealing, and extension) in a PCR machine to amplify the target gene.
-
-
Gel Electrophoresis:
-
Separate the PCR products by size on an agarose (B213101) gel.
-
Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
The presence of a band of the expected size indicates the presence of the resistance gene.
-
-
Sequencing of the 23S rRNA Gene
-
Principle: Direct sequencing of the 23S rRNA gene can identify mutations associated with erythromycin resistance.
-
Protocol:
-
Amplify the region of the 23S rRNA gene known to be involved in macrolide binding using PCR with appropriate primers.
-
Purify the PCR product.
-
Perform dideoxy sequencing (Sanger sequencing) of the purified PCR product.
-
Analyze the resulting DNA sequence and compare it to a reference sequence from a susceptible strain to identify any mutations.
-
In Vitro Analysis of Efflux Pump Activity
-
Principle: This assay measures the accumulation of a fluorescent or radiolabeled substrate in the presence and absence of an efflux pump inhibitor.
-
Protocol:
-
Grow the bacterial cells to mid-log phase.
-
Wash and resuspend the cells in a suitable buffer.
-
Divide the cell suspension into two tubes. Add an efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) to one tube.
-
Add a fluorescent substrate (e.g., ethidium bromide) or a radiolabeled substrate (e.g., [14C]-erythromycin) to both tubes.
-
Incubate and take samples at various time points.
-
Measure the fluorescence or radioactivity of the cell pellets.
-
Lower accumulation of the substrate in the absence of the inhibitor compared to its presence indicates active efflux.
-
Enzymatic Assay of Erythromycin Esterase
-
Principle: This assay measures the rate of hydrolysis of erythromycin by the Ere enzyme.
-
Protocol:
-
Prepare a cell-free extract from the bacterial strain expressing the esterase.
-
Set up a reaction mixture containing a known concentration of erythromycin in a suitable buffer.
-
Initiate the reaction by adding the cell-free extract.
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction at different time points.
-
Measure the amount of remaining erythromycin or the amount of hydrolyzed product using methods like High-Performance Liquid Chromatography (HPLC).
-
Calculate the enzyme activity based on the rate of substrate depletion or product formation.
-
Visualizing Resistance: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key resistance mechanisms and a typical experimental workflow for their characterization.
Caption: Mechanism of erm-mediated resistance to Erythromycin A.
Caption: Mechanism of mef/msr-mediated efflux of Erythromycin A.
Caption: Experimental workflow for characterizing Erythromycin A resistance.
Conclusion
The historical development of Erythromycin A resistance serves as a classic example of the evolutionary pressure exerted by antibiotics on bacterial populations. From the initial observations of resistance shortly after its clinical introduction to the detailed molecular characterization of diverse resistance mechanisms, the journey of erythromycin resistance has driven significant advancements in our understanding of microbial genetics and the development of diagnostic and surveillance methodologies. For researchers and drug development professionals, a thorough understanding of this historical context and the underlying technical principles is crucial for the development of novel antimicrobial strategies to combat the ever-evolving threat of antibiotic resistance. Continued vigilance, responsible antibiotic stewardship, and innovative research are paramount in ensuring the continued efficacy of our antimicrobial arsenal.
References
- 1. prezi.com [prezi.com]
- 2. Enzymic hydrolysis of erythromycin by a strain of Escherichia coli. A new mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. High Prevalence of the ermB Gene among Erythromycin-Resistant Streptococcus pneumoniae Isolates in Germany during the Winter of 2000-2001 and In Vitro Activity of Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | High-Level Macrolide Resistance Due to the Mega Element [mef(E)/mel] in Streptococcus pneumoniae [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Acquired Antibiotic Resistance Genes: An Overview [frontiersin.org]
- 8. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Erm genes: Significance and symbolism [wisdomlib.org]
- 12. Frontiers | Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily [frontiersin.org]
- 13. Distribution and Physiology of ABC-Type Transporters Contributing to Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. teodorolab.mcgill.ca [teodorolab.mcgill.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism and diversity of the erythromycin esterase family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 19. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 20. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. KoreaMed Synapse [synapse.koreamed.org]
Methodological & Application
Application Notes and Protocols for the Preparation of Stable Erythromycin A Dihydrate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing stable stock solutions of Erythromycin (B1671065) A dihydrate, a macrolide antibiotic widely used in research for its antibacterial and immunomodulatory properties. Adherence to these protocols will ensure the consistency and reliability of experimental results.
Physicochemical Properties of Erythromycin A Dihydrate
Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It is a white to off-white crystalline powder. Understanding its chemical and physical properties is fundamental to the successful preparation of stable stock solutions.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₇NO₁₃·2H₂O | N/A |
| Molecular Weight | 769.96 g/mol | N/A |
| Appearance | White or slightly yellow powder or colorless or slightly yellow crystals | [1] |
| Water Solubility | Slightly soluble (solubility decreases with increasing temperature) | [1][2] |
| Organic Solvent Solubility | Freely soluble in ethanol (B145695) and methanol (B129727); soluble in DMSO | [2][3][4] |
| Stability in Aqueous Solution | Unstable in acidic conditions (pH < 5.5); loses activity over several days at room temperature. | [5][6] |
Recommended Solvents for Stock Solution Preparation
The choice of solvent is critical for the stability of this compound. Due to its poor solubility and instability in acidic aqueous solutions, organic solvents are recommended for preparing stock solutions.
Table 2: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Recommended Concentration | Storage Temperature | Long-term Stability | Reference |
| Ethanol (anhydrous) | 10-50 mg/mL | -20°C | Up to 1 year | [3][7][8] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10-100 mg/mL | -80°C | Up to 1 year | [4][9][10] |
Note: While this compound is soluble in other organic solvents like methanol and acetone, ethanol and DMSO are most commonly used in biological research due to their compatibility with cell culture and other downstream applications.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mg/mL stock solution in ethanol, suitable for most cell culture and microbiology applications.
Materials:
-
This compound powder
-
Anhydrous ethanol (≥99.5%)
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm, ethanol-compatible)
-
Sterile, light-protecting cryovials for storage
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 10 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Add 1 mL of anhydrous ethanol to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
For sterile applications, filter the solution through a 0.22 µm ethanol-compatible syringe filter into a new sterile tube.
-
Aliquot the stock solution into sterile, light-protecting cryovials in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
This protocol is suitable for experiments requiring a higher concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile, light-protecting cryovials for storage
Procedure:
-
In a sterile environment, weigh out 50 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the powder is fully dissolved. Sonication can be used to facilitate dissolution if necessary.[4]
-
Aliquot the stock solution into sterile, light-protecting cryovials.
-
Label the vials with the compound name, concentration, solvent, and date.
-
Store the aliquots at -80°C for long-term storage.
Mechanism of Action and Signaling Pathways
Erythromycin A's primary antibacterial mechanism is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[] Beyond its antibiotic activity, erythromycin exhibits significant immunomodulatory and anti-inflammatory effects.[][12][13]
Anti-inflammatory Signaling Pathway of Erythromycin A
Erythromycin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and upregulating the anti-inflammatory protein DEL-1.[12][14][15]
Caption: Anti-inflammatory signaling pathway of Erythromycin A.
Application: Determination of Minimum Inhibitory Concentration (MIC)
A common application for an this compound stock solution is to determine the Minimum Inhibitory Concentration (MIC) against a specific bacterium. The broth microdilution method is a standard procedure for this purpose.[16][17][18]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. ERYTHROMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Erythromycin | Antibiotic | Antibacterial | ribosome | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. fao.org [fao.org]
- 7. Erythromycin Stock Solution [novoprolabs.com]
- 8. Stock Solution [mmbio.byu.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 14. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Utilizing Erythromycin A Dihydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A dihydrate is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria by binding to the 50S subunit of the bacterial ribosome, which prevents peptide chain elongation.[1][2][][4][5] This bacteriostatic action makes it effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[2][] In cell culture, Erythromycin A dihydrate is primarily utilized as an agent to control or prevent bacterial contamination.
While the generation of stable mammalian cell lines relies on the use of selective antibiotics, this compound is not a standard choice for this application. The creation of stable cell lines requires the co-transfection of a gene of interest with a selectable marker gene that confers resistance to a specific antibiotic.[6][7][8][9] Commonly used antibiotic selection systems for mammalian cells include G418 (Geneticin), puromycin, hygromycin B, and blasticidin, each with a corresponding well-characterized resistance gene (neo, pac, hygR, and bsd, respectively).[2][5][7][10][11] Currently, there is a lack of readily available and validated erythromycin resistance genes that function efficiently in mammalian cells for the purpose of stable cell line selection.
These application notes will provide detailed protocols for the primary application of this compound in cell culture—bacterial contamination control. Additionally, a comprehensive, generalized protocol for determining the optimal concentration of a selection antibiotic (kill curve) is provided for researchers developing new selection systems or using other common antibiotics for stable cell line generation.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₃₇H₆₇NO₁₃·2H₂O |
| Molecular Weight | 769.96 g/mol |
| CAS Number | 59319-72-1 |
| Mechanism of Action | Inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit.[1][2][][4][5] |
| Spectrum of Activity | Primarily Gram-positive bacteria, with some activity against Gram-negative bacteria.[2][] |
| Primary Application in Cell Culture | Control of bacterial contamination.[1][] |
Table 2: Common Antibiotics for Mammalian Cell Line Selection
| Antibiotic | Resistance Gene | Typical Working Concentration | Selection Time |
| G418 (Geneticin) | neo | 100 - 1000 µg/mL | 10 - 14 days |
| Puromycin | pac | 1 - 10 µg/mL | 3 - 6 days |
| Hygromycin B | hygR | 50 - 400 µg/mL | 7 - 10 days |
| Blasticidin S | bsd | 1 - 10 µg/mL | 5 - 7 days |
| Zeocin | Sh ble | 50 - 400 µg/mL | 7 - 14 days |
Note: The optimal concentration is cell-line dependent and must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Contamination Control
This protocol outlines the preparation of a concentrated stock solution of this compound, which can be diluted into cell culture medium to prevent bacterial contamination.
Materials:
-
This compound powder
-
Sterile distilled water or ethanol
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Determine the desired stock concentration. A common stock solution concentration is 10 mg/mL.
-
Weigh the this compound powder in a sterile weighing boat using an analytical balance.
-
Dissolve the powder. Transfer the powder to a sterile conical tube. Add a small volume of the appropriate solvent (sterile distilled water or ethanol) to dissolve the powder completely.[2]
-
Adjust the final volume. Once dissolved, add the solvent to reach the final desired concentration.
-
Sterile filter the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[2]
-
Aliquot and store. Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Generalized Kill Curve Protocol for Determining Optimal Antibiotic Concentration
This protocol is a critical step before generating stable cell lines to determine the minimum concentration of a selective antibiotic required to kill all non-transfected cells.[4][6][12] This is a generalized protocol and should be optimized for the specific cell line and antibiotic being used.
Materials:
-
Healthy, actively dividing mammalian cells of interest
-
Complete cell culture medium
-
Selective antibiotic (e.g., G418, Puromycin, etc.)
-
24-well or 96-well tissue culture plates
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
The day before starting the experiment, seed the cells into a 24-well or 96-well plate at a density that allows them to be approximately 30-50% confluent on the day of antibiotic addition.[4]
-
Include a sufficient number of wells to test a range of antibiotic concentrations in triplicate, along with a no-antibiotic control.[12]
-
-
Addition of Antibiotic:
-
On the following day, prepare a series of dilutions of the selective antibiotic in complete culture medium. The concentration range will depend on the antibiotic being used (refer to Table 2 for typical ranges).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the antibiotic.
-
For the control wells, add fresh medium without any antibiotic.[12]
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days, or until all cells in some of the wells are dead.[4][6] The duration will depend on the antibiotic and the cell line's growth rate.
-
The minimum concentration of the antibiotic that results in 100% cell death is the optimal concentration to use for stable cell line selection.[1][12]
-
Cell viability can be more quantitatively assessed using methods like Trypan Blue exclusion or MTT assays.[4]
-
Visualizations
Caption: Workflow for determining optimal antibiotic concentration and subsequent stable cell line selection.
Caption: Mechanism of action of Erythromycin in bacteria.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. 微生物死滅曲線 [sigmaaldrich.com]
- 7. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 8. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 11. researchgate.net [researchgate.net]
- 12. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for In Vitro Susceptibility Testing of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic effective against a wide range of bacterial pathogens, primarily Gram-positive cocci.[1] Accurate in vitro susceptibility testing is crucial for guiding appropriate antimicrobial therapy and monitoring the emergence of resistance.[2][3] This document provides detailed protocols for the in vitro susceptibility testing of Erythromycin A dihydrate using standardized methods, including broth microdilution, agar (B569324) dilution, and disk diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
Data Presentation
Quality Control (QC) Ranges
Performing quality control with well-characterized reference strains is essential to ensure the accuracy and reproducibility of susceptibility testing results.[3][7] The following tables summarize the acceptable quality control ranges for erythromycin MIC (μg/mL) and disk diffusion zone diameters (mm) for commonly used QC strains.
Table 1: CLSI Quality Control Ranges for Erythromycin [4]
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) | Disk Diffusion (15 µg) Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 | N/A |
| Staphylococcus aureus ATCC® 25923™ | M100 | N/A | 22 - 30 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 | N/A |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 | 21 - 26 |
| Haemophilus influenzae ATCC® 49247™ | M100 | 1 - 4 | 7 - 13 |
Data sourced from CLSI M100 documents.
Table 2: EUCAST Quality Control Ranges for Erythromycin [4]
| Quality Control Strain | EUCAST Document | Target MIC (µg/mL) | MIC Range (µg/mL) | Disk Diffusion (15 µg) Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 29213™ | EUCAST QC Tables | 0.5 | 0.25 - 1 | N/A |
| Staphylococcus aureus ATCC® 25923™ | EUCAST QC Tables | N/A | N/A | 22 - 29 |
| Enterococcus faecalis ATCC® 29212™ | EUCAST QC Tables | 2 | 1 - 4 | N/A |
| Streptococcus pneumoniae ATCC® 49619™ | EUCAST QC Tables | 0.06 | 0.03 - 0.12 | 19 - 25 |
| Haemophilus influenzae ATCC® 49766™ | EUCAST QC Tables | N/A | N/A | 8 - 14 |
Data sourced from EUCAST Quality Control Tables.
Interpretive Criteria (Breakpoints)
Interpretive criteria are used to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on the MIC value or zone of inhibition diameter. These breakpoints can vary by bacterial species and are periodically updated by CLSI and EUCAST. Researchers should always refer to the latest versions of the respective documents for the most current information.
Table 3: CLSI Interpretive Criteria for Erythromycin (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus spp. | ≤ 0.5 | 1 - 4 | ≥ 8 |
| Streptococcus pneumoniae | ≤ 0.25 | 0.5 | ≥ 1 |
| Streptococcus spp. (Beta-hemolytic group) | ≤ 0.25 | 0.5 | ≥ 1 |
| Haemophilus influenzae | ≤ 0.5 | 1 - 2 | ≥ 4 |
Note: These are examples and may not be the most current breakpoints. Always consult the latest CLSI M100 document.[8]
Table 4: EUCAST Interpretive Criteria for Erythromycin (µg/mL)
| Organism | Susceptible (S) | Resistant (R) |
| Staphylococcus aureus | ≤ 1 | > 2 |
| Streptococcus pneumoniae | ≤ 0.25 | > 0.5 |
| Streptococcus pyogenes (Group A) | ≤ 0.25 | > 0.5 |
| Haemophilus influenzae | ≤ 1 | > 1 |
Note: EUCAST often uses a two-category system (S/R) and provides specific guidance on reporting. Always consult the latest EUCAST breakpoint tables.[9]
Experimental Protocols
Preparation of this compound Stock Solution
Accurate preparation of the antibiotic stock solution is a critical first step for reliable MIC testing.
Materials:
-
This compound powder (potency certified)
-
Ethanol (B145695) or Methanol, ACS grade
-
Sterile distilled water or a suitable buffer (e.g., 0.1 M Phosphate buffer, pH 8.0)
-
Sterile conical tubes
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the required amount of this compound powder based on its potency to prepare a stock solution, typically at a high concentration (e.g., 1280 µg/mL).
-
Dissolve the powder in a small volume of ethanol or methanol.
-
Bring the solution to the final desired volume using sterile distilled water or a suitable buffer.[4]
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be used to prepare the serial dilutions for the MIC assays.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[10]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, use appropriate supplemented broths as recommended by CLSI/EUCAST guidelines (e.g., CAMHB with lysed horse blood for streptococci).[11]
-
Sterile 96-well microtiter plates
-
Erythromycin stock solution
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Erythromycin stock solution in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).[4]
-
Prepare Inoculum: From a fresh bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]
-
Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[11]
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[11]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. For CO2-requiring organisms, incubate in a 5% CO2 atmosphere.[11]
-
Reading the MIC: The MIC is the lowest concentration of Erythromycin that completely inhibits visible growth of the organism.[4]
Agar Dilution Method
This method also determines the MIC by incorporating the antimicrobial agent directly into the agar medium.[12]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Erythromycin stock solution
-
Sterile petri dishes
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Prepare Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the Erythromycin stock solution. Add 1 mL of each antibiotic dilution to 9 mL of molten MHA maintained at 45-50°C to create a series of agar plates with the desired final antibiotic concentrations. Also, prepare a control plate with no antibiotic.[4]
-
Pour Plates: Pour the agar into sterile petri dishes and allow them to solidify.[4]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multi-point inoculator can be used for this purpose.[4]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[4]
-
Reading the MIC: The MIC is the lowest concentration of Erythromycin that prevents the visible growth of the bacteria on the agar.[4]
Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth). For fastidious organisms, use MHA supplemented with 5% defibrinated sheep blood or Haemophilus Test Medium (HTM) as appropriate.[11]
-
Erythromycin disks (15 µg)
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
Procedure:
-
Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium and suspend them in a suitable broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[11]
-
Inoculate Plate: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Streak the entire agar surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.[6]
-
Apply Disks: Aseptically apply a 15 µg Erythromycin disk onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart.[11]
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours. For certain organisms like S. pneumoniae and H. influenzae, incubate in an atmosphere of 5% CO2.[11]
-
Measure and Interpret: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints from CLSI or EUCAST guidelines.[11]
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Agar Dilution MIC Assay.
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.
References
- 1. Thermo Scientific™ Oxoid™ Erythromycin E Antimicrobial Susceptibility discs | LabMart Limited [labmartgh.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. benchchem.com [benchchem.com]
- 5. szu.gov.cz [szu.gov.cz]
- 6. himedialabs.com [himedialabs.com]
- 7. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. benchchem.com [benchchem.com]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Erythromycin (B1671065) A dihydrate in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity, linearity, accuracy, and precision. This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers in implementing this method for quality control and research purposes.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat various bacterial infections.[1][2] The commercially available form is often Erythromycin A dihydrate.[3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a preferred technique for its ability to separate and quantify Erythromycin A from related substances and degradation products.[4][5] This application note presents a validated HPLC method that is stability-indicating and suitable for routine analysis.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this method.[1] The chromatographic separation is achieved on a reversed-phase C18 column.[1]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Wavelength | 215 nm[6] |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile (B52724):Methanol (B129727):0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0[1][7] |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 50 µL[1][8] |
| Column Temperature | 70 °C[1][7] |
| Run Time | Approximately 25 minutes[1][4] |
Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Water (Milli-Q or equivalent)
-
Ortho-Phosphoric Acid (for pH adjustment)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). Sonicate to ensure complete dissolution.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 50, 100, 200, 400, 600 µg/mL).
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[1]
-
Bulk Drug Substance: Accurately weigh a portion of the this compound powder, dissolve it in the diluent, and dilute to a known concentration within the calibration range.
-
Pharmaceutical Formulations (e.g., Tablets, Creams):
-
Accurately weigh a portion of the formulation equivalent to a known amount of the active pharmaceutical ingredient (API).[1]
-
For tablets, crush the tablets into a fine powder. For creams, a solubilization step followed by cooling to freeze the matrix can aid in separation.[1][8]
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).[1]
-
Vortex and sonicate the sample to ensure complete dissolution of the analyte.[1]
-
Centrifuge the sample to pellet any excipients.[1]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[5]
System Suitability
System suitability was assessed by injecting the standard solution five times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[9] |
| Theoretical Plates | > 2000[9] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The correlation coefficient was found to be excellent, indicating a linear relationship between concentration and peak area.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 50 - 600 | > 0.999[8][9] |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The low relative standard deviation (RSD) values demonstrate the good precision of the method.[9]
| Precision Type | % RSD |
| Repeatability (n=6) | < 1.0%[7] |
| Intermediate Precision (n=6) | < 2.0% |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix. The high recovery percentage indicates the accuracy of the method.
| Spiked Level | Mean Recovery (%) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
| Average Recovery | 99.8%[7] |
Specificity
The specificity of the method was demonstrated by the absence of interference from excipients at the retention time of Erythromycin A. Stress studies under acidic, basic, and oxidative conditions showed that degradation products were well-resolved from the main peak, confirming the stability-indicating nature of the method.[5]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD | Based on Signal-to-Noise Ratio of 3:1[6] |
| LOQ | Based on Signal-to-Noise Ratio of 10:1 |
Experimental Workflows and Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Determination of Erythromycin in Plasma by High-Performance Liquid Chromatography (HPLC) - STEMart [ste-mart.com]
- 3. Solid-state investigations of this compound: structure, NMR spectroscopy, and hygroscopicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
Spectrophotometric Assay for Determining Erythromycin A Dihydrate Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Erythromycin (B1671065) A dihydrate concentration using spectrophotometric methods. These methods are essential for quality control in pharmaceutical manufacturing, formulation development, and research applications. Two primary spectrophotometric techniques are outlined: a direct Ultraviolet (UV) method and two distinct colorimetric assays.
Method 1: Direct UV Spectrophotometry
This method leverages the intrinsic UV absorbance of the erythromycin molecule. To facilitate measurement, especially for esterified forms like erythromycin stearate, hydrolysis to the erythromycin base is achieved using a buffered solvent system.
Principle: Erythromycin A dihydrate, after hydrolysis of any ester linkages in an alkaline buffer (pH 8.0), exhibits a characteristic maximum absorbance in the ultraviolet spectrum at approximately 285 nm.[1][2] The absorbance at this wavelength is directly proportional to the concentration of erythromycin in the sample.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 285 nm | [2][3][4] |
| Linearity Range | 1.0 - 6.0 µg/mL | [2] |
| 3 - 15 mg/mL | [3][5] | |
| Correlation Coefficient (R²) | 0.995 | [2] |
| > 0.98 | [3][5] | |
| Limit of Detection (LOD) | 0.08 mg/mL | [3][5] |
| Limit of Quantitation (LOQ) | 0.24 mg/mL | [3][5] |
Experimental Protocol
Reagents and Materials:
-
This compound standard
-
Methanol (B129727), analytical grade[4]
-
Potassium dihydrogen orthophosphate[2]
-
Sodium hydroxide (B78521) (NaOH)[2]
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of 0.2M Potassium Dihydrogen Orthophosphate: Dissolve 27.22 g of potassium dihydrogen orthophosphate in 1000 mL of distilled water.[2]
-
Preparation of 0.2M Sodium Hydroxide: Dissolve 8 g of NaOH in 1000 mL of distilled water.[2]
-
Preparation of Phosphate (B84403) Buffer (pH 8.0): Mix 250 mL of 0.2M potassium dihydrogen orthophosphate with 250 mL of 0.2M NaOH. Adjust the pH to 8.0 if necessary.[2]
-
Preparation of Standard Stock Solution (e.g., 10 mg/mL): Accurately weigh 0.5 g of this compound standard and dissolve it in a 1:1 mixture of methanol and phosphate buffer (pH 8.0). Transfer the solution to a 50 mL volumetric flask and make up to the mark with the buffer solution.[2]
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1.0 µg/mL to 6.0 µg/mL) using the phosphate buffer.[2]
-
Preparation of Sample Solution: For tablets, weigh and finely powder 20 tablets. Weigh an amount of powder equivalent to 500 mg of erythromycin, dissolve it in the methanol-buffer mixture, filter, and dilute to a known concentration within the calibration range.[2]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 285 nm.
-
Use the methanol-buffer mixture as a blank.
-
Measure the absorbance of the working standard solutions and the sample solution.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of erythromycin in the sample by interpolating its absorbance on the calibration curve.[2]
Experimental Workflow: Direct UV Spectrophotometry
Caption: Workflow for Direct UV Spectrophotometric Assay of Erythromycin.
Method 2: Colorimetric Assay using Sulfuric Acid
This method involves a chemical reaction between erythromycin and concentrated sulfuric acid, resulting in a stable, colored product that can be quantified in the visible region of the spectrum.[1] This is particularly advantageous for samples containing excipients that may interfere with direct UV measurements.[1]
Principle: When heated with concentrated sulfuric acid, erythromycin undergoes a dehydration reaction, which is thought to involve its sugar moieties, leading to the formation of a yellow-colored product.[1][6] This product has a strong absorbance at approximately 485 nm.[1][7] The intensity of the color, and therefore the absorbance, is proportional to the concentration of erythromycin.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 485 nm | [7] |
| ~482 nm | [8] | |
| Linearity Range | 25 - 200 µg/mL | [7] |
| 5 - 100 µg/mL | [8] |
Experimental Protocol
Reagents and Materials:
-
This compound standard
-
Sulfuric acid (27 N)[7]
-
Methanol, absolute[7]
-
Distilled or deionized water
-
Volumetric flasks, pipettes, and test tubes
-
Water bath (50°C)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 25 mg of this compound standard, dissolve it in 1 mL of absolute methanol, and dilute to 25 mL with freshly prepared distilled water in a volumetric flask.[7]
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution with distilled water to obtain concentrations ranging from 25 to 200 µg/mL.[7]
-
Color Development:
-
Preparation of Sample Solution: Prepare a sample solution in distilled water (using methanol initially if needed for solubility) to an expected erythromycin concentration within the calibration range.[7] Treat 5 mL of the sample solution with sulfuric acid and heat as described in step 3.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 485 nm.
-
Use distilled water as the blank.[7]
-
Measure the absorbance of the heated standard and sample solutions.
-
-
Quantification: Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of erythromycin in the sample by referring to this curve.[7]
Experimental Workflow: Sulfuric Acid Colorimetric Assay
Caption: Workflow for Sulfuric Acid Colorimetric Assay of Erythromycin.
Method 3: Colorimetric Assay via Charge Transfer Complexation
This sensitive method is based on the formation of a colored charge-transfer complex between erythromycin (as an n-electron donor) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor.[9][10]
Principle: Erythromycin reacts with DDQ in a methanol solvent to form a highly colored charge-transfer complex.[9] This complex has a 1:1 stoichiometric ratio and exhibits a new absorption peak at 464 nm, which is used for quantification.[9][10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 464 nm | [9][10] |
| Linearity Range | 5 - 150 µg/mL | [9][10] |
| Molar Absorptivity | 1.27 x 10³ L·mol⁻¹·cm⁻¹ | [9][10] |
| Limit of Detection (LOD) | 2.1 µg/mL | [9][10] |
| Limit of Quantitation (LOQ) | 6.4 µg/mL | [9][10] |
| Average Recovery | 105.4% | [9][10] |
Experimental Protocol
Reagents and Materials:
-
This compound standard
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[10]
-
Methanol, analytical grade[9]
-
Phosphate Buffer (pH 8.0)
-
Volumetric flasks, pipettes, and test tubes
-
Water bath (60°C)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DDQ Solution (1.0 x 10⁻² M): Dissolve 0.0227 g of DDQ in methanol and make up to 10 mL in a volumetric flask.[10]
-
Preparation of Erythromycin Standard Solution (e.g., 1 mg/mL): Prepare a stock solution of erythromycin in methanol.[9]
-
Preparation of Working Standard Solutions: Create a series of dilutions from the stock solution to achieve concentrations from 5 to 150 µg/mL.
-
Complex Formation:
-
Preparation of Sample Solution: Dissolve the sample containing erythromycin in methanol to achieve a concentration within the linear range and treat it in the same manner as the standards.[9]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 464 nm.
-
Use methanol as the blank.[9]
-
Measure the absorbance of the colored complex in the standard and sample solutions.
-
-
Quantification: Plot a calibration curve of absorbance versus the concentration of the standards. Use the curve to determine the concentration of erythromycin in the sample.[9]
Logical Relationship: Charge Transfer Complexation
Caption: Formation of a quantifiable complex between Erythromycin and DDQ.
References
- 1. benchchem.com [benchchem.com]
- 2. ijbio.com [ijbio.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. "Simple and rapid spectrophotometric method for the analysis of erythro" by R. Rattanapoltaveechai, W. Vongkom et al. [jfda-online.com]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the synthesis and purification of Erythromycin (B1671065) A, a clinically significant macrolide antibiotic. The following sections detail the biosynthesis through fermentation and subsequent downstream processing for the isolation and purification of high-purity Erythromycin A.
Synthesis of Erythromycin A via Fermentation
Erythromycin A is commercially produced through submerged fermentation of the bacterium Saccharopolyspora erythraea.[1][2] The process involves culturing a high-yielding strain in a nutrient-rich medium under optimized conditions to maximize antibiotic production.
Fermentation Protocol
1.1.1. Inoculum Development:
A pure culture of Saccharopolyspora erythraea is transferred to a seed culture medium to generate a sufficient biomass for inoculating the production fermenter.
-
Seed Medium Composition: 5% corn starch, 1.8% soybean flour, 1.3% corn steep liquor, 0.3% NaCl, 0.1% (NH₄)₂SO₄, 0.1% NH₄NO₃, 0.5% soybean oil, and 0.6% CaCO₃. The pH is adjusted to 6.8-7.0.[3]
-
Incubation: The seed culture is incubated at 34°C and 250 rpm for 2 days.[3]
1.1.2. Production Fermentation:
The seed culture is transferred to a larger production fermenter containing the fermentation medium.
-
Fermentation Medium Composition: 4% corn starch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, and 0.6% CaCO₃.[3]
-
Fermentation Conditions: The fermentation is carried out at 34°C with agitation (e.g., 250 rpm) for 6 days.[3] The pH is typically maintained between 6.0 and 7.5 in the initial phase and may increase to around 9.0.
Biosynthetic Pathway of Erythromycin A
The biosynthesis of Erythromycin A is a complex process involving a multi-enzyme system. The core structure, 6-deoxyerythronolide B, is synthesized by a polyketide synthase. Subsequent post-polyketide modifications, including hydroxylation and glycosylation, lead to the formation of Erythromycin A. Key intermediates in this pathway include Erythromycin D, Erythromycin C, and Erythromycin B.
Caption: Biosynthetic pathway of Erythromycin A.
Purification of Erythromycin A
Downstream processing is a critical stage in obtaining high-purity Erythromycin A and contributes significantly to the overall production cost.[4] The process typically involves extraction from the fermentation broth followed by a series of purification steps.
Overall Purification Workflow
The general workflow for the purification of Erythromycin A involves several key stages, starting from the fermentation broth and culminating in the final crystalline product.
Caption: General workflow for Erythromycin A purification.
Experimental Protocols
2.2.1. Extraction from Fermentation Broth
Several methods can be employed to extract erythromycin from the fermentation broth.
-
Liquid-Liquid Extraction Protocol:
-
Adjust the pH of the fermentation broth to 10.[5]
-
Mix the broth with an equal volume of n-butyl acetate (B1210297) or another suitable organic solvent.[5][6]
-
Separate the organic phase containing erythromycin.
-
Perform a back-extraction into an acidic aqueous phase (pH 5.0) to further purify the product.[5]
-
-
Sugaring-Out Extraction Protocol:
-
Remove suspended solids from the fermentation broth by centrifugation or filtration.[7]
-
Mix the clarified broth with acetonitrile (B52724) (ACN) in a 1:1 ratio.[7][8]
-
Add glucose to a final concentration of 156.3 g/L to induce phase separation.[7][8]
-
Separate the ACN phase containing the extracted erythromycin. This method can achieve an extraction efficiency of up to 88%.[7]
-
2.2.2. Purification by Column Chromatography
Column chromatography is a highly effective method for separating Erythromycin A from related impurities, particularly Erythromycin C.
-
Protocol for Stepwise Elution Adsorption Chromatography:
-
Resin: Use a macroporous adsorption resin such as SP825.[9]
-
Loading: Load the crude erythromycin extract onto the column at approximately 40% of the resin's saturated adsorption capacity.[9]
-
Step 1 Elution: Elute the column with 5 bed volumes (BV) of 2% ethyl acetate solution to remove impurities.[9]
-
Step 2 Elution: Elute the column with pure ethyl acetate to recover Erythromycin A.[9]
-
This process can yield a final product with a purity of 95.8% and a total yield of 96.1%.[9]
-
2.2.3. Purification by Crystallization
Crystallization is a crucial final step to obtain high-purity, crystalline Erythromycin A.
-
Antisolvent Crystallization Protocol:
-
Dissolve the crude erythromycin in a suitable solvent such as acetone.[6]
-
Add an antisolvent, typically water, to the solution to induce crystallization, as erythromycin is less soluble in water.[6]
-
Control the temperature and stirring rate to influence crystal size and purity. Operating at 45°C to 50°C can be favorable for crystallization.
-
Collect the crystals by filtration and dry them.
-
-
Recrystallization from Dichloromethane (B109758) Protocol:
-
Dissolve the erythromycin product in dichloromethane under alkaline conditions (pH ~10) at approximately 35°C.[10]
-
Gradually cool the solution from 37°C to -5°C to form crystals. A holding period at an intermediate temperature (e.g., 24°C) can be beneficial.[10]
-
Filter the formed crystals.
-
Wash the crystals with cold dichloromethane and dry them.[10]
-
Data Presentation
The following tables summarize quantitative data related to the synthesis and purification of Erythromycin A.
Table 1: Fermentation and Extraction Data
| Parameter | Value | Reference |
| Fermentation Time | 6 days | [3] |
| Fermentation Temperature | 34°C | [3] |
| Sugaring-Out Extraction Efficiency | 88% (w/w) | [7][8] |
| Salting-Out Extraction Efficiency | >98.5% | [11] |
Table 2: Purification Performance Data
| Purification Method | Purity of Erythromycin A | Yield | Reference |
| Stepwise Elution Adsorption Chromatography | 95.8% | 96.1% | [9] |
| Dichloromethane-Based Crystallization | >94.5% | - | [12] |
Table 3: Optimized Conditions for Sugaring-Out Extraction
| Parameter | Optimal Value | Reference |
| Glucose Concentration | 156.3 g/L | [7][8] |
| Temperature | 4°C | [7][8] |
| Acetonitrile/Water Ratio | 1 | [7][8] |
| pH | 8.3 | [7][8] |
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sugaring-out extraction of erythromycin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Erythromycin A Dihydrate as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It is a widely used therapeutic agent effective against a broad spectrum of bacterial infections. In pharmaceutical analysis, Erythromycin A dihydrate is the primary reference standard used for the identification, purity assessment, and assay of erythromycin and its formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.
Erythromycin consists mainly of Erythromycin A, with smaller amounts of Erythromycin B and C. According to the United States Pharmacopeia (USP), the sum of Erythromycin A, B, and C should not be less than 85.0% and not more than 100.5% on an anhydrous basis.[1]
Physicochemical Properties and Stability
This compound is a white to off-white crystalline powder.[2] It is sparingly soluble in water, but freely soluble in ethanol (B145695), methanol (B129727), acetone, and chloroform.[3] Stock solutions are typically prepared in organic solvents like ethanol or methanol.[4][5]
Stability:
Erythromycin is known to be sensitive to acidic conditions, which can lead to degradation.[2] Stability studies have shown that Erythromycin A remains stable at -20°C.[6] Slight degradation is observed at elevated temperatures (40°C and 50°C) over several months.[6] For long-term storage, the WHO International Standard for Erythromycin is stored at or below -20°C in unopened ampoules in the dark.[7] It is also noted to be hygroscopic, so care should be taken to avoid moisture uptake during weighing.[6][7]
Application 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the recommended method in pharmacopoeias like the USP and BP for the analysis of erythromycin raw material and finished products.[8] It is a stability-indicating method capable of separating Erythromycin A from its related substances and degradation products.[9]
Experimental Protocol: HPLC Analysis of Erythromycin
This protocol is a composite based on common practices and pharmacopeial guidelines.[9][10][11]
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used. The following table summarizes typical chromatographic conditions.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 65°C |
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 55.6 mg of this compound reference standard and dissolve it in methanol to make a 1000 µg/mL stock solution.[5]
-
Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from approximately 335 to 615 µg/mL.[5]
-
Sample Preparation (for a cream formulation):
-
Weigh 1 g of the cream into a flask.
-
Add 10 mL of an internal standard solution (e.g., roxithromycin (B50055) at 150 µg/mL in methanol) and 10 mL of methanol.[5]
-
Shake vigorously in a water bath at 45°C for 10 minutes.[5]
-
Cool in an ice bath for 10 minutes.[5]
-
Centrifuge a 2 mL aliquot at 3500 rpm for 10 minutes at 4°C.[5]
-
Transfer 1 mL of the clear supernatant to an HPLC vial for analysis.[5]
-
3. System Suitability:
Before analysis, the chromatographic system must be evaluated for its suitability. This is typically done by injecting a standard solution multiple times and checking parameters like retention time, peak area, tailing factor, and theoretical plates.
4. Analysis and Data Interpretation:
Inject the standard and sample solutions into the HPLC system. The peak area of Erythromycin A in the sample is compared to the peak areas of the standard solutions to determine the concentration. For purity analysis, the areas of all impurity peaks are summed and expressed as a percentage of the total peak area.
HPLC Method Validation Parameters
The following table summarizes key validation parameters for an HPLC method for erythromycin analysis, based on ICH guidelines.[9][10]
| Parameter | Typical Value/Range |
| Linearity Range (Assay) | 350-650 µg/mL |
| Linearity Range (Impurities) | 10-24 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | ~0.01 µg/L |
| Limit of Quantitation (LOQ) | ~0.5 µg/L |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of Erythromycin.
Application 2: UV-Visible Spectrophotometry for Assay
UV-Visible spectrophotometry offers a simpler and more rapid alternative to HPLC for the assay of Erythromycin, particularly in dosage forms.[8][12]
Experimental Protocol: UV-Vis Spectrophotometric Analysis
This protocol is based on a direct UV measurement method.[8][12]
1. Instrumentation:
A double-beam UV-Vis spectrophotometer is used.
2. Preparation of Solutions:
-
Solvent: A mixture of methanol and dibasic potassium phosphate (B84403) buffer (pH 8.0) in a 1:1 ratio is often used. The buffer helps to hydrolyze erythromycin stearate (B1226849) to erythromycin.[8]
-
Standard Stock Solution: Accurately weigh 0.5 g of this compound reference standard and dissolve it in the solvent mixture in a 50 mL volumetric flask to obtain a stock concentration of 10 mg/mL.[12]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1.0 to 6.0 µg/mL.[12]
-
Sample Preparation (for tablets):
-
Weigh and powder a sufficient number of tablets.
-
Dissolve a quantity of powder equivalent to a known amount of erythromycin in the solvent to obtain a concentration similar to the working standard solutions.
-
3. Measurement:
-
Scan the standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 285 nm.[8][12]
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
4. Calibration and Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of erythromycin in the sample solution from the calibration curve.
Spectrophotometric Method Parameters
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~285 nm |
| Linearity Range | 1.0 - 6.0 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
Workflow for UV-Vis Spectrophotometric Analysis
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Erythromycin Stock Solution [novoprolabs.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. cdn.who.int [cdn.who.int]
- 7. crs.edqm.eu [crs.edqm.eu]
- 8. jfda-online.com [jfda-online.com]
- 9. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijbio.com [ijbio.com]
Cell culture applications of Erythromycin A dihydrate at different concentrations
FOR RESEARCH USE ONLY. Not for use in diagnostic procedures.
Introduction
Erythromycin (B1671065), a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, is a well-established inhibitor of bacterial protein synthesis.[1] Its dihydrate form is commonly utilized in cell culture primarily for the prevention of bacterial contamination. Beyond its antimicrobial properties, Erythromycin A dihydrate exhibits a range of other biological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and anti-tumor effects, making it a valuable tool for in vitro research.[2][3][4] These diverse functions are often concentration-dependent, necessitating precise application protocols for reproducible experimental outcomes.
This document provides detailed application notes and protocols for the use of this compound in various cell culture applications, with a focus on its use as an anti-inflammatory agent, a tool for cell viability modulation, and for bacterial contamination control.
Mechanism of Action
This compound's primary mechanism of action as an antibiotic is the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.[1]
In mammalian cells, where it does not exert antibiotic effects, this compound has been shown to modulate inflammatory responses. A key mechanism is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5] This is achieved, in part, by interfering with the NF-κB signaling pathway downstream of IκBα degradation.[6]
Data Summary
Antibacterial Activity
| Parameter | Value | Organism Example |
| Minimum Inhibitory Concentration (MIC) | Varies by species | Staphylococcus aureus |
| Typical Working Concentration | 50 - 200 mg/L | General cell culture |
Anti-inflammatory Activity
| Cell Type | Cytokine Inhibited | Concentration | Effect |
| Human Whole Blood | TNF-α, IL-6 | 10⁻⁵ M | Significant inhibition[7] |
| Human Whole Blood | IFN-γ | 10⁻⁴ M | Inhibition[7] |
| Human Whole Blood | IL-10, IL-12 p40, IL-12 p70 | 10⁻³ M | Reduced secretion[7] |
| Rat Alveolar Macrophages | TNF-α, CINC-1, CINC-2α | Not specified | Reduced production |
Cytotoxicity and Anti-Proliferative Activity
| Cell Line | IC50 Value (µM) | Assay Duration |
| SGC-7901 (gastric adenocarcinoma) | Varies by derivative | 24 hours[8] |
| KB (oral carcinoma) | Varies by derivative | 24 hours[8] |
| HT-1080 (fibrosarcoma) | Varies by derivative | 24 hours[8] |
Neuroprotective Activity
| Cell Type | Condition | Concentration | Effect |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | Significantly reduced cell death[3] |
Experimental Protocols
Protocol 1: Bacterial Contamination Control in Cell Culture
This protocol outlines the general use of this compound to prevent bacterial contamination in mammalian cell cultures.
Materials:
-
This compound powder
-
Sterile cell culture medium
-
Sterile water or ethanol (B145695) for stock solution preparation
-
0.22 µm sterile filter
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in sterile water or ethanol.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Working Concentration:
-
The recommended working concentration for bacterial control is typically between 50 and 200 mg/L.[8] A common starting concentration is 100 mg/L.
-
To achieve a 100 mg/L final concentration, dilute the 10 mg/mL stock solution 1:100 in the cell culture medium (e.g., add 1 mL of stock solution to 99 mL of medium).
-
-
Application:
-
Add the this compound-containing medium to your cell cultures.
-
Monitor cultures regularly for any signs of contamination.
-
Protocol 2: Assessment of Anti-Inflammatory Effects by Cytokine Quantification (ELISA)
This protocol describes how to evaluate the anti-inflammatory effects of this compound by measuring the reduction of pro-inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound stock solution (as prepared in Protocol 1)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Phosphate Buffered Saline (PBS)
-
Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and response to stimulus.
-
This compound Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells, except for the negative control wells.
-
Incubate for a period sufficient to induce cytokine production (typically 6-24 hours).
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions.[6][9][10][11][12] Briefly:
-
Coat the ELISA plate with the capture antibody.
-
Block the plate.
-
Add standards and samples (cell culture supernatants).
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength.
-
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the percentage of inhibition of cytokine production by this compound at different concentrations compared to the stimulated control.
Protocol 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol details the use of the MTT assay to determine the effect of this compound on cell viability and to calculate its IC50 value.[13][14][15]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing a serial dilution of this compound at various concentrations.
-
Include a vehicle control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[16]
-
Visualizations
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Erythromycin's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Differential modulation of cytokine production by macrolides: interleukin-6 production is increased by spiramycin and erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotective effects of erythromycin on cerebral ischemia reperfusion-injury and cell viability after oxygen-glucose deprivation in cultured neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Erythromycin Derivatives with Inhibitory Activity against Proliferation of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
- 10. mabtech.com [mabtech.com]
- 11. ELISA Protocols [sigmaaldrich.com]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Erythromycin A Dihydrate from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of Erythromycin (B1671065) A dihydrate from fermentation broth. The following sections outline various established methods, including Liquid-Liquid Extraction (LLE), LLE with Back-Extraction, Salting-Out Extraction, and Sugaring-Out Extraction, followed by crystallization for obtaining the final high-purity product.
Overview of Extraction Methods
The extraction of Erythromycin A from the complex matrix of a fermentation broth is a critical step in its manufacturing process. The choice of method depends on factors such as desired purity, yield, cost, and environmental impact. This document outlines and compares several effective techniques.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for different extraction and purification methods, allowing for a comparative analysis of their efficiencies, yields, and resulting purities.
Table 1: Comparison of Erythromycin A Extraction Methods
| Method | Organic Solvent | Key Parameters | Extraction Efficiency (%) | Overall Yield (%) | Reference |
| Liquid-Liquid Extraction (LLE) | n-butylacetate | pH 10 | >96 | Not Specified | [1] |
| Methyl tert-butyl ether (MTBE) | Alkaline pH | >90 | Not Specified | [1] | |
| Ethyl Acetate | Alkaline pH | >75.1 | Not Specified | [1] | |
| Octanol | pH 10.6 | Not Specified | Not Specified | [2] | |
| LLE with Back-Extraction | n-butylacetate | Extraction at pH 10, Back-extraction at pH 5.0 | >99 (recovery) | Not Specified | [3][4] |
| Salting-Out Extraction | Acetonitrile (B52724) | Addition of NaCl | >98.5 | >70 | [5] |
| Sugaring-Out Extraction | Acetonitrile | Glucose (156.3 g/L), 4°C, pH 8.3 | 87 - 91.6 | Not Specified | [6][7][8] |
Table 2: Purity and Yield from Crystallization Methods
| Method | Solvent(s) | Key Parameters | Erythromycin A Purity (%) | Crystallization Yield (%) | Reference |
| Dichloromethane (B109758) Crystallization | Dichloromethane, Acetone (B3395972) | Gradual cooling from 35°C to 0°C, pH 9.8 | 95.4 - 96.0 | Not Specified | [9][10] |
| Aqueous Crystallization | Water, Butyl Acetate | pH 9.8, 50°C | Not Specified | 92.3 (Erythromycin A) | [5][11] |
| Combined Antisolvent-Evaporative Crystallization | Acetonitrile, Water | Not Specified | Not Specified | 92.2 - 95 | [11] |
Experimental Protocols
The following are detailed protocols for the most common and effective methods of extracting and purifying Erythromycin A dihydrate.
Protocol 1: Liquid-Liquid Extraction (LLE) with Back-Extraction
This method is highly effective for achieving a high degree of purification by transferring the target molecule between aqueous and organic phases based on pH adjustment.[3][4]
Materials:
-
Fermentation broth containing Erythromycin A
-
n-butylacetate
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Hydrochloric Acid (HCl) solution (e.g., 0.1M) or a suitable acidic buffer (e.g., KH2PO4)
-
Centrifuge
-
Separatory funnel or centrifuge tubes
Procedure:
-
Initial Extraction (Organic Phase):
-
Take a defined volume of the fermentation broth (e.g., 500 µL) in a centrifuge tube.[3]
-
Adjust the pH of the broth to 10 using NaOH solution.[3] This ensures Erythromycin A is in its non-ionized, organic-soluble form.
-
Add an equal volume of n-butylacetate (e.g., 500 µL).[3]
-
Vortex or shake the mixture vigorously for 5 minutes to ensure thorough mixing.[3]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes to achieve phase separation.[3]
-
Carefully collect the upper organic phase containing the extracted erythromycin.
-
-
Back-Extraction (Aqueous Phase):
-
Transfer the collected organic phase to a new tube.
-
Add an equal volume of an acidic aqueous solution with a pH of 5.0 (e.g., 0.1M HCl or KH2PO4 buffer).[3] At this acidic pH, erythromycin becomes ionized and transfers back into the aqueous phase, leaving many impurities in the organic layer.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at a lower speed (e.g., 3000 rpm) for 5 minutes to separate the phases.[3]
-
Carefully collect the lower aqueous layer which now contains the purified Erythromycin A.
-
-
Final Processing:
-
The collected aqueous layer can be further processed, for example, by crystallization, to obtain solid this compound.
-
Protocol 2: Salting-Out Extraction
This method utilizes a water-miscible organic solvent and a salt to induce phase separation, leading to a high-efficiency extraction.[5]
Materials:
-
Fermentation broth containing Erythromycin A
-
Acetonitrile (ACN)
-
Sodium Chloride (NaCl)
-
Vacuum distillation apparatus
-
Crystallization vessel
Procedure:
-
Homogeneous Mixture Formation:
-
Mix the fermentation broth with acetonitrile in a suitable vessel to form a homogeneous solution.[5]
-
-
Phase Separation:
-
Add a sufficient amount of an inorganic salt, such as NaCl, to the mixture. This will induce the separation of the mixture into two phases: an upper acetonitrile-rich phase and a lower aqueous phase.[5]
-
-
Extraction:
-
Recovery:
Protocol 3: Sugaring-Out Extraction
Similar to salting-out, this technique uses a sugar as the phase-separating agent, which can be a more environmentally friendly alternative.[6][7]
Materials:
-
Fermentation broth containing Erythromycin A
-
Acetonitrile (ACN)
-
Glucose
-
Temperature-controlled shaker/mixer
Procedure:
-
Pre-treatment (Optional but Recommended):
-
Extraction:
-
Phase Separation and Recovery:
-
Allow the mixture to settle and separate into two phases.
-
Collect the upper acetonitrile phase containing the extracted Erythromycin A.
-
The erythromycin can be recovered from the solvent, for example, by a combined antisolvent-evaporative crystallization process.[11]
-
Protocol 4: Crystallization of this compound
This protocol describes a common method for obtaining high-purity crystalline this compound from a concentrated solution in an organic solvent.[9][10][12]
Materials:
-
Concentrated Erythromycin A solution in dichloromethane or other suitable organic solvent.
-
Acetone (optional, can be used as a co-solvent)
-
Apparatus for controlled cooling and filtration.
Procedure:
-
Solution Preparation:
-
Dissolve the crude or extracted Erythromycin A in a suitable solvent such as dichloromethane. A small amount of a co-solvent like acetone can be added.[9][10]
-
Gently heat the solution to around 35°C to ensure complete dissolution.[9][10]
-
Adjust the pH to approximately 9.8 with a suitable base until the solution is clear.[9][10]
-
-
Controlled Cooling and Crystallization:
-
Crystal Recovery:
Mandatory Visualizations
The following diagrams illustrate the workflows of the described extraction and purification protocols.
Caption: Workflow for Liquid-Liquid Extraction with Back-Extraction.
Caption: Workflow for Salting-Out Extraction.
Caption: Workflow for Sugaring-Out Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Sugaring-out extraction of erythromycin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 10. WO2010048786A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US2864817A - Process for crystallization of erythromycin - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Erythromycin A Dihydrate and its Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A is a broad-spectrum macrolide antibiotic used extensively in human and veterinary medicine. Understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing therapeutic efficacy and ensuring safety. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and selective quantification of erythromycin A and its metabolites in complex biological matrices. This application note provides detailed protocols for the analysis of Erythromycin A dihydrate and its primary metabolites, N-desmethylerythromycin A and anhydroerythromycin A.
Erythromycin A is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of N-desmethylerythromycin A.[1] Additionally, under acidic conditions such as those in the stomach, erythromycin A can undergo degradation to form the inactive metabolite anhydroerythromycin A.[1] Monitoring the levels of the parent drug and these key metabolites is essential for comprehensive pharmacokinetic and drug metabolism studies.
This document outlines detailed methodologies for sample preparation from biological matrices, LC-MS/MS analysis, and data presentation to aid researchers in developing and validating robust analytical methods.
Metabolic Pathway of Erythromycin A
The metabolic conversion of Erythromycin A primarily involves N-demethylation by CYP3A4 enzymes in the liver and acid-catalyzed degradation.
Quantitative Data Presentation
The following tables summarize the mass spectrometry parameters and typical method performance for the quantitative analysis of Erythromycin A and its metabolites.
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |
| Erythromycin A | 734.5 | 158.2 | 35 | Erythromycin-d6 or Erythromycin-(N-methyl-13C, d3) |
| 734.5 | 576.4 | 25 | ||
| N-desmethylerythromycin A | 720.4 | 144.0 | 38 | Erythromycin-d6 or Erythromycin-(N-methyl-13C, d3) |
| 720.4 | 562.2 | 28 | ||
| Anhydroerythromycin A | 716.5 | 158.2 | 35 | Erythromycin-d6 or Erythromycin-(N-methyl-13C, d3) |
| 716.5 | 558.4 | 25 | ||
| Erythromycin-(N-methyl-13C, d3) (IS) | 738.4 | 158.4 | 35 | - |
Note: Collision energies are instrument-dependent and may require optimization.
Table 2: Typical LC-MS/MS Method Performance in Human Plasma
| Parameter | Erythromycin A | N-desmethylerythromycin A | Anhydroerythromycin A |
| Linearity Range | 0.5 - 5000 ng/mL | Analyte-specific | Analyte-specific |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2][3] | ~1 ng/mL | ~1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% RSD) | <15% | <15% | <15% |
| Recovery (LLE) | 88% - 105%[2] | >85% | >85% |
| Recovery (SPE) | >90% | >90% | >90% |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix, required sensitivity, and available resources. Three common methods are detailed below.
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma in a microcentrifuge tube, add 250 µL of cold acetonitrile (B52724) containing the internal standard (e.g., Erythromycin-(N-methyl-13C, d3)).[4]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 11,000 rpm for 5 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
LLE provides a cleaner extract compared to PPT.
-
Pipette 500 µL of plasma into a clean centrifuge tube and add the internal standard.
-
Alkalinize the sample by adding 50 µL of 1 M NaOH to achieve a pH > 9.
-
Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
SPE offers the most effective removal of matrix interferences.
-
Homogenize 1 g of tissue in 2 mL of cold water.
-
To the homogenate, add the internal standard and 5 mL of acetonitrile with 1% formic acid.
-
Vortex for 1 minute, then add 400 mg MgSO₄ and 100 mg NaCl. Vortex again for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be adapted and optimized for specific instruments.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 550°C
-
Curtain Gas: 25 psi
-
Collision Gas: 8 psi
Experimental Workflow
The overall process from sample collection to data analysis is depicted in the following workflow diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Erythromycin A Dihydrate in Bacterial Protein Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a well-established macrolide antibiotic, serves as a critical tool in the study of bacterial protein synthesis. Its specific mode of action, targeting the bacterial ribosome, makes it an invaluable agent for elucidating the mechanisms of translation and for the development of novel antimicrobial drugs. Erythromycin A dihydrate is a commonly used form of this antibiotic in research settings.
This document provides detailed application notes and experimental protocols for the use of this compound in studying bacterial protein synthesis. It includes quantitative data on its inhibitory effects, step-by-step methodologies for key assays, and visual representations of its mechanism of action and relevant experimental workflows.
Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Specifically, it binds to the 23S rRNA in the nascent peptide exit tunnel (NPET). This binding action physically obstructs the passage of the elongating polypeptide chain, thereby inhibiting the translocation step of protein synthesis. While translation initiation is permitted, the ribosome stalls after the synthesis of a few amino acids.[3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.
Quantitative Data: Inhibitory Concentrations
The potency of this compound against various bacterial species can be quantified by its Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50). The following tables summarize key quantitative data for common bacterial species.
| Bacterial Species | Strain Type | MIC (mg/L) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible | 0.5 (77% of isolates) | [4] |
| Streptococcus pneumoniae | - | 0.03 (MIC90) | [4] |
| Streptococcus (Group A & B) | - | 0.03 (MIC90) | [4] |
| Haemophilus influenzae | - | ≤2.00 (85% of isolates) | [5] |
| Haemophilus influenzae | - | 8 (MIC90) | [4] |
MIC90: The concentration at which 90% of the tested isolates are inhibited.
| Bacterial Species | Assay | IC50 (mg/L) | Reference |
| Staphylococcus aureus | Protein Synthesis Inhibition | 0.36 | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in MHB to the desired starting concentration.
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound solution in MHB.
-
Typically, this involves adding 100 µL of MHB to wells 2-12. Add 200 µL of the starting erythromycin concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). A negative control well containing only MHB should also be included.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol 2: In Vitro Translation Inhibition Assay
This protocol describes how to measure the inhibition of bacterial protein synthesis in a cell-free system.
Materials:
-
This compound
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
Reporter plasmid DNA or mRNA (e.g., encoding luciferase or a fluorescent protein)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer
-
Luminometer or fluorometer
-
37°C incubator
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the reaction buffer.
-
Reaction Setup:
-
In a microcentrifuge tube or a microplate well, combine the components of the cell-free translation system according to the manufacturer's instructions.
-
Add the reporter DNA or mRNA.
-
Add the different concentrations of this compound to the respective reaction tubes/wells. Include a "no inhibitor" control.
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Detection:
-
If using a luciferase reporter, add the luciferase substrate and measure the luminescence.
-
If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each erythromycin concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the erythromycin concentration to determine the IC50 value (the concentration that causes 50% inhibition).
-
Protocol 3: Ribosome Profiling to Analyze Erythromycin-Induced Ribosome Stalling
This protocol provides a method to identify the specific sites of ribosome stalling on mRNA transcripts caused by this compound.
Materials:
-
Bacterial culture (e.g., E. coli)
-
This compound
-
Lysis buffer with a high concentration of MgCl2 to arrest translation
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation equipment
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing (NGS)
-
NGS platform
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with a specific concentration of this compound for a defined period to induce ribosome stalling. An untreated culture should be used as a control.
-
-
Harvesting and Lysis:
-
Rapidly harvest the cells by flash-freezing the culture in liquid nitrogen to preserve the in vivo state of the ribosomes.
-
Lyse the cells in a lysis buffer containing a high concentration of MgCl2 to inhibit ribosome movement.
-
-
Ribosome Footprinting:
-
Treat the cell lysate with RNase I to digest the mRNA that is not protected by ribosomes.
-
Isolate the monosomes (ribosomes with their protected mRNA fragments) by sucrose gradient ultracentrifugation.
-
-
RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription and PCR amplification to create a cDNA library.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome.
-
Analyze the distribution of ribosome footprints along the transcripts to identify positions with a high density of reads, which correspond to the sites of ribosome stalling induced by erythromycin.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of Erythromycin action on bacterial protein synthesis.
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for an In Vitro Translation Inhibition Assay.
Experimental Workflow for Ribosome Profiling
Caption: Workflow for Ribosome Profiling to identify antibiotic-induced translation arrest sites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of Erythromycin A dihydrate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of Erythromycin (B1671065) A dihydrate.
Frequently Asked Questions (FAQs)
Q1: Why is Erythromycin A dihydrate poorly soluble in water?
A1: this compound is a macrolide antibiotic with a large, hydrophobic molecular structure, which limits its ability to interact favorably with polar water molecules. Its aqueous solubility is reported to be low, approximately 2 mg/mL.[1][2] This poor solubility can hinder its bioavailability and therapeutic efficacy.[3]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The primary strategies to enhance the solubility of this compound in aqueous solutions include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent.
-
pH Adjustment: Modifying the pH of the aqueous solution.
-
Use of Surfactants: Incorporating surfactants to form micelles that encapsulate the drug.
-
Solid Dispersions: Creating a system where the drug is dispersed in a hydrophilic carrier.
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins.
Q3: How does pH affect the solubility and stability of this compound?
A3: Erythromycin A is a weakly basic drug with a pKa of approximately 8.8.[4] Its solubility is pH-dependent; it is more soluble in acidic conditions. However, erythromycin is unstable in acidic environments (pH < 6.5) and can undergo degradation.[3][5] In alkaline conditions (pH > 8.0), it is more stable but has lower solubility.[6][7] Therefore, a balance must be struck between solubility and stability, often targeting a pH range of 6.8-7.5 for dissolution studies.[8][9]
Q4: I'm observing precipitation when adding my ethanolic stock solution of erythromycin to my aqueous buffer. What is causing this and how can I prevent it?
A4: This is a common issue caused by the rapid change in solvent polarity. Erythromycin is much more soluble in ethanol (B145695) than in water.[10] When the concentrated ethanolic stock is added to the aqueous buffer, the local concentration of erythromycin exceeds its solubility limit in the mixed solvent, leading to precipitation.[10]
To prevent this, you can try the following:
-
Slow, Drop-wise Addition: Add the stock solution very slowly to the vigorously stirred or vortexed aqueous medium. This helps in rapid dispersion and avoids localized supersaturation.[10]
-
Step-wise Dilution: Instead of adding the stock directly to the final volume of the aqueous buffer, perform one or more intermediate dilutions with a mixture of ethanol and water.
-
Warming the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) can increase the solubility of erythromycin and help prevent precipitation during the addition of the stock solution.[10]
Troubleshooting Guides & Experimental Protocols
Solubility Enhancement using Co-solvents
Issue: Difficulty in dissolving this compound in purely aqueous solutions for in vitro experiments.
Solution: Employing a co-solvent system, such as an ethanol-water mixture, can significantly increase solubility.
Quantitative Data: Solubility of Erythromycin in Different Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | ~2 | Room Temp | [1][2] |
| Ethanol | ~50 | Room Temp | [1][6] |
| Methanol | Data not available in mg/mL | - | [11] |
| Acetone | Freely Soluble | Room Temp | [1][6] |
| Chloroform | Freely Soluble | Room Temp | [1][6] |
| DMSO | ~15 | Room Temp | [12] |
| DMF | ~15 | Room Temp | [12] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | Room Temp | [12] |
Experimental Protocol: Preparation of an this compound Solution using an Ethanol Co-solvent
-
Prepare Stock Solution: Accurately weigh the desired amount of this compound powder. Dissolve the powder in 100% ethanol to create a concentrated stock solution (e.g., 10-50 mg/mL).[1][6]
-
Vortexing: Vortex the stock solution until the erythromycin is completely dissolved.
-
Dilution into Aqueous Buffer: While vigorously stirring your aqueous buffer (e.g., PBS pH 7.4), add the ethanolic stock solution drop-wise to achieve the desired final concentration.
-
Final Volume Adjustment: Adjust the final volume with the aqueous buffer.
-
Observation: Visually inspect the solution for any signs of precipitation.
Troubleshooting
| Problem | Probable Cause | Solution |
| Precipitation upon adding stock to buffer | Solvent polarity shock, exceeding solubility limit. | Add stock solution more slowly with vigorous stirring. Perform an intermediate dilution step. Gently warm the aqueous buffer.[10] |
| Hazy or cloudy solution | Incomplete dissolution or formation of fine precipitates. | Increase the proportion of the organic co-solvent if experimentally permissible. Sonicate the final solution for a few minutes. |
Workflow for Co-solvent Method
Caption: Workflow for solubilizing this compound using a co-solvent.
Solubility Enhancement using Surfactants
Issue: Requirement for a higher concentration of this compound in an aqueous system where organic co-solvents are not desirable.
Solution: Using surfactants to form micelles that can encapsulate the hydrophobic erythromycin molecule, thereby increasing its apparent aqueous solubility.
Quantitative Data: Effect of Surfactants on Erythromycin Solubility
Data on the specific increase in mg/mL is limited in the provided search results, but studies show a linear increase in solubility with increasing surfactant concentration above the critical micelle concentration (CMC). The order of solubilization power for different surfactant types has been reported as cationic > non-ionic > anionic.[11]
Experimental Protocol: Solubilization using Tween 80
-
Prepare Surfactant Solution: Prepare an aqueous solution of Tween 80 at a concentration above its CMC (the CMC of Tween 80 is approximately 0.012 mM or 0.0015% w/v). A common starting concentration is 0.5-2% (w/v).
-
Add Erythromycin: Add the weighed this compound powder directly to the surfactant solution.
-
Mixing: Stir the mixture vigorously using a magnetic stirrer at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Equilibration and Sampling: After stirring, allow the solution to equilibrate. Centrifuge or filter the suspension to remove any undissolved drug.
-
Quantification: Determine the concentration of dissolved erythromycin in the supernatant/filtrate using a suitable analytical method like HPLC.
Troubleshooting
| Problem | Probable Cause | Solution |
| Incomplete dissolution | Insufficient surfactant concentration or equilibration time. | Increase the surfactant concentration. Increase the stirring time. |
| Foaming | High concentration of surfactant and vigorous agitation. | Use a lower stirring speed. Consider a different surfactant with lower foaming properties. |
| Interference in downstream assays | The surfactant may interfere with biological or analytical assays. | Run appropriate controls with the surfactant alone. Choose a biocompatible, non-ionic surfactant like Poloxamer 188 if possible. |
Logical Diagram for Surfactant Selection
Caption: Decision-making process for selecting a suitable surfactant.
Solubility Enhancement via Solid Dispersions
Issue: Poor dissolution rate of crystalline this compound, which can limit its absorption and bioavailability.
Solution: Preparing a solid dispersion of erythromycin in a hydrophilic polymer carrier. This can convert the drug to a more soluble amorphous state and improve its wettability.
Quantitative Data: Dissolution of Erythromycin Stearate Solid Dispersions
| Carrier | Drug:Carrier Ratio | Preparation Method | Cumulative Release (%) | Time (min) | Reference |
| Pure Drug | - | - | 54.62 | - | [13] |
| PEG 4000 | 1:2 | Fusion | 97.55 | - | [13] |
| PEG 6000 | 1:2 | Fusion | 101.78 | - | [13] |
| PVP K30 | 1:2 | Solvent Evaporation | 96.31 | - | [13] |
Experimental Protocol: Preparation of Erythromycin-PEG 6000 Solid Dispersion (Fusion Method)
-
Weighing: Accurately weigh this compound and PEG 6000 in the desired ratio (e.g., 1:2).
-
Melting the Carrier: Gently heat the PEG 6000 in a suitable container (e.g., a glass beaker in a water bath) until it melts completely.
-
Drug Dispersion: Add the erythromycin powder to the molten PEG 6000 and stir continuously until a clear, homogeneous mixture is obtained.
-
Cooling and Solidification: Rapidly cool the molten mixture on an ice bath to solidify it.
-
Pulverization and Sieving: Pulverize the solidified mass using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Troubleshooting
| Problem | Probable Cause | Solution |
| Drug degradation during heating | Erythromycin is heat-sensitive. | Use the lowest possible temperature for melting the carrier and minimize the heating time. Consider using the solvent evaporation method as an alternative for heat-sensitive drugs. |
| Phase separation upon cooling | Immiscibility of the drug and carrier at the chosen ratio. | Try a different drug-to-carrier ratio. Ensure rapid cooling to "freeze" the drug in its dispersed state. |
| Recrystallization during storage | The amorphous drug in the solid dispersion is thermodynamically unstable. | Store the solid dispersion in a tightly sealed container at low humidity and controlled temperature. Incorporate a stabilizing polymer. |
Workflow for Solid Dispersion Preparation (Fusion Method)
Caption: Experimental workflow for preparing a solid dispersion by the fusion method.
Solubility Enhancement via Cyclodextrin Complexation
Issue: Need to increase solubility and stability of this compound in aqueous solutions.
Solution: Formation of an inclusion complex with cyclodextrins, such as β-cyclodextrin or its derivatives (e.g., Hydroxypropyl-β-cyclodextrin), which have a hydrophobic inner cavity and a hydrophilic exterior.
Quantitative Data: Erythromycin-Cyclodextrin Complexation
While specific mg/mL solubility values are not consistently reported, studies confirm that complexation with β-cyclodextrin improves the stability and dissolution of erythromycin in aqueous solutions. The formation of a 1:1 molar ratio complex is common.[14][15]
Experimental Protocol: Preparation of Erythromycin-β-cyclodextrin Complex (Kneading Method)
-
Weighing: Weigh equimolar amounts of this compound and β-cyclodextrin.
-
Mortar and Pestle: Place the β-cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Kneading: Gradually add the erythromycin powder to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Storage: Store the complex in a well-closed container, protected from moisture.
Troubleshooting
| Problem | Probable Cause | Solution |
| Low complexation efficiency | Inefficient interaction between drug and cyclodextrin. | Optimize the kneading time and the amount of solvent used. Consider other preparation methods like co-precipitation or freeze-drying. |
| Incomplete inclusion | Steric hindrance; the erythromycin molecule may be too large for the cyclodextrin cavity. | While true inclusion may be limited, intermolecular interactions can still enhance solubility.[16] Consider using a cyclodextrin with a larger cavity or a more soluble derivative like HP-β-cyclodextrin. |
| Aggregation of complexes | High concentration of cyclodextrin complexes. | Work with concentrations below the point where aggregation becomes significant. Characterize the particle size of the complex in solution. |
Logical Diagram for Cyclodextrin Complexation
Caption: Process flow for preparing an Erythromycin-β-cyclodextrin complex.
References
- 1. Erythromycin =850μgmg 114-07-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 红霉素 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.who.int [cdn.who.int]
- 8. researchgate.net [researchgate.net]
- 9. arabjchem.org [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Formulation and Evaluation of Solid Dispersion Capsules Containing Erythromycin Stearate [etd.aau.edu.et]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin-erythromycin complexes as a drug delivery device for orthopedic application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Erythromycin A dihydrate degradation in acidic media
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering degradation of Erythromycin (B1671065) A dihydrate in acidic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What causes the rapid degradation of Erythromycin A dihydrate in acidic media?
Erythromycin A is inherently unstable in acidic environments due to its chemical structure.[1][2] The acidic conditions catalyze a rapid intramolecular dehydration and cyclization reaction.[3][4] This process involves the hydroxyl groups at the C6 and C12 positions and the ketone group at the C9 position of the aglycone ring, leading to the formation of biologically inactive products.[5][6] This instability is a major drawback of the antibiotic, leading to its rapid inactivation in the stomach.[7]
Q2: What are the primary degradation products, and are they antimicrobially active?
Under acidic conditions, Erythromycin A is primarily converted into two main inactive degradation products:
Both of these degradation products possess little to no antimicrobial activity, which compromises the efficacy of the drug if it is exposed to acid.[3][4][5] Some research also suggests that the slow loss of the cladinose (B132029) sugar is the ultimate degradation pathway.[7][9]
Q3: Which experimental factors have the most significant impact on the degradation rate?
Several factors can influence the rate of degradation, with pH being the most critical.
-
pH: The degradation rate is highly dependent on the pH of the solution.[8] The reaction is rapid in strongly acidic conditions (e.g., pH below 4.0).[10] Stability has been observed to improve tenfold for each unit increase in pH.[3][4] At a pH of 4.5, Erythromycin A can remain stable for about 40 minutes before degradation begins.[10]
-
Temperature: Elevated temperatures will accelerate the degradation process. The activation energy for the internal dehydration reaction of erythromycin has been determined to be 15.6 kcal/mol.[3][4]
-
Solvents: The presence of water is necessary for the degradation pathway.[11] The choice of co-solvents can also influence stability; for instance, dimethyl isosorbide (B1672297) has been studied for its effect on erythromycin stability in solution.[11]
Q4: How can I minimize Erythromycin A degradation during my experiments?
To minimize degradation, strict control of experimental conditions is crucial:
-
Maintain pH above 4.5: Whenever possible, maintain the pH of your aqueous media at 4.5 or higher. For experiments requiring acidic conditions, the exposure time should be as short as possible.
-
Control Temperature: Perform experiments at controlled, low temperatures (e.g., on ice) to slow the degradation kinetics.
-
Use Freshly Prepared Solutions: Prepare Erythromycin A solutions immediately before use to minimize the time the compound is exposed to potentially destabilizing conditions.
-
Consider Non-Aqueous Solvents: If the experimental design allows, using non-aqueous or co-solvent systems with reduced water content can enhance stability.[11]
Q5: Are there long-term strategies to overcome the inherent instability of Erythromycin A?
Yes, several strategies are employed, particularly in drug development, to protect the molecule from acidic degradation:
-
Chemical Modification: The development of analogs like Azithromycin (B1666446) and Clarithromycin involved modifying the structure (specifically around the C9 ketone) to block the intramolecular cyclization pathway, significantly improving their acid stability.[3][4]
-
Formulation Strategies: The most common method for oral delivery is the use of enteric-coated formulations.[12] These coatings are resistant to the low pH of the stomach and only dissolve in the more alkaline environment of the small intestine, thereby protecting the drug from gastric acid.[12]
-
Prodrugs and Conjugates: Creating prodrugs or conjugates by modifying the C9 ketone can improve stability while allowing the active drug to be released at the target site.[1][2]
Quantitative Stability Data
The following tables summarize key quantitative data regarding the stability of Erythromycin A.
Table 1: Comparative Stability of Erythromycin A vs. Azithromycin in Acidic Media
| Compound | Conditions | Time for 10% Decay (T₁/₁₀) | Activation Energy (Ea) |
| Erythromycin A | pH 2.0, 37°C | 3.7 seconds | 15.6 kcal/mol |
| Azithromycin | pH 2.0, 37°C | 20.1 minutes | 25.3 kcal/mol |
Data sourced from references[3][4].
Table 2: Influence of pH on Erythromycin A Degradation
| pH Value | Observation | Reference |
| < 4.0 | Rapid degradation occurs. | [10] |
| ~3.0 | Fastest hydrolysis reported in one study. | [13] |
| 4.5 | Stable for approximately 40 minutes before degradation begins. | [10] |
| General Trend | Stability improves tenfold for each unit increase in pH. | [3][4] |
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
This protocol outlines a typical forced degradation study to evaluate the stability of Erythromycin A in acidic conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Condition: Dilute the stock solution with 1N hydrochloric acid (HCl) to a final known concentration (e.g., 1 mg/mL).[14]
-
Incubation: Store the solution at room temperature for a defined period (e.g., several hours to one week, depending on the desired degradation level).[14]
-
Neutralization: At predetermined time points, withdraw an aliquot of the sample and immediately quench the degradation reaction by diluting it with a neutralizing agent, such as a saturated sodium bicarbonate (NaHCO₃) solution.[14]
-
Analysis: Analyze the neutralized sample promptly using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining Erythromycin A and the formed degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for separating and quantifying Erythromycin A and its acid degradation products.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent reversed-phase C18 column.[15][16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase: 0.4% ammonium (B1175870) hydroxide (B78521) in water.[15]
-
Organic Phase: Methanol.[15]
-
-
Gradient Program: A suitable gradient to resolve Erythromycin A from its degradation products (e.g., starting with a higher aqueous percentage and increasing the organic phase over the run).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 215 nm.[15]
-
Column Temperature: 35°C.
-
Injection Volume: Dependent on concentration, but typically 10-20 µL.
-
Data Analysis: Identify and quantify peaks by comparing retention times and UV spectra with reference standards. Mass spectrometry can be coupled with HPLC (LC-MS) for definitive identification of degradation products.[14][16]
Visual Guides
Diagram 1: Acidic Degradation Pathway of Erythromycin A
References
- 1. mdpi.com [mdpi.com]
- 2. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Erythromycin A Dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization process for Erythromycin (B1671065) A dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of Erythromycin A dihydrate in common solvents?
A1: The solubility of this compound is a critical parameter for designing a robust crystallization process. It exhibits variable solubility in different solvents and is influenced by temperature. For instance, its solubility in pure water decreases with an increase in temperature, while it rises with temperature in pure acetone (B3395972).[1] A summary of its solubility in various pure solvents and binary mixtures is provided in the data section below.
Q2: How can I control the crystal habit (morphology) of this compound?
A2: Controlling the crystal habit is crucial for downstream processing, such as filtration and tabletting. The morphology of this compound crystals can be modified by:
-
Solvent Selection: The choice of solvent or solvent mixture significantly impacts crystal shape.[2]
-
Using Additives: Pharmaceutical excipients like Hydroxypropyl Cellulose (HPC) and Hydroxypropyl Methylcellulose (HPMC) can be used as crystal habit modifiers.[2][3] For example, using HPC can lead to the formation of plate-like or elongated plate-like crystals instead of the native needle-like morphology, which can improve compaction properties.[2][4]
Q3: What are the different polymorphic and solvated forms of Erythromycin, and how can I ensure I am crystallizing the dihydrate form?
A3: Erythromycin can exist in various forms, including an anhydrate, a monohydrate, and a dihydrate, as well as several organic solvates.[5][6][7] The dihydrate is often the desired form for pharmaceutical formulations. To selectively crystallize the dihydrate form, careful control of the solvent system and temperature is necessary. For instance, recrystallization from a 2:1 water-organic solvent mixture (excluding methylethylketone) tends to yield the hydrate (B1144303) form.[7][8][9] It is essential to characterize the resulting crystals using techniques like X-ray Powder Diffraction (XRPD) and thermal analysis (DSC/TGA) to confirm the solid form.[5][10]
Q4: What are the key process parameters to control during the crystallization of this compound?
A4: Several parameters critically influence the crystallization process and the final product quality. These include:
-
Supersaturation: The driving force for crystallization, which can be generated by cooling, anti-solvent addition, or evaporation.
-
Temperature: Affects solubility and nucleation/growth kinetics. Operating temperatures between 45°C and 50°C have been found favorable for crystallization.[11]
-
Stirring Rate (Agitation): Influences mass transfer, crystal size distribution, and can prevent agglomeration.[11]
-
Solvent/Anti-solvent Addition Rate: A stable and low rate of anti-solvent (e.g., water) addition is beneficial for controlling supersaturation and forming larger, purer crystals.[11]
-
pH: The pH of the crystallization medium can affect the solubility and stability of Erythromycin.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Crystal Yield | - Incomplete crystallization due to insufficient supersaturation.- High residual solubility in the mother liquor. | - Optimize the final temperature and/or the amount of anti-solvent to increase supersaturation.- Select a solvent system where this compound has lower solubility at the final crystallization temperature. |
| Formation of Needles or Undesirable Morphology | - High supersaturation leading to rapid nucleation.- Lack of crystal habit modifiers. | - Reduce the rate of cooling or anti-solvent addition to control supersaturation.- Introduce a crystal habit modifier such as Hydroxypropyl Cellulose (HPC) into the crystallization medium.[2] |
| Broad Crystal Size Distribution | - Uncontrolled nucleation (e.g., secondary nucleation).- Inconsistent agitation. | - Implement a seeding strategy to control nucleation.- Optimize the stirring rate to ensure uniform suspension and mass transfer.[11] A proposed process involves high initial temperature and stirring followed by lower temperature and stirring for crystal growth.[11] |
| Formation of Amorphous Material or Wrong Solvate | - Rapid desolvation of an unstable solvate.- Incorrect solvent system. | - Ensure the crystallization process avoids the formation of unstable organic solvates that can collapse into an amorphous form upon drying.[7] Crystallization from specific water-organic solvent mixtures can favor the dihydrate form.[7][8][9]- Use appropriate analytical techniques (XRPD, DSC) to identify the solid form. |
| Impurity Entrapment | - High rate of crystal growth trapping impurities.- Poor solubility of impurities in the chosen solvent system. | - Slow down the crystallization process by reducing the cooling rate or anti-solvent addition rate.- Consider a purification step (e.g., recrystallization) to remove impurities. |
Data Presentation
Table 1: Solubility of this compound in Pure Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (x10²) |
| Water | 293.20 | - |
| Water | 323.00 | Decreases with increasing temperature[1] |
| Acetone | 293.20 | - |
| Acetone | 323.00 | Rapidly increases with increasing temperature[1] |
| Methanol | 303.15 | 1.79[12] |
| Ethanol | 303.15 | 2.54[12] |
| Chloroform | 303.15 | 0.88[12] |
Note: Specific molar fraction solubility values for water and acetone at the specified temperatures were not explicitly found in the provided search results, but the trend is indicated.
Table 2: Influence of Hydroxypropyl Cellulose (HPC) on Crystal Morphology
| HPC Concentration (wt.%) | Observed Crystal Morphology |
| 0 (Reference) | Needle-like |
| 0.45 | Plate-like[4] |
| 2.25 | Elongated plate-like[4] |
| 4.5 | Elongated plate-like[4] |
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve Erythromycin A in a suitable solvent (e.g., acetone) at a specific temperature (e.g., 45-50°C) to create a clear solution.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water) to the solution at a controlled rate while maintaining constant agitation. A stable, low rate of addition is recommended to control supersaturation.[11]
-
Crystallization and Growth: Once nucleation is observed, continue the anti-solvent addition until the desired final solvent composition is reached. Hold the slurry at the crystallization temperature for a period to allow for crystal growth.
-
Cooling: Optionally, cool the slurry to a lower temperature to maximize the yield.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of solvent and anti-solvent.
-
Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven at a controlled temperature) to obtain this compound.
Protocol 2: Crystal Habit Modification using an Additive
-
Additive Solution Preparation: Prepare a solution of the crystal habit modifier (e.g., Hydroxypropyl Cellulose) in the anti-solvent (e.g., water) at the desired concentration.
-
Dissolution of API: Dissolve Erythromycin A in the primary solvent (e.g., ethanol).
-
Crystallization: Slowly pour the saturated drug solution into the aqueous additive solution under constant stirring.[13] A typical solvent to anti-solvent ratio could be 1:9 (v/v).[13]
-
Isolation and Drying: Follow steps 5-7 from Protocol 1 to isolate, wash, and dry the modified crystals.
Visualizations
Caption: Anti-Solvent Crystallization Workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids. | Semantic Scholar [semanticscholar.org]
- 7. Influence of solvents on the variety of crystalline forms of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of solvents on the variety of crystalline forms of erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Common issues with Erythromycin A dihydrate stability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common stability issues of Erythromycin (B1671065) A dihydrate in long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Erythromycin A dihydrate during long-term storage?
A1: The stability of this compound is primarily influenced by temperature, humidity, and pH.[1][2] As a slightly hygroscopic substance, it is susceptible to degradation in the presence of moisture.[3] Elevated temperatures can accelerate degradation, leading to a loss of potency and an increase in impurities.[3] Erythromycin A is also known to be unstable in acidic and alkaline conditions.[4]
Q2: What are the main degradation products of this compound?
A2: Under acidic conditions, the most common degradation product is anhydroerythromycin A, which is formed through intramolecular dehydration and is biologically inactive.[5] Other related substances and impurities that can be observed include Erythromycin B, Erythromycin C, and N-demethylerythromycin A.[3] In alkaline conditions, pseudoerythromycin A enol ether can be formed.[6]
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: For long-term storage, this compound should be kept at -20°C in a tightly sealed container to protect it from moisture.[3] It is also recommended to store it in a dry and cool place, away from light.[1]
Q4: How does humidity affect the stability of this compound?
A4: High humidity can lead to the physical alteration of this compound formulations, such as tablets becoming wet.[1] The presence of moisture can facilitate the degradation of the active ingredient. The dihydrate form may lose water upon heating, converting to the anhydrous form, which can have different physicochemical properties.
Troubleshooting Guides
Issue 1: Loss of Potency in Stored this compound
-
Possible Cause: Degradation due to improper storage conditions (e.g., elevated temperature or exposure to humidity).
-
Troubleshooting Steps:
-
Verify the storage temperature and humidity levels.
-
Analyze a sample of the stored material using a stability-indicating HPLC method to quantify the amount of Erythromycin A and its degradation products.
-
Compare the results with the initial specifications of the batch.
-
If significant degradation is observed, review and optimize storage conditions. Ensure containers are tightly sealed and consider the use of desiccants.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Formation of degradation products during storage or sample preparation.
-
Troubleshooting Steps:
-
Review the storage conditions of the sample.
-
Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[4]
-
Compare the retention times of the unknown peaks with those of the peaks generated during the forced degradation studies to identify the nature of the degradants.
-
If the unknown peak corresponds to a known degradation product like anhydroerythromycin A, it indicates degradation has occurred.
-
If the peak remains unidentified, further characterization using techniques like LC-MS may be necessary.
-
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis of Erythromycin A
-
Possible Cause: Inappropriate mobile phase pH, column contamination, or mismatched sample solvent.
-
Troubleshooting Steps:
-
Mobile Phase pH: Erythromycin is a basic compound. Using a mobile phase with a higher pH (around 9) can improve peak shape in reversed-phase HPLC. Ensure your column is stable at the selected pH.
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition.
-
Data on Stability of Erythromycin A
The following table summarizes the stability of Erythromycin A under different temperature conditions over a period of 6 months.
| Storage Temperature | Duration | Erythromycin A Content | Impurity B (%) | Impurity H (%) | Total Impurities (%) |
| -20°C | 6 months | Unchanged | 0.7 | 0.2 | 6.7 |
| 25°C | 6 months | Unchanged | - | - | - |
| 40°C | 3 months | Slight Decrease | - | - | - |
| 40°C | 6 months | Slight Decrease | - | - | - |
| 50°C | 3 months | Slight Decrease | - | - | - |
| 50°C | 6 months | Slight Decrease | 1.3 | 0.8 | 8.1 |
Data sourced from an accelerated stability study on the proposed WHO third International Standard for Erythromycin.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Erythromycin A and its Degradation Products
This protocol describes a typical stability-indicating HPLC method for the analysis of Erythromycin A and its related substances.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer (pH 7.0-9.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 35°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram and identify the peaks corresponding to Erythromycin A and its known degradation products based on their retention times relative to a reference standard.
-
Quantify the amount of Erythromycin A and its impurities using a suitable calibration method.
-
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for conducting forced degradation studies to assess the stability-indicating properties of an analytical method.
-
Acid Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution with a base (e.g., 0.1 N NaOH).
-
Analyze the sample by HPLC.
-
-
Base Degradation:
-
Prepare a solution of this compound.
-
Add a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution with an acid (e.g., 0.1 N HCl).
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a specified period.
-
Analyze the sample by HPLC.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a stability study.
References
- 1. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Erythromycin A dihydrate precipitation in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent the precipitation of Erythromycin (B1671065) A dihydrate in cell culture media, ensuring experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why does Erythromycin A dihydrate precipitate when I add it to my cell culture medium?
A1: this compound precipitates primarily due to its hydrophobic nature and low solubility in aqueous solutions like cell culture media.[1][2] The issue is often exacerbated when a stock solution prepared in an organic solvent (like ethanol) is added to the aqueous medium. This rapid change in solvent polarity causes the drug to fall out of solution.[3]
Q2: How should I prepare a stock solution of this compound to minimize precipitation risk?
A2: A common method is to prepare a stock solution at a concentration of 10-20 mg/mL in 95-100% ethanol (B145695).[3][4] This concentrated stock should be stored in a sterile, tightly-capped vial at -20°C for up to one year.[3][5] Note that crystallization can occur in the stock solution upon freezing; if this happens, gently warm the vial and vortex it to redissolve the crystals before use.[3][4]
Q3: What is the optimal solvent for an this compound stock solution?
A3: High-purity ethanol (95-100%) is the most commonly recommended solvent for preparing stock solutions for cell culture.[4][5][6] Erythromycin is also soluble in other organic solvents like methanol, acetone, and DMSO, but ethanol is generally preferred for its compatibility with cell culture applications.[2][7][8]
Q4: How do pH and temperature affect the stability and solubility of Erythromycin in culture media?
A4: Erythromycin is unstable in acidic conditions.[9] At a pH of 5.0, the antibiotic degrades rapidly, whereas it remains stable at a pH of 6.5.[10] Therefore, it is crucial to use it in media with a neutral or slightly alkaline pH. The effect of temperature on the solubility of the dihydrate form in water is complex; some studies indicate its aqueous solubility increases as the temperature decreases, with minimum solubility around 40-50°C.[11][12] However, for practical purposes of adding a stock solution, warming the media to 37°C helps with rapid dispersion, which can prevent localized high concentrations that lead to precipitation.[3]
Q5: Are there more water-soluble alternatives to this compound for cell culture?
A5: Yes, for applications where solubility is a persistent issue, consider using more water-soluble salt forms of erythromycin, such as Erythromycin Lactobionate or Erythromycin Gluceptate.[3] These salts are formulated for intravenous use and are readily soluble in aqueous solutions, making them less prone to precipitation in cell culture media.[3]
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Immediate, heavy precipitation upon adding stock solution. | • Rapid Solvent Polarity Change: Adding a concentrated ethanol stock directly and quickly to the aqueous medium.[3]• Stock Concentration Too High: The final concentration in the media exceeds the solubility limit. | • Slow, Drop-wise Addition: Warm the medium to 37°C. While gently swirling or vortexing the medium, add the stock solution very slowly, one drop at a time.[3]• Step-wise Dilution: Create an intermediate dilution of the stock in a small volume of media, then add this intermediate dilution to the final bulk volume. |
| Fine, crystalline precipitate forms over time (hours/days). | • pH Shift: The cell culture medium has become more acidic over time due to cellular metabolism.• Temperature Fluctuation: Changes in incubator temperature affecting solubility.• Drug Instability: Degradation of erythromycin at acidic pH.[10] | • Monitor and Buffer pH: Ensure the medium is well-buffered and maintained at a physiological pH (typically 7.2-7.4).• Prepare Fresh Media: Prepare media with erythromycin closer to the time of use.• Consider More Soluble Alternatives: Switch to Erythromycin Lactobionate or Gluceptate.[3] |
| Stock solution is crystallized or has solid particles. | • Storage at Low Temperature: Crystallization is common when ethanol-based stocks are stored at -20°C.[4] | • Re-dissolve Before Use: Gently warm the vial to room temperature and vortex thoroughly until all crystals are completely dissolved before adding to the medium. |
Data Summaries
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Information | Reference(s) |
| Water | Poorly soluble, hydrophobic. | [1][2] |
| Ethanol | Soluble; 1 g in 100 ml results in a clear solution. Commonly used for stock solutions. | [6] |
| Methanol | Soluble; exhibits the greatest dissolving capacity in one study. | [2][13] |
| Acetone | Very soluble. | [8] |
| Chloroform | Soluble. | [2] |
| DMSO | Soluble. | [8] |
Table 2: Comparison of Common Erythromycin Salts for Cell Culture Use
| Erythromycin Form | Key Characteristics | Recommendation for Use | Reference(s) |
| This compound / Stearate | • Hydrophobic, very low aqueous solubility.• High potential for precipitation. | Use with caution. Requires careful preparation of an organic-based stock solution and slow addition to media. | [3] |
| Erythromycin Lactobionate / Gluceptate | • Highly water-soluble salt forms.• Low potential for precipitation. | Recommended for experiments sensitive to precipitation or when an organic solvent is undesirable. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
100% Ethanol (sterile, molecular biology grade)
-
Sterile 15 mL or 50 mL conical tube
-
Sterile, sealable storage vials (e.g., cryovials)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of this compound powder and place it into a sterile conical tube.
-
Add 10 mL of 100% sterile ethanol to the tube.
-
Cap the tube securely and vortex at medium-high speed until the powder is completely dissolved and the solution is clear.
-
Using a sterile pipette, aliquot the stock solution into smaller, single-use volumes in sterile storage vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the vials clearly with the name, concentration (10 mg/mL), solvent (100% EtOH), and date of preparation.
-
Store the aliquots at -20°C for up to 1 year.[3]
Protocol 2: Recommended Method for Adding Stock Solution to Cell Culture Media
Objective: To add an ethanol-based Erythromycin stock solution to aqueous cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Warm the sterile cell culture medium to the desired temperature of use, typically 37°C, in a water bath.
-
Retrieve an aliquot of the Erythromycin stock solution from the -20°C freezer. If crystallized, warm it to room temperature and vortex until fully dissolved.
-
Place the warmed medium on a stir plate at a low speed or swirl the flask/bottle gently by hand.
-
Using a micropipette, add the required volume of the stock solution drop-by-drop directly into the swirling medium. It is critical to add the stock slowly to allow for immediate dispersion.
-
Do not dispense the entire volume in one spot. Move the pipette tip around or add to a location with good mixing (e.g., the vortex of the swirling media).
-
Once the addition is complete, continue to swirl the medium for another 30-60 seconds to ensure it is thoroughly mixed.
-
Visually inspect the medium against a light source to check for any signs of precipitation (cloudiness, crystals, or flakes). If none is present, the medium is ready for use.
Visual Guides
Caption: Workflow for preparing and using Erythromycin.
Caption: Key factors influencing Erythromycin precipitation.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Erythromycin Stock Solution [novoprolabs.com]
- 5. Stock Solution [mmbio.byu.edu]
- 6. himedialabs.com [himedialabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US2864817A - Process for crystallization of erythromycin - Google Patents [patents.google.com]
- 13. Thermodynamic Behavior of Erythromycin Thiocyanate Dihydrate in Six Pure Solvents and Two Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor yield in the fermentation of Erythromycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Erythromycin (B1671065) A fermentation.
Troubleshooting Guides
Issue 1: Consistently Low or No Erythromycin A Production
Q1: My Saccharopolyspora erythraea fermentation is resulting in very low or undetectable levels of Erythromycin A. What are the primary factors I should investigate?
A1: Persistently low Erythromycin A yield can stem from several critical factors. A systematic approach to troubleshooting should focus on three main areas: the integrity of the producing strain, the composition of the fermentation medium, and the physical fermentation parameters.
Begin by verifying the genetic stability and viability of your Saccharopolyspora erythraea strain. Industrial strains can be prone to genetic instability, leading to a decline in productivity.[1] It is advisable to start a new culture from a verified stock.
Next, scrutinize the fermentation medium. The availability of essential precursors, particularly propionyl-CoA and methylmalonyl-CoA, is a common limiting factor in Erythromycin A biosynthesis.[2][3][4] Ensure that the medium provides an adequate supply of carbon and nitrogen sources, as well as essential minerals and cofactors.
Finally, review your fermentation conditions. Suboptimal pH, temperature, and dissolved oxygen levels can significantly impede antibiotic production.
Here is a logical workflow to diagnose the issue:
Issue 2: Precursor Supply Limitation
Q2: I suspect that the supply of precursors like propionyl-CoA is limiting my Erythromycin A yield. How can I confirm this and what are the strategies to overcome it?
A2: Limited precursor supply is a well-documented bottleneck in Erythromycin A production.[2][3] The biosynthesis of the 6-deoxyerythronolide B (6-dEB) core of erythromycin requires one propionyl-CoA and six methylmalonyl-CoA units.
To confirm a precursor limitation, you can employ metabolic flux analysis or targeted metabolomics to quantify the intracellular pools of these key metabolites. A simpler, indirect approach is to supplement the fermentation medium with precursors such as n-propanol or propionate (B1217596) and observe the effect on Erythromycin A titer. However, be aware that an oversupply of propionyl-CoA can lead to hyperpropionylation, which can inhibit enzymes involved in the biosynthetic pathway.[3]
Strategies to enhance precursor supply include:
-
Medium Supplementation: Judicious addition of n-propanol or propionate to the fermentation broth.[5]
-
Genetic Engineering: Overexpression of genes involved in the propionate assimilation pathway. For instance, overexpressing a propionyl-CoA synthetase that is resistant to propionylation (e.g., SACE_1780) has been shown to increase yield.[2][3] Deleting genes responsible for feedback inhibition, such as the propionyltransferase AcuA, can also be effective.[3]
-
Metabolic Engineering: Suppressing competing pathways that consume propionyl-CoA, such as the tricarboxylic acid (TCA) cycle.[4]
The following diagram illustrates the key precursor pathways for Erythromycin A biosynthesis:
Issue 3: Suboptimal Fermentation Conditions
Q3: What are the optimal fermentation parameters for Erythromycin A production, and how sensitive is the process to deviations?
A3: Erythromycin A production by Saccharopolyspora erythraea is highly sensitive to fermentation conditions. The optimal parameters can vary between different strains and media compositions, but general guidelines exist.
Key Fermentation Parameters:
-
pH: The optimal pH for Erythromycin A production is typically maintained around 6.5 to 7.0.[6][7] Deviations outside this range can significantly impact enzyme activity and cell viability.
-
Temperature: The ideal temperature for fermentation is generally between 28°C and 33°C.[6][7]
-
Dissolved Oxygen (DO): Maintaining adequate aeration and agitation is crucial. While specific DO levels can be strain-dependent, it is a critical parameter to monitor and control. Genetic engineering strategies, such as expressing the Vitreoscilla hemoglobin gene (vhb), have been used to improve oxygen supply and enhance production.[8]
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are vital. Glucose, starch, and soybean oil are commonly used.[6] The carbon-to-nitrogen ratio also plays a significant role in directing metabolic flux towards secondary metabolism.[4]
-
Phosphate (B84403) Concentration: Phosphate levels must be carefully controlled, as low concentrations can promote secondary metabolism, but excessively low levels can hinder overall cell metabolism and antibiotic production.[9]
The following table summarizes a set of optimized fermentation conditions from a study:
| Parameter | Optimized Value |
| Glucose | 3% |
| Starch | 3% |
| Corn Plasma | 0.15% |
| Ammonium Sulfate | 0.7% |
| Soybean Oil | 0.3ml/5ml |
| Inoculum Size | 10% |
| Initial pH | 6.5 |
| Temperature | 33°C |
| Fermentation Time | 156 hours |
| (Data from a study on optimizing fermentation conditions for a mutant S. erythraea strain)[6] |
Frequently Asked Questions (FAQs)
Q4: How can I accurately quantify the concentration of Erythromycin A in my fermentation broth?
A4: Several analytical methods are available for the quantification of Erythromycin A. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust and widely used method, particularly for pharmaceutical formulations.[10][11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the highest sensitivity and selectivity, making it ideal for complex biological matrices where trace-level quantification is necessary.[10]
-
Microbiological Assays: These are functional assays that measure the biological activity of erythromycin. While useful for confirming potency, they can be less specific than chromatographic methods.[10][11]
Q5: I am observing the production of related by-products like Erythromycin B and C. How can I minimize their formation and increase the purity of Erythromycin A?
A5: The formation of by-products such as Erythromycin B and C is a common issue. These arise from variations in the post-polyketide synthase modification steps. Specifically, Erythromycin C is a precursor to Erythromycin A, and its accumulation indicates inefficient C-3'' O-methylation. Erythromycin B is a shunt metabolite that is not a precursor to Erythromycin A.[13]
Strategies to improve the purity of Erythromycin A include:
-
Genetic Engineering: Modulating the expression of the tailoring genes eryK (encoding a P450 protein for C-12 hydroxylation) and eryG (encoding an O-methyltransferase for C-3'' O-methylation) can optimize the biotransformation process and convert by-products into Erythromycin A.[13]
-
Fermentation Condition Optimization: Fine-tuning the fermentation medium and conditions can influence the activity of the tailoring enzymes and shift the product profile towards Erythromycin A.
Q6: What is the role of vitamins and trace elements in Erythromycin A fermentation?
A6: Vitamins and trace elements act as cofactors for many enzymes involved in both primary and secondary metabolism and are crucial for optimal Erythromycin A production. Supplementation with specific B-complex vitamins (such as B2, B6, B9, and B12) and hemin (B1673052) has been shown to increase Erythromycin A yield.[14] Similarly, trace elements like magnesium, copper, and cobalt are important components of the fermentation medium.[15]
The following table shows the effect of combined vitamin supplementation on Erythromycin A production:
| Fermentation Group | Erythromycin A Concentration (mg/L) at 144h | % Increase over Control |
| Control Group | ~628 | - |
| Experimental Group (with vitamin supplementation) | 907.1 | 44.4% |
| (Data from a study on the effect of vitamin supplementation)[14] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Erythromycin A Quantification
This protocol is adapted for the analysis of Erythromycin A in fermentation broths.[12]
1. Sample Preparation: a. Centrifuge the fermentation broth at 10,000 rpm for 10 minutes to pellet the cells. b. Collect the supernatant. c. If necessary, dilute the supernatant with the mobile phase to bring the Erythromycin A concentration within the linear range of the standard curve. d. Filter the diluted supernatant through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18 Polymeric column.
- Mobile Phase: 0.02 M potassium phosphate dibasic buffer (pH 9) : acetonitrile (B52724) (60:40).
- Flow Rate: 1 mL/min.
- Detection: UV at 205 nm.
- Injection Volume: 20 µL.
3. Quantification: a. Prepare a series of Erythromycin A standards of known concentrations in the mobile phase. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of Erythromycin A in the samples by interpolating their peak areas on the standard curve.
The workflow for this protocol can be visualized as follows:
Protocol 2: Seed Culture and Fermentation
This is a general protocol for initiating Erythromycin A fermentation.[13]
1. Spore Suspension Preparation: a. Grow Saccharopolyspora erythraea on an agar (B569324) plate with a suitable medium (e.g., 1% corn starch, 1% corn steep liquor, 0.3% NaCl, 0.3% (NH4)2SO4, 0.5% CaCO3, and 2% agar, pH 7.0) at 34°C for sporulation. b. Harvest the spores by scraping the surface of the agar and suspending them in sterile water.
2. Seed Culture: a. Inoculate a 500-ml flask containing 50 ml of seed medium with an agar piece of about 1 cm² containing spores. b. A typical seed medium consists of 5% corn starch, 1.8% soybean flour, 1.3% corn steep liquor, 0.3% NaCl, 0.1% (NH4)2SO4, 0.1% NH4NO3, 0.5% soybean oil, and 0.6% CaCO3, with a pH of 6.8 to 7.0. c. Incubate at 34°C and 250 rpm for 2 days.
3. Production Fermentation: a. Inoculate a 500-ml flask containing 50 ml of the fresh fermentation medium with 5 ml of the seed culture. b. A typical fermentation medium consists of 4% corn starch, 3% soybean flour, 3% dextrin, 0.2% (NH4)2SO4, 1% soybean oil, and 0.6% CaCO3. c. Incubate at 34°C and 250 rpm for 6 days. d. The fermentation may be supplemented with precursors like n-propanol after a specific cultivation time (e.g., 0.5 ml after 1 day).[13]
References
- 1. unido.org [unido.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of fermentation conditions for erythromycin-producing strain [manu61.magtech.com.cn]
- 7. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput optimization of the chemically defined synthetic medium for the production of erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing peak tailing in HPLC analysis of Erythromycin A dihydrate
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Erythromycin (B1671065) A dihydrate, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC analysis, the chromatographic peaks should be symmetrical and have a Gaussian shape. A tailing peak is asymmetrical, with a drawn-out or sloping tail on the right side of the peak. This distortion can affect the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility. Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), with a value close to 1.0 being ideal. Values greater than 2.0 are often considered unacceptable for precise analytical methods.[1][2]
Q2: What are the primary causes of peak tailing for a basic compound like Erythromycin A dihydrate?
A2: Peak tailing for basic compounds like Erythromycin A is most frequently caused by secondary interactions between the analyte and the stationary phase.[2] The primary culprits include:
-
Silanol (B1196071) Interactions: Free, un-capped silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic functional groups of Erythromycin A.[2][3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Erythromycin A, the molecule can exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and a tailed peak.[3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak asymmetry.[5]
-
Column Degradation: Over time, columns can degrade, or voids can form at the column inlet, leading to distorted peak shapes.[1]
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can cause band broadening and contribute to peak tailing.[1]
Q3: How does the mobile phase pH affect the peak shape of Erythromycin A?
A3: The mobile phase pH is a critical parameter. For basic compounds, secondary interactions with acidic silanol groups can be minimized by working at a low pH (e.g., pH 2-3).[1][2] At this low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte. Alternatively, working at a higher pH (e.g., pH 7-8) can also be effective, provided a pH-stable column is used.[1] At higher pH, the analyte is in its neutral form, reducing interactions with any ionized silanols. The key is to choose a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[6]
Q4: Can my choice of HPLC column influence peak tailing?
A4: Absolutely. Modern HPLC columns offer several features to reduce peak tailing for basic compounds:
-
End-Capped Columns: These columns have their residual silanol groups chemically deactivated (capped) to prevent secondary interactions.[1][7]
-
Base-Deactivated Silica (B1680970) (BDS) Columns: These are specifically designed to provide symmetric peaks for basic analytes.[7][8]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can reduce the number of available silanol groups and improve pH stability.[9]
-
Polymer-Based Columns: Columns with polymeric stationary phases are an alternative to silica and do not have silanol groups, thus eliminating this source of peak tailing.[4]
Troubleshooting Guide: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Problem: Asymmetrical peak shape (tailing) for Erythromycin A.
A logical workflow for troubleshooting this issue is presented below.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization
Question: My Erythromycin A peak is tailing. What should I check first in my mobile phase?
Answer: The most common cause of peak tailing for basic analytes like Erythromycin A is the interaction with the silica stationary phase. The first and often most effective step is to adjust the mobile phase pH.
-
Low pH Approach: Lowering the pH of the mobile phase to between 2.5 and 3.5 will protonate the acidic silanol groups on the silica surface, minimizing their interaction with the protonated Erythromycin A molecule.[2][4]
-
High pH Approach: Alternatively, using a mobile phase with a higher pH (e.g., 7.0 to 9.0) can also improve peak shape.[10][11] At this pH, Erythromycin A is likely to be in its neutral form, reducing ionic interactions. Caution: Ensure your column is stable at higher pH values to prevent degradation of the stationary phase.[9]
-
Buffer Strength: Insufficient buffer capacity can lead to pH shifts on the column. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape, especially for LC-UV applications.[1][7]
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Mobile Phase pH | 6.0 | 3.0 | Reduced Tailing Factor |
| Buffer Concentration | 10 mM | 25 mM | Improved Peak Symmetry |
| Mobile Phase Additive | None | 0.1% Triethylamine | Masking of Silanols |
Caption: Illustrative impact of mobile phase modifications on peak tailing.
Step 2: Column Selection and Care
Question: I've adjusted my mobile phase pH, but I still see some tailing. Could it be my column?
Answer: Yes, the column is a critical factor. If mobile phase optimization is insufficient, consider the following:
-
Use a Modern, High-Purity Column: Older, Type A silica columns have more active silanol sites and trace metal impurities that can cause tailing.[4] Modern, Type B silica, base-deactivated, or end-capped columns are designed to minimize these interactions.[4][7]
-
Consider a Different Stationary Phase: If tailing persists with silica-based columns, a column with a different stationary phase, such as a polymer-based or a hybrid silica column, could be a good alternative as they have fewer or no exposed silanol groups.[4][9]
-
Column Contamination and Voids: Contaminants from previous samples can bind to the column and create active sites. Additionally, pressure shocks can cause voids to form at the head of the column. Both can lead to peak tailing. Flushing the column with a strong solvent or, if a void is suspected, replacing the column may be necessary.[1] Using a guard column is a good preventative measure.[12]
Step 3: Sample and System Considerations
Question: My mobile phase and column are optimized, but I still have issues. What else could be the cause?
Answer: If the mobile phase and column are not the source of the problem, look at the sample itself and the physical HPLC system.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or diluting the sample.
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) in a highly aqueous mobile phase), it can cause peak distortion.[1] Ideally, the sample should be dissolved in the mobile phase.
-
Extra-Column Effects: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are secure and not contributing dead volume to the system.[1]
The chemical interactions leading to peak tailing are summarized in the diagram below.
Caption: Interaction between Erythromycin A and silanol groups.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing (Low pH)
This protocol describes the preparation of a mobile phase at a low pH, suitable for minimizing silanol interactions.
-
Prepare the Aqueous Component:
-
Measure approximately 900 mL of HPLC-grade water into a 1 L beaker.
-
Add a sufficient amount of a suitable buffer salt (e.g., potassium dihydrogen phosphate) to achieve the desired concentration (e.g., 25 mM).
-
Adjust the pH to 3.0 using phosphoric acid.
-
Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 65:35 v/v aqueous to organic).[8]
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using an appropriate method, such as sonication or vacuum filtration, before use.[8]
-
Protocol 2: Sample Preparation
This protocol outlines the steps for preparing this compound samples for analysis.
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to create a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards.
-
-
Sample Preparation (from a formulation):
-
Accurately weigh a portion of the formulation equivalent to a known amount of Erythromycin A.
-
Dissolve the sample in a suitable solvent, ideally the mobile phase.[13]
-
Use sonication to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13]
-
| Parameter | Recommended Condition |
| Column | Base-Deactivated C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Caption: Example HPLC method parameters for Erythromycin A analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. oaji.net [oaji.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Erythromycin A Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the formation of Erythromycin (B1671065) A degradation products during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to support your research and development efforts.
Troubleshooting Guide: Common Issues in Erythromycin A Experiments
| Issue | Possible Cause | Recommended Solution |
| Low Potency of Erythromycin A Solution | Degradation due to acidic pH of the solvent or buffer. | Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.5). Use buffered solutions to maintain a stable pH. |
| Exposure to elevated temperatures. | Prepare and store Erythromycin A solutions at recommended temperatures, typically 2-8°C for short-term storage and frozen for long-term storage. Avoid repeated freeze-thaw cycles. | |
| Presence of Unexpected Peaks in HPLC/LC-MS Analysis | Formation of degradation products such as anhydroerythromycin A. | Confirm the identity of degradation products using mass spectrometry. Optimize experimental conditions (pH, temperature, solvent) to minimize their formation. Refer to the stability data tables below. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Ensure proper cleaning and calibration of analytical instruments. | |
| Inconsistent Experimental Results | Variability in the stability of Erythromycin A under slightly different conditions. | Strictly control and monitor pH, temperature, and light exposure throughout the experiment. Prepare fresh solutions for each experiment whenever possible. |
| Interaction with other components in the formulation. | Evaluate the compatibility of Erythromycin A with all excipients and other active ingredients in the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Erythromycin A?
A1: The most common degradation products of Erythromycin A, particularly under acidic conditions, are anhydroerythromycin A and erythromycin A enol ether.[1][2] These are formed through intramolecular cyclization reactions and are biologically inactive.[1] Under alkaline conditions, degradation can occur through hydrolysis of the lactone ring.
Q2: What is the optimal pH range for maintaining the stability of Erythromycin A in solution?
A2: Erythromycin A is most stable in neutral to slightly alkaline conditions, typically within a pH range of 7.0 to 8.5.[2] It is highly susceptible to degradation in acidic environments (pH < 6.0).
Q3: How does temperature affect the stability of Erythromycin A?
A3: Elevated temperatures accelerate the degradation of Erythromycin A. For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C) for short-term use and frozen (e.g., -20°C) for long-term storage.
Q4: What are the most effective strategies to prevent the degradation of Erythromycin A during oral administration?
A4: The most widely used and effective strategy is the use of enteric coatings on tablets or pellets.[3][4] These coatings are resistant to the acidic environment of the stomach and dissolve in the more alkaline pH of the small intestine, releasing the drug at its site of absorption. Other advanced strategies include formulation into pH-sensitive nanoparticles and the development of pH-cleavable prodrugs.
Q5: Can the choice of solvent impact the stability of Erythromycin A?
A5: Yes, the presence of water can facilitate the degradation of Erythromycin A, especially under unfavorable pH and temperature conditions. In some cases, the use of co-solvents can influence stability. For preparing stock solutions, anhydrous ethanol (B145695) is often used.
Quantitative Stability Data
The following tables summarize the stability of Erythromycin A under various conditions.
Table 1: Effect of Temperature on the Stability of Erythromycin A
| Storage Temperature (°C) | Storage Duration | Percentage of Erythromycin A Remaining | Key Degradation Products Formed |
| -20 | 6 months | ~100% | Not significant |
| 25 | 6 months | ~100% | Not significant |
| 40 | 3 months | Slight decrease | Impurity B and Impurity H increase |
| 40 | 6 months | Noticeable decrease | Impurity B and Impurity H increase |
| 50 | 3 months | Significant decrease | Impurity B and Impurity H increase |
| 50 | 6 months | Substantial decrease | Impurity B and Impurity H increase |
Data adapted from an accelerated stability study by the WHO.[5]
Table 2: Degradation Rate of Erythromycin A in Acidic Conditions
| pH | Temperature (°C) | Time for 10% Degradation (t₁₀%) |
| 2.0 | 37 | 3.7 seconds |
This data highlights the rapid degradation in a highly acidic environment, simulating gastric conditions.[6]
Experimental Protocols
Protocol 1: Lab-Scale Preparation of Enteric-Coated Erythromycin A Tablets
This protocol provides a general method for applying an enteric coating to Erythromycin A tablets using a pan coater. The specific parameters may require optimization based on the tablet core properties and the desired release profile.
Materials:
-
Erythromycin A tablets (cores)
-
Eudragit® L 100-55 (or a similar enteric polymer)
-
Triethyl citrate (B86180) (plasticizer)
-
Talc (B1216) (anti-tacking agent)
-
Isopropyl alcohol
-
Purified water
-
Pan coater apparatus
Procedure:
-
Prepare the Coating Solution:
-
In a suitable container, dissolve the Eudragit® L 100-55 polymer in isopropyl alcohol with continuous stirring.
-
Once the polymer is fully dissolved, add triethyl citrate (as a plasticizer) and talc (as an anti-tacking agent) to the solution.
-
Continue stirring until a homogenous suspension is formed.
-
-
Preheat the Tablet Bed:
-
Place the Erythromycin A tablets (cores) into the pan coater.
-
Start the pan rotation at a low speed (e.g., 10-15 rpm).
-
Apply warm air to the tablet bed until the tablet surface temperature reaches approximately 40-45°C.
-
-
Coating Process:
-
Begin spraying the coating suspension onto the rotating tablet bed at a controlled rate.
-
Maintain the inlet air temperature to ensure efficient drying of the coating solution without overheating the tablets.
-
Periodically check the tablet surfaces to ensure a uniform coating is being applied.
-
-
Drying:
-
Once the desired amount of coating has been applied, stop spraying and continue to rotate the tablets in the warm air stream for a specified period to ensure complete drying of the enteric coat.
-
-
Curing (Optional):
-
Depending on the polymer used, a curing step at a slightly elevated temperature may be required to ensure optimal film formation and gastric resistance.
-
Protocol 2: Synthesis of a pH-Cleavable Adamantane-Erythromycin A Conjugate
This protocol describes the synthesis of a pH-sensitive Erythromycin A prodrug, where the drug is linked to adamantane (B196018) via a hydrazone bond that is stable at neutral pH but cleaves in slightly acidic environments.
Materials:
-
Erythromycin A
-
Methanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolution:
-
In a round-bottom flask, dissolve Erythromycin A and adamantane-1-carbohydrazide in methanol.
-
-
Catalysis:
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.
-
-
Reaction:
-
Reflux the reaction mixture at approximately 50°C for 48 hours in the dark.
-
-
Purification:
-
After the reaction is complete, the product can be purified using appropriate chromatographic techniques (e.g., column chromatography) to isolate the adamantane-erythromycin A conjugate.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. scribd.com [scribd.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Erythromycin A Dihydrate Experiments
Welcome to the technical support center for Erythromycin (B1671065) A dihydrate experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with Erythromycin A dihydrate in aqueous solutions?
A1: this compound is most stable in neutral to slightly alkaline conditions, with an optimal pH range of 7.0 to 7.5.[1] It is highly susceptible to degradation in acidic environments.[2][3][4] At pH values below 3, degradation is particularly rapid.[5] Therefore, it is crucial to maintain a pH within the recommended range to ensure the integrity of the compound throughout your experiment.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its limited solubility in water (approximately 1.5 mg/mL), it is recommended to first dissolve this compound in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407) (DMF).[2][6] A common procedure is to create a concentrated stock solution (e.g., 10 mg/mL) in one of these solvents and then dilute it to the final working concentration in your aqueous buffer.[6][7] For maximum solubility in aqueous buffers, it is suggested to first dissolve erythromycin in ethanol before diluting with the buffer of choice.[6] It is not recommended to store aqueous solutions for more than one day.[6]
Q3: My experimental results are inconsistent. What could be the cause?
A3: Inconsistent results with this compound can stem from several factors, primarily related to its stability. Degradation of the compound due to acidic conditions is a major culprit.[2][3][4] Ensure your buffer has sufficient buffering capacity to maintain the optimal pH throughout the experiment. Another factor could be the age of your aqueous solution; fresh solutions should be prepared daily.[6] Finally, improper storage of stock solutions can lead to degradation over time. Stock solutions are typically stored at -20°C.[7]
Q4: Can I use any buffer for my experiments?
A4: While several buffers can be used, the choice of buffer can impact experimental outcomes. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer.[2] For studying pH-dependent degradation kinetics, sodium acetate (B1210297) (pH 3.5-5.5) and Tris-HCl (pH 7.0-9.0) have been utilized.[1][8] It is important to select a buffer that is compatible with your specific assay and can maintain a stable pH in the optimal range for this compound.
Troubleshooting Guide
Issue 1: Precipitation of this compound in the experimental medium.
-
Possible Cause: The concentration of this compound exceeds its solubility in the aqueous medium.
-
Troubleshooting:
-
Review the final concentration of the organic solvent in your working solution. A higher percentage of the organic solvent used for the stock solution may be needed to maintain solubility, but be mindful of its potential effects on your experimental system.
-
Prepare a more dilute stock solution to reduce the final concentration of this compound in the assay.
-
Ensure the pH of your final solution is within the optimal range of 7.0-7.5, as pH can influence solubility.
-
Issue 2: Loss of antibacterial activity of this compound during the experiment.
-
Possible Cause: Degradation of the antibiotic due to acidic pH.
-
Troubleshooting:
-
Verify the pH of your buffer and experimental medium before and after the addition of this compound.
-
Increase the buffering capacity of your system if significant pH shifts are observed.
-
Prepare fresh working solutions of this compound immediately before each experiment.
-
In acidic conditions, erythromycin undergoes intramolecular dehydration to form inactive products like anhydroerythromycin A.[5][8][9]
-
Data Presentation
Table 1: Solubility of Erythromycin A in Different Solvents and Buffers
| Solvent/Buffer | Solubility (mg/mL) |
| Water | 1.5 ± 0.2[2] |
| Phosphate Buffered Saline (PBS), pH 7.4 | 1.6 ± 0.4[2] |
| Acetate buffer, pH 5.0 | 15[2] |
| Methanol | >40[2] |
| Ethanol | ~30[6] |
| DMSO | ~15[6] |
| Dimethyl formamide (DMF) | ~15[6] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5[6] |
Table 2: pH-Dependent Stability of Erythromycin A
| pH Range | Stability | Key Degradation Products |
| < 3 | Very Rapid Degradation[5] | Anhydroerythromycin A, Erythromycin A enol ether[8] |
| 3.5 - 5.5 | Degradation Occurs | Anhydroerythromycin A[8] |
| 7.0 - 9.0 | Relatively Stable | Pseudoerythromycin A enol ether (in weakly alkaline conditions)[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mg/mL):
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a sterile solvent such as ethanol or DMSO to a final concentration of 10 mg/mL.[7]
-
Ensure complete dissolution by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.[7]
-
Aliquot the stock solution into smaller volumes and store at -20°C.[7]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the pre-warmed experimental buffer (e.g., PBS, pH 7.4).
-
Prepare the working solution fresh for each experiment and do not store it for extended periods.[6]
-
Mandatory Visualizations
Caption: Mechanism of action of Erythromycin A.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of erythromycin A decomposition products in aqueous solution by solid-phase microextraction/liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve issues with inconsistent results in Erythromycin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with inconsistent results in Erythromycin (B1671065) A bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during Erythromycin A bioassays, providing potential causes and solutions in a question-and-answer format.
Q1: Why are the zones of inhibition in my agar (B569324) diffusion assay inconsistent or non-existent?
Inconsistent or absent zones of inhibition can stem from several factors related to the assay components and procedure. A primary reason can be the use of a mixed or incorrect microbial culture; employing a pure, verified culture of the recommended test organism (e.g., Bacillus pumilus, Micrococcus luteus, or Sarcina lutea) is critical.[1] Another common issue is the preparation of the bacterial inoculum. An overly dense inoculum can lead to smaller or absent zones, while a sparse inoculum may produce overly large zones.[2][3] The growth medium's properties, such as its pH, depth, and composition, also significantly influence antibiotic diffusion and bacterial growth.[2] For Erythromycin, a medium with a pH around 8.0 is often recommended to ensure optimal antibiotic activity.[4] Finally, the potency of the erythromycin standard or test samples can be compromised by improper storage or degradation, leading to smaller or no zones of inhibition.[2]
Q2: My standard curve for the Erythromycin A bioassay is not linear. What are the possible causes?
A non-linear standard curve can invalidate the assay results. Several factors can contribute to this issue. Incorrect preparation of the standard dilutions is a common error; ensure accurate serial dilutions are made from a properly prepared stock solution. The range of concentrations used for the standard curve is also important. If the concentrations are too high, they may fall outside the linear response range of the assay, leading to a plateau effect.[5] Conversely, concentrations that are too low may not produce a measurable response. The relationship between the logarithm of the Erythromycin concentration and the diameter of the inhibition zone should be linear over the chosen range.[1][6] Issues with the assay plates, such as uneven agar depth or improper incubation temperatures, can also introduce variability that affects linearity.[2][7]
Q3: I am observing high variability between replicate plates in my agar diffusion assay. How can I reduce this?
High variability between replicates compromises the precision of the assay. Key factors to control include the meticulous standardization of the inoculum density, typically to a 0.5 McFarland standard.[2][8] The volume of the antibiotic solution applied to each disc or cylinder must be consistent. Ensure that the agar plates have a uniform depth (typically around 4 mm) to allow for consistent antibiotic diffusion.[3][7] Incubation conditions, specifically temperature and time, must be strictly controlled.[2][4] Even minor fluctuations can affect the rate of bacterial growth and antibiotic diffusion, leading to variable zone sizes. Additionally, ensure that the placement of discs or cylinders on the agar is uniform and that they are not placed too close to the edge of the plate.[8]
Q4: The results of my turbidimetric (broth microdilution) bioassay are not reproducible. What should I investigate?
In turbidimetric assays, inconsistent results can often be traced back to inaccuracies in the initial inoculum preparation.[2] It is crucial to use a standardized bacterial suspension to ensure that the starting number of cells is the same in every well. Another potential issue is the sedimentation of bacteria in the wells, which can affect growth due to limited oxygen availability.[9] Gentle agitation during incubation can help to prevent this. The quality and sterility of the culture medium are also paramount; any contamination will lead to erroneous results. Finally, ensure that the microplate reader is calibrated and that readings are taken at a consistent time point in the bacterial growth phase.
Q5: What are "matrix effects" and how can they affect my Erythromycin A bioassay results, particularly in biological samples?
Matrix effects refer to the interference of components in a sample (e.g., plasma, serum, tissue homogenates) with the analytical measurement of the analyte of interest, in this case, Erythromycin A.[5] These effects can either suppress or enhance the apparent activity of the antibiotic, leading to inaccurate quantification.[5] For instance, proteins and phospholipids (B1166683) in biological samples are common sources of matrix effects.[5] To mitigate these effects, effective sample preparation is crucial. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering substances than simpler methods like protein precipitation.[5]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for Erythromycin A bioassays.
Table 1: Quality Control Parameters for Erythromycin A Agar Diffusion Assay
| Quality Control Strain | Antimicrobial Agent | Disk Content | Inhibition Zone Diameter (mm) |
| Staphylococcus aureus ATCC 25923 | Erythromycin | 15 µg | 22 - 30 |
| Streptococcus pneumoniae ATCC 49619 | Erythromycin | 15 µg | 21 - 28 |
Note: Acceptable ranges may vary slightly based on the specific standards used (e.g., CLSI, EUCAST). Always refer to the latest guidelines from the relevant regulatory body.
Table 2: Validation Parameters for a Typical Erythromycin A Bioassay
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.99 | [1][10] |
| Precision (Repeatability, RSD) | ≤ 5% | [11] |
| Intermediate Precision (RSD) | ≤ 10% | [10][11] |
| Accuracy (Recovery) | 90% - 110% | [11] |
Experimental Protocols
Microbiological Agar Diffusion Assay (Cylinder-Plate Method)
This method is based on the diffusion of Erythromycin A from a cylinder through a solidified agar layer, inhibiting the growth of a susceptible microorganism in a circular zone.
-
Media Preparation : Prepare Antibiotic Assay Medium No. 11 (also known as Erythromycin Seed Agar) according to the manufacturer's instructions.[12][13] The final pH should be approximately 8.3 ± 0.2.[13] Sterilize by autoclaving and cool to 45-50°C.
-
Inoculum Preparation : Inoculate a suitable test organism, such as Bacillus pumilus MTCC-1607, into a soybean casein digest medium and incubate at 30-35°C for 24 hours.
-
Assay Plate Preparation : Add 2-3 ml of the prepared inoculum to 100 ml of the cooled (45-50°C) Antibiotic Assay Medium No. 11. Mix gently and pour 25-30 ml into sterile petri dishes. Allow the agar to solidify completely.
-
Preparation of Standard and Sample Solutions :
-
Standard Stock Solution : Accurately weigh an appropriate amount of Erythromycin A reference standard and dissolve in methanol (B129727) to create a stock solution. Further dilute with a phosphate (B84403) buffer (pH 8.0) to achieve the desired working concentrations.[6]
-
Sample Solution : Prepare the test sample in a similar manner to the standard, ensuring the final dilution is made with the same phosphate buffer.
-
-
Assay Procedure :
-
Place sterile stainless steel or porcelain cylinders (typically 6 mm inner diameter, 8 mm outer diameter, and 10 mm long) onto the surface of the inoculated agar plates.[12]
-
Carefully pipette a defined volume (e.g., 100 µl) of the standard and sample dilutions into the cylinders.
-
Allow for pre-diffusion for approximately 30 minutes at room temperature.
-
Incubate the plates at 30-37°C for 18-24 hours.
-
-
Results Interpretation : Measure the diameter of the zones of complete growth inhibition to the nearest 0.1 mm.[6] Plot the logarithm of the standard concentrations against the corresponding zone diameters to generate a standard curve. Determine the concentration of the sample from this curve.
Turbidimetric (Broth Microdilution) Assay
This method determines the minimum inhibitory concentration (MIC) of Erythromycin A by measuring the inhibition of microbial growth in a liquid medium.
-
Media Preparation : Prepare a suitable broth medium, such as Mueller-Hinton Broth, and sterilize.
-
Inoculum Preparation : Prepare a suspension of the test organism (e.g., Staphylococcus aureus ATCC 25923) and adjust its turbidity to match a 0.5 McFarland standard.[8]
-
Preparation of Standard and Sample Dilutions : In a 96-well microtiter plate, prepare a series of two-fold dilutions of the Erythromycin A standard and test samples in the broth medium. The typical concentration range for macrolides is 0.015 to 64 µg/mL.[8]
-
Inoculation : Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).[8]
-
Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[8] This can also be determined using a microplate reader to measure absorbance.
Visualizations
Erythromycin A Mechanism of Action
Erythromycin A inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[14][15][16] It specifically interacts with the 23S ribosomal RNA at the entrance of the nascent peptide exit tunnel.[16][17] This binding physically obstructs the path of the growing polypeptide chain, leading to the dissociation of peptidyl-tRNAs and ultimately halting protein synthesis.[15]
Caption: Mechanism of action of Erythromycin A on the bacterial 50S ribosomal subunit.
Troubleshooting Workflow for Inconsistent Agar Diffusion Assay Results
This flowchart provides a logical approach to troubleshooting inconsistent results in Erythromycin A agar diffusion bioassays.
Caption: Troubleshooting workflow for inconsistent agar diffusion assay results.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. biotrading.com [biotrading.com]
- 4. uspnf.com [uspnf.com]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. asm.org [asm.org]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. ijbio.com [ijbio.com]
- 11. researchgate.net [researchgate.net]
- 12. micromasterlab.com [micromasterlab.com]
- 13. exodocientifica.com.br [exodocientifica.com.br]
- 14. go.drugbank.com [go.drugbank.com]
- 15. benchchem.com [benchchem.com]
- 16. letstalkacademy.com [letstalkacademy.com]
- 17. droracle.ai [droracle.ai]
Technical Support Center: Improving the Bioavailability of Erythromycin A in Formulation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulations to improve the oral bioavailability of Erythromycin (B1671065) A.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation development of Erythromycin A.
| Issue | Potential Causes | Recommended Solutions |
| Low in vitro dissolution rate | 1. Poor wettability of Erythromycin A.[1] 2. Inadequate tablet disintegration.[1] 3. Formation of a non-dispersible mass of the drug.[1] 4. Intrinsic low solubility of the drug substance.[1] | 1. Incorporate a surfactant (e.g., sodium lauryl sulfate) in the formulation or dissolution medium.[1] 2. Optimize the concentration of disintegrants in the formulation.[1] 3. Enhance paddle speed within the acceptable range to improve agitation.[1] 4. Explore solubility enhancement techniques like solid dispersions or nanoformulations.[1] |
| High variability in dissolution results | 1. Inconsistent manufacturing processes (e.g., tablet hardness, coating thickness).[1] 2. Inconsistent particle size distribution of the active pharmaceutical ingredient (API).[1] 3. Improper deaeration of the dissolution medium.[1] | 1. Ensure consistent and controlled manufacturing parameters.[1] 2. Characterize and control the particle size of Erythromycin A.[1] 3. Adhere to proper deaeration procedures for the dissolution medium as per USP guidelines.[1] |
| Drug degradation during the study | 1. Exposure to acidic pH in the dissolution medium.[2][3] 2. Prolonged exposure to conditions where the drug is unstable.[2] | 1. For dissolution studies mimicking intestinal conditions, use a phosphate (B84403) buffer with a pH between 6.8 and 7.5.[1] 2. Ensure analytical methods are stability-indicating. |
| Low entrapment efficiency in nanoparticles | 1. Suboptimal process parameters (e.g., stirring time, sonication time).[4] 2. Inappropriate drug-to-polymer/lipid ratio.[4] 3. Unsuitable choice of polymer or lipid. | 1. Optimize process parameters; for instance, increasing stirring time can decrease particle size and increase entrapment efficiency.[4] 2. Evaluate different drug-to-excipient ratios to find the optimal loading.[4] 3. Screen various polymers or lipids to identify one with better compatibility and encapsulation capacity for Erythromycin A. |
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of Erythromycin A typically low?
The low oral bioavailability of Erythromycin A is primarily due to two factors:
-
Acid Instability : It is highly unstable in the acidic environment of the stomach, where it undergoes intramolecular dehydration to form inactive degradation products like anhydroerythromycin A.[2][3][5][6][7]
-
Poor Aqueous Solubility : Erythromycin A is a hydrophobic drug with very low solubility in water, which limits its dissolution and subsequent absorption in the small intestine.[4][8][9]
2. What are the primary strategies to improve the bioavailability of Erythromycin A?
The main approaches focus on protecting the drug from gastric acid and enhancing its dissolution rate. These include:
-
Enteric Coating : This is a common and effective method to protect the acid-labile drug from the stomach's acidic environment, allowing for its release in the higher pH of the small intestine.[2][10]
-
Prodrugs : Chemical modification of Erythromycin A to form prodrugs, such as esters (e.g., erythromycin ethyl succinate), can improve acid stability and taste.[7][11]
-
Nanoformulations : Encapsulating Erythromycin A in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, enhance its solubility, and provide controlled release.[4][8][12][13]
-
Solid Dispersions : Creating solid dispersions with hydrophilic polymers can improve the dissolution rate of Erythromycin A.[1]
3. How does Erythromycin A degrade in acidic conditions?
In an acidic aqueous solution, Erythromycin A undergoes rapid degradation. The process involves intramolecular cyclization reactions, leading to the formation of inactive products.[2] A key degradation pathway involves the formation of anhydroerythromycin A, a spiroketal derivative.[2][3] More recent studies suggest a complex equilibrium where Erythromycin A, an enol ether, and the anhydride (B1165640) form exist, with the slow loss of the cladinose (B132029) sugar being the actual degradation pathway.[5][6][7]
4. Is there a good correlation between in vitro dissolution and in vivo bioavailability for Erythromycin A formulations?
Yes, several studies have established a significant in vitro-in vivo correlation (IVIVC) for Erythromycin A formulations, particularly for its stearate (B1226849) salt.[14][15][16][17] The percentage of drug dissolved at specific time points often correlates well with key pharmacokinetic parameters like Cmax (maximum plasma concentration) and AUC (area under the curve).[15] This makes in vitro dissolution testing a valuable tool for predicting the in vivo performance of different formulations.[15]
5. What are some key considerations when selecting excipients for Erythromycin A formulations?
Excipient selection is critical for the stability and performance of the final dosage form.
-
Compatibility : It is essential to ensure that the chosen excipients are compatible with Erythromycin A. For instance, some common lubricants like magnesium stearate and stearic acid have been found to be incompatible.[18]
-
Functionality : For solid oral dosage forms, excipients like Avicel PH 101, mannitol, and Sta-Rx 1500 have shown good compatibility.[18] For nanoformulations, the choice of lipids (e.g., glyceryl monostearate) and surfactants (e.g., Poloxamer 188) is crucial for particle size, stability, and entrapment efficiency.[4]
Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Polymeric Nanoparticles by Solvent Evaporation
This protocol describes the preparation of pH-sensitive nanoparticles designed to protect Erythromycin A from gastric acid and release it in the intestine.[12]
Materials:
-
Erythromycin Stearate
-
Eudragit® L100-55 (or other suitable pH-sensitive polymer)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM) or a similar organic solvent
-
Deionized water
Procedure:
-
Organic Phase Preparation : Dissolve a specific amount of Erythromycin Stearate and the pH-sensitive polymer in the organic solvent.
-
Aqueous Phase Preparation : Prepare an aqueous solution of the stabilizer (PVA).
-
Emulsification : Add the organic phase to the aqueous phase under continuous high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation : Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection : The resulting nanoparticle suspension can be centrifuged to separate the nanoparticles, which are then washed and can be lyophilized for long-term storage.[12]
Protocol 2: In Vitro Dissolution Testing for Enteric-Coated Tablets
This protocol outlines a standard dissolution test for enteric-coated Erythromycin A tablets to assess their acid resistance and subsequent drug release.
Materials:
-
Erythromycin A enteric-coated tablets
-
0.1 N Hydrochloric acid (HCl)
-
0.05 M Phosphate buffer (pH 6.8)
-
USP Apparatus 2 (Paddle)
Procedure:
-
Acid Stage (Gastric Simulation) :
-
Place 900 mL of 0.1 N HCl in each dissolution vessel, maintained at 37 ± 0.5°C.
-
Place one tablet in each vessel and operate the paddle apparatus at a specified speed (e.g., 50 rpm) for 2 hours.
-
At the end of 2 hours, withdraw a sample to analyze for any drug release (which should be minimal).
-
-
Buffer Stage (Intestinal Simulation) :
-
After the acid stage, carefully add a pre-determined amount of a concentrated phosphate buffer to each vessel to adjust the pH to 6.8, or replace the acid medium entirely with the pH 6.8 phosphate buffer.
-
Continue the dissolution test for a specified period (e.g., 60 minutes).
-
Withdraw samples at predetermined time intervals and filter them promptly.
-
-
Analysis :
Visualizations
Caption: Acid-catalyzed degradation of Erythromycin A in the stomach.
Caption: Workflow for selecting a formulation strategy for Erythromycin A.
Caption: Mechanism of bioavailability enhancement by a lipid-based formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Erythromycin Formulations-A Journey to Advanced Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and evaluation of stable and taste-free erythromycin proprodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of pH sensitive polymeric nanoparticles of erythromycin stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation of in vivo bioavailability of erythromycin stearate tablets with in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. jfda-online.com [jfda-online.com]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for reducing impurities in Erythromycin A dihydrate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Erythromycin (B1671065) A dihydrate samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Erythromycin A dihydrate samples?
A1: Common impurities in Erythromycin A samples can be categorized as follows:
-
Related Substances: These are structurally similar compounds formed during the fermentation process, such as Erythromycin B, Erythromycin C, and N-demethylerythromycin A.[1][2]
-
Degradation Products: Erythromycin A is susceptible to degradation, particularly in acidic conditions, leading to the formation of anhydroerythromycin A and erythromycin A enol ether.[1][3]
-
Process-Related Impurities: These can be introduced during the manufacturing and purification processes.
-
Residual Solvents: Solvents used during extraction and crystallization may remain in the final product.
Q2: What are the primary methods for reducing impurities in this compound?
A2: The primary methods for purifying this compound and reducing impurities include:
-
Recrystallization: This is a widely used technique that involves dissolving the crude Erythromycin A in a suitable solvent system and then allowing it to crystallize, leaving impurities behind in the mother liquor.[4][5][6][7][8]
-
Column Chromatography: This method separates Erythromycin A from its impurities based on their differential adsorption to a stationary phase. Macroporous adsorption resins are commonly used for this purpose.[9][10][11][12][13]
-
Solvent Extraction: This technique is used to selectively extract Erythromycin A from a solution, leaving impurities in the original solvent.
Q3: How can I improve the yield and purity of Erythromycin A during recrystallization?
A3: To improve the yield and purity during recrystallization, consider the following factors:
-
Solvent System: The choice of solvent is critical. A good solvent will dissolve Erythromycin A at a higher temperature and have lower solubility at a lower temperature, while impurities remain soluble at lower temperatures. Common solvent systems include dichloromethane (B109758), acetone (B3395972), ethanol, and water mixtures.[4][6][7]
-
pH Control: Maintaining an alkaline pH (typically between 8.6 and 12) during dissolution can improve the stability of Erythromycin A and prevent the formation of acid degradation products.[6][14]
-
Cooling Rate: A gradual cooling process promotes the formation of larger, purer crystals. A rapid cooling rate can trap impurities within the crystal lattice.[6][8]
-
Washing: Thoroughly washing the crystals after filtration with a suitable solvent helps to remove any remaining mother liquor containing impurities.[6][8]
Troubleshooting Guides
Issue 1: Low Purity of Erythromycin A After Recrystallization
Problem: The purity of this compound after recrystallization is below the desired specification (e.g., <95%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The solvent system may not be optimal for separating Erythromycin A from specific impurities. Experiment with different solvent ratios or alternative solvents. For example, a mixture of dichloromethane and acetone has been shown to be effective.[15] |
| Rapid Cooling | Cooling the solution too quickly can lead to the co-precipitation of impurities. Implement a gradual cooling profile, for instance, cooling from 37°C to -5°C at a rate of 1-10°C per hour.[6][8] |
| Incorrect pH | An acidic pH can cause degradation of Erythromycin A. Ensure the pH of the solution is maintained in the alkaline range (8.6-12) during the dissolution step.[6][14] |
| Insufficient Washing | Residual mother liquor on the crystal surface is a common source of impurities. Wash the filtered crystals thoroughly with a cold, appropriate solvent. |
Issue 2: Low Yield of Erythromycin A After Column Chromatography
Problem: The recovery of Erythromycin A from the chromatography column is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Eluent | The eluent may not be effectively desorbing Erythromycin A from the resin. Ethyl acetate (B1210297) has been shown to be a good eluent for macroporous resins due to its high desorption rate and selectivity for Erythromycin A.[9][10] |
| Incorrect Loading Mass | Overloading the column can lead to poor separation and loss of product. The optimal loading mass is typically around 40% of the saturated adsorption capacity of the resin.[9][10] |
| Improper Elution Mode | A stepwise elution can improve separation and yield. For instance, a two-step elution using 2% ethyl acetate followed by pure ethyl acetate can achieve high purity and yield.[9] |
| Resin Incompatibility | The chosen macroporous resin may not be suitable for Erythromycin A purification. Polystyrene-type non-polar macroporous adsorption resins are often recommended.[11] |
Quantitative Data on Purification Methods
The following tables summarize quantitative data from various studies on the purification of Erythromycin A.
Table 1: Recrystallization Methods and Achieved Purity
| Solvent System | pH | Cooling Protocol | Purity of Erythromycin A | Reference |
| Dichloromethane | 8.6 - 12 | Gradient cooling from 37°C to -5°C | > 94.5% | [6][8] |
| Dichloromethane/Acetone | 9.8 | Cool to 24°C, hold for 2h, then cool to 0°C over 8h | 95.4% | [15] |
| Acetone/Water | Not Specified | Dynamic recrystallization | < 93% | [6] |
Table 2: Column Chromatography Methods and Performance
| Resin Type | Eluent | Elution Mode | Purity of Erythromycin A | Yield | Reference |
| Macroporous Resin SP825 | 2% Ethyl Acetate, then Pure Ethyl Acetate | Stepwise | 95.8% | 96.1% | [9] |
| Polystyrene-type Non-polar Macroporous Resin | Ethanol/Water or Ethyl Acetate/Water | Gradient | 91.16% - 95.77% | 83.2% - 87.6% | [11] |
Experimental Protocols
Protocol 1: Recrystallization of Erythromycin A using Dichloromethane
Objective: To purify crude this compound by recrystallization to achieve a purity of >94.5%.[6][8]
Materials:
-
Crude this compound
-
Dichloromethane
-
A suitable base (e.g., sodium hydroxide (B78521) solution) to adjust pH
-
Washing solvent (e.g., cold dichloromethane)
Procedure:
-
Dissolve the crude Erythromycin A in dichloromethane.
-
Adjust the pH of the solution to between 8.6 and 12 by adding a base.
-
Heat the solution to 37°C to ensure complete dissolution.
-
Gradually cool the solution to -5°C at a controlled rate of 1-10°C per hour.
-
Maintain the temperature at 23-28°C for 1-10 hours during the cooling process to promote crystal growth.[8]
-
Once crystallization is complete, separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold dichloromethane to remove residual impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification of Erythromycin A
Objective: To separate and purify Erythromycin A from a crude mixture using macroporous resin chromatography.[9][10]
Materials:
-
Crude Erythromycin A solution
-
Macroporous resin (e.g., SP825)
-
Eluent A: 2% (v/v) ethyl acetate in a suitable buffer
-
Eluent B: Pure ethyl acetate
-
Chromatography column
Procedure:
-
Pack the chromatography column with the macroporous resin and equilibrate it with the starting buffer.
-
Load the crude Erythromycin A solution onto the column at an optimal loading mass (approximately 40% of the resin's saturated adsorption capacity).
-
Wash the column with Eluent A for 5 bed volumes (BV) to remove weakly bound impurities.
-
Elute the Erythromycin A from the column using Eluent B.
-
Collect the fractions containing the purified Erythromycin A.
-
Combine the pure fractions and remove the solvent to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of solvents on the variety of crystalline forms of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20110172402A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
- 7. Influence of solvents on the variety of crystalline forms of erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101367855B - Method for purification of erythromycin A - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystallizing method of erythromycin | Patent Publication Number 20110172402 | Patexia [patexia.com]
- 15. WO2010048786A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Erythromycin A and Azithromycin Efficacy: A Guide for Researchers
An in-depth examination of two cornerstone macrolide antibiotics, this guide provides a comparative analysis of the efficacy of Erythromycin (B1671065) A and its azalide derivative, Azithromycin (B1666446). Intended for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines detailed experimental methodologies, and visualizes complex biological pathways to facilitate a comprehensive understanding of these two critical therapeutic agents.
Erythromycin A, a product of the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus), has been a clinical mainstay since its discovery in 1952.[1] However, its limitations, including a narrow spectrum of activity and gastrointestinal side effects, spurred the development of semi-synthetic derivatives.[2] Azithromycin, a 15-membered ring azalide, represents a significant advancement, exhibiting an enhanced spectrum of activity, particularly against Gram-negative bacteria, and a more favorable pharmacokinetic profile.[3][4] This guide delves into a detailed comparison of their efficacy, supported by quantitative data and experimental protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the key efficacy and pharmacokinetic parameters of Erythromycin A and Azithromycin, providing a clear and concise comparison.
Table 1: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) for 90% of isolates (MIC90) in μg/mL
| Organism | Erythromycin A MIC90 (μg/mL) | Azithromycin MIC90 (μg/mL) |
| Streptococcus pneumoniae | 0.03 | 0.03 |
| Staphylococcus aureus | >128 | >128 |
| Haemophilus influenzae | Marginal Activity | 0.5 |
| Moraxella catarrhalis | 0.12 | 0.06 |
| Neisseria gonorrhoeae | 1.0 | 0.25 |
| Campylobacter spp. | 4.0 | 2.0 |
| Legionella pneumophila | 1.0 | 0.5 |
| Chlamydia trachomatis | 0.5 | 0.25 |
| Mycoplasma pneumoniae | 0.015 | 0.008 |
| Enterobacteriaceae | 16 - 128 | ≤4 |
Note: MIC values can vary depending on the specific strain and testing methodology.[3][4][5]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Erythromycin A | Azithromycin |
| Oral Bioavailability (%) | ~25 (decreased with food) | ~37 |
| Peak Plasma Concentration (Cmax) (µg/mL) | 0.3 - 1.9 | 0.4 |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~2-4 | ~2.5 |
| Plasma Protein Binding (%) | 70-80 | 12-50 (concentration-dependent) |
| Elimination Half-life (t½) (hours) | ~1.5-2 | >40 |
| Volume of Distribution (Vd) (L/kg) | Low | High (~31) |
| Primary Route of Elimination | Biliary | Biliary |
Data compiled from multiple sources.[2][6]
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key comparative experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[7][8]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or phosphate-buffered saline (PBS) solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Erythromycin A or Azithromycin in a suitable solvent.
-
Perform serial twofold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[9]
-
Time-Kill Assay
This assay determines the rate and extent of bactericidal activity of an antibiotic over time.[10][11]
-
Preparation of Bacterial Culture and Antibiotic Solutions:
-
Prepare a logarithmic-phase bacterial culture in a suitable broth medium (e.g., Mueller-Hinton Broth) with a starting inoculum of approximately 5 x 10⁵ CFU/mL.[10]
-
Prepare solutions of Erythromycin A and Azithromycin at various multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC).
-
-
Assay Procedure:
-
Add the antibiotic solutions to the bacterial cultures. Include a growth control culture without any antibiotic.
-
Incubate all cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
-
Bacterial Viability Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) on each plate to determine the number of viable bacteria at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Clinical Trial Design for Community-Acquired Pneumonia
A prospective, randomized, open-label, multicenter study is a common design for comparing the efficacy of Erythromycin A and Azithromycin in treating community-acquired pneumonia.[6][12][13]
-
Patient Population:
-
Inclusion criteria would typically involve pediatric or adult patients with a clinical and radiological diagnosis of community-acquired pneumonia.
-
Exclusion criteria would include known hypersensitivity to macrolides, severe underlying disease, or recent antibiotic use.
-
-
Randomization and Blinding:
-
Patients are randomly assigned to receive either Erythromycin A or Azithromycin.
-
Due to different dosing regimens, blinding may be challenging, hence an open-label design is often employed.
-
-
Treatment Regimen:
-
Azithromycin: A typical pediatric dosage is 10 mg/kg on day 1, followed by 5 mg/kg on days 2-5.[14] For adults, a common regimen is 500 mg on day 1, followed by 250 mg on days 2-5.
-
Erythromycin: A standard pediatric dosage is 30-50 mg/kg/day divided into 3-4 doses for 10-14 days. For adults, a typical dose is 250-500 mg every 6 hours for 10-14 days.
-
-
Efficacy and Safety Assessment:
-
Primary Efficacy Endpoint: Clinical cure or improvement at the end of therapy, defined by the resolution of clinical signs and symptoms.
-
Secondary Efficacy Endpoints: Bacteriological eradication (if a pathogen is identified), radiological improvement.
-
Safety Assessment: Monitoring and recording of all adverse events.
-
-
Statistical Analysis:
-
The primary analysis would typically be a non-inferiority or superiority comparison of the clinical cure rates between the two treatment groups.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows related to Erythromycin A and Azithromycin.
Caption: Mechanism of action for Erythromycin A and Azithromycin.
Caption: Primary mechanisms of bacterial resistance to macrolides.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ableweb.org [ableweb.org]
- 5. mdpi.com [mdpi.com]
- 6. Prospective open randomized study comparing efficacies and safeties of a 3-day course of azithromycin and a 10-day course of erythromycin in children with community-acquired acute lower respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. Clinical comparative study of azithromycin versus erythromycin in the treatment of acute respiratory tract infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
- 14. PK/PD Approach to Antibiotic Therapy Review [rxkinetics.com]
Cross-Resistance Patterns Between Erythromycin A and Other Macrolide Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns observed between Erythromycin A and other clinically important macrolide antibiotics, namely Clarithromycin (B1669154) and Azithromycin. The information presented is supported by experimental data from peer-reviewed studies and standardized protocols to ensure reproducibility and accurate interpretation.
Introduction to Macrolide Cross-Resistance
Erythromycin A, the progenitor of the macrolide class, and its semi-synthetic derivatives like Clarithromycin and Azithromycin, are crucial in treating a variety of bacterial infections. They function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] However, the emergence and spread of bacterial resistance pose a significant threat to their clinical efficacy. Cross-resistance, a phenomenon where bacteria resistant to one macrolide also exhibit resistance to others, is a major concern. This guide delves into the quantitative measures of this phenomenon and the underlying molecular mechanisms.
Comparative In Vitro Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's in vitro activity against a specific bacterium. The following tables summarize the MIC data for Erythromycin A, Clarithromycin, and Azithromycin against various bacterial species, illustrating the patterns of cross-resistance.
Table 1: MICs for Penicillin-Susceptible and -Resistant Streptococcus pneumoniae
| S. pneumoniae Strain | Antibiotic | MIC90 (μg/mL) |
| Penicillin-Susceptible & Intermediate | Erythromycin A | ≤ 0.125 |
| Clarithromycin | ≤ 0.125 | |
| Azithromycin | ≤ 0.125 | |
| Penicillin-Resistant | Erythromycin A | > 128.0 |
| Clarithromycin | > 128.0 | |
| Azithromycin | > 128.0 |
Data sourced from a study on 120 pneumococci isolates. It is noteworthy that all erythromycin-resistant strains were also resistant to clarithromycin and azithromycin.[2][3]
Table 2: Comparative MICs Against Various Clinical Isolates
| Organism | Erythromycin A (μg/mL) | Clarithromycin (μg/mL) | Azithromycin (μg/mL) |
| Haemophilus influenzae | Least Active | Least Active | Most Active |
| Streptococcus spp. | - | - | Least Active |
| Staphylococcus spp. | Equivalent Activity | Equivalent Activity | Equivalent Activity |
| Gram-positive anaerobes | Equivalent Activity | Equivalent Activity | Equivalent Activity |
| Bacteroides spp. | - | Most Active | - |
| Moraxella catarrhalis | - | - | Most Active |
| Pasteurella multocida | - | - | Most Active |
| Fusobacterium spp. | Inactive | Inactive | Active |
This table is a qualitative summary based on a study of 852 clinical isolates. The study concluded that organisms relatively resistant to one macrolide were generally resistant to all, with the notable exception of Fusobacterium spp., which were often susceptible only to azithromycin.[4][5]
Molecular Mechanisms of Cross-Resistance
The primary mechanisms conferring cross-resistance among macrolides are target site modification and active drug efflux.
Target Site Modification (MLSB Phenotype)
The most common mechanism is the methylation of the 23S ribosomal RNA at position A2058, catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes.[6][7] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[6][7]
Active Drug Efflux (M Phenotype)
This mechanism involves efflux pumps that actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[1] The M phenotype, typically mediated by mef (macrolide efflux) genes, confers resistance to 14- and 15-membered macrolides (Erythromycin A, Clarithromycin, Azithromycin) but not to 16-membered macrolides, lincosamides, or streptogramin B.[8][9]
Experimental Protocols
Accurate determination of macrolide cross-resistance relies on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for broth microdilution and agar (B569324) dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Broth Microdilution Method
This method determines the MIC in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms
-
Standardized antibiotic stock solutions (Erythromycin A, Clarithromycin, Azithromycin)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in MHB across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method
This method determines the MIC on a solid agar medium.
Materials:
-
Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Standardized antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum-replicating apparatus (optional)
Procedure:
-
Prepare Antibiotic Plates: Prepare a series of MHA plates, each containing a specific concentration of an antibiotic. This is done by adding the appropriate volume of the antibiotic stock solution to molten MHA before pouring the plates.
-
Inoculum Preparation: As described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension (final inoculum of approximately 104 CFU per spot). A growth control plate (no antibiotic) should also be inoculated.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Conclusion
The evidence strongly indicates a high degree of cross-resistance between Erythromycin A, Clarithromycin, and Azithromycin. This is primarily due to shared mechanisms of resistance, namely target site modification by erm genes and active efflux via mef gene-encoded pumps. Strains resistant to Erythromycin A are highly likely to be resistant to the other two macrolides, with some exceptions for specific bacterial species. Understanding these patterns and the underlying molecular basis is critical for guiding appropriate antimicrobial therapy, developing effective surveillance strategies, and designing novel antibiotics that can overcome existing resistance mechanisms. Standardized susceptibility testing remains the cornerstone for accurately determining these resistance profiles in clinical and research settings.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 4. woah.org [woah.org]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Antibacterial Spectrum of Erythromycin A and Telithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antibacterial spectra of Erythromycin (B1671065) A, a well-established macrolide, and Telithromycin (B1682012), the first ketolide antibiotic. This analysis is supported by experimental data to assist researchers and drug development professionals in understanding the key differences in their in vitro activity, particularly against resistant pathogens.
Executive Summary
Erythromycin A has been a cornerstone in the treatment of various bacterial infections for decades. However, its efficacy has been compromised by the rise of resistant strains. Telithromycin, a semi-synthetic derivative of erythromycin, was developed to overcome these resistance mechanisms. The key distinction lies in Telithromycin's modified chemical structure, which allows for a dual-binding mechanism to the bacterial ribosome, resulting in potent activity against many erythromycin-resistant bacteria.
Mechanism of Action: A Tale of Two Binding Sites
Both Erythromycin A and Telithromycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. However, their interaction with the ribosome differs significantly, which is the primary determinant of their antibacterial spectrum.
Erythromycin A binds to a single site within domain V of the 23S ribosomal RNA (rRNA) of the 50S subunit.[1] This binding obstructs the exit tunnel for newly synthesized peptides, thereby halting protein production.
Telithromycin, on the other hand, exhibits a dual-binding mechanism. It binds to the same site as erythromycin in domain V and also has an additional binding site in domain II of the 23S rRNA.[2][3] This dual interaction results in a much higher affinity for the bacterial ribosome, approximately 10 times greater than that of erythromycin in susceptible organisms.[4] This enhanced binding allows Telithromycin to maintain its activity even when the primary binding site in domain V is altered by resistance mechanisms.[2]
Signaling Pathway Diagrams
Caption: Comparative binding mechanisms of Erythromycin A and Telithromycin.
Head-to-Head Antibacterial Spectrum: A Quantitative Comparison
The in vitro activity of Erythromycin A and Telithromycin has been evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity against Key Respiratory Pathogens
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | ||||
| (Erythromycin-Susceptible) | Erythromycin A | 110 | 0.03 | 0.06 |
| Telithromycin | 110 | 0.016 | 0.016 | |
| (Erythromycin-Resistant) | Erythromycin A | 106 | >64 | >64 |
| Telithromycin | 106 | 0.06 | 0.5 | |
| Haemophilus influenzae | Erythromycin A | 1015 | 8 | 8 |
| Telithromycin | 1015 | 4 | 4 | |
| Moraxella catarrhalis | Erythromycin A | 85 | - | - |
| Telithromycin | 85 | - | 0.06 | |
| Staphylococcus aureus | Erythromycin A | 183 | - | - |
| Telithromycin | 183 | - | 0.5 | |
| Streptococcus pyogenes | Erythromycin A | 223 | - | - |
| Telithromycin | 223 | - | - |
Data compiled from multiple in vitro studies.[5][6][7][8] MIC values can vary based on testing methodology and geographic location of isolates.
Table 2: Activity against Macrolide-Resistant Streptococcus pneumoniae
| Resistance Mechanism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| ermB-mediated (Target site modification) | Erythromycin A | >64 | >64 | >64 |
| Telithromycin | 0.03 - 1.0 | 0.12 | 0.5 | |
| mefA-mediated (Efflux) | Erythromycin A | 1.0 - >64 | 4.0 | 16.0 |
| Telithromycin | 0.015 - 0.5 | 0.06 | 0.25 |
Data represents a compilation from various studies. Specific values may vary.
Overcoming Resistance: The Telithromycin Advantage
The primary advantage of Telithromycin over Erythromycin A is its retained activity against many macrolide-resistant strains. The two main mechanisms of macrolide resistance are:
-
Target-site modification: This is primarily mediated by the erm (erythromycin resistance methylase) genes, which encode for enzymes that methylate the adenine (B156593) residue at position A2058 in domain V of the 23S rRNA. This modification reduces the binding affinity of macrolides like erythromycin.
-
Active efflux: This is mediated by mef (macrolide efflux) genes, which code for membrane pumps that actively transport macrolides out of the bacterial cell.
Telithromycin's dual-binding mechanism allows it to overcome erm-mediated resistance to a significant extent. While binding to the methylated domain V is weakened, the interaction with domain II helps to anchor the drug to the ribosome, preserving its inhibitory activity.[2] Telithromycin is also a poor substrate for the mef-encoded efflux pumps, allowing it to accumulate to effective concentrations within the bacterial cell.
Caption: How Telithromycin overcomes common macrolide resistance mechanisms.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro susceptibility of a bacterium to an antimicrobial agent. The data presented in this guide are primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Broth Microdilution Method (CLSI M07-A9)
-
Preparation of Antimicrobial Agent Stock Solutions:
-
Erythromycin A and Telithromycin are obtained as reference-grade powders.
-
Stock solutions are prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as specified by the manufacturer.
-
-
Preparation of Microdilution Plates:
-
A series of two-fold dilutions of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well is typically 100 µL.
-
Each plate includes a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Caption: A simplified workflow for the broth microdilution MIC assay.
Conclusion
Telithromycin demonstrates a broader and more potent in vitro antibacterial spectrum against key respiratory pathogens compared to Erythromycin A, particularly against strains that have developed resistance to macrolides. This enhanced activity is attributed to its unique dual-binding mechanism to the bacterial ribosome, which allows it to overcome common resistance mechanisms. For researchers and drug development professionals, understanding these fundamental differences is crucial for the rational design and development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Structural Insight into the Antibiotic Action of Telithromycin against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antipneumococcal Activity of Telithromycin by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of telithromycin compared with macrolides and fluoroquinolones against Streptococcus pneumoniae, Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative activity of telithromycin against typical community-acquired respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Validating a new analytical method for Erythromycin A dihydrate using a reference standard
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison for validating a new, rapid Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Erythromycin (B1671065) A dihydrate, benchmarked against a conventional High-Performance Liquid Chromatography (HPLC) method. The protocols and data presented herein are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3]
Erythromycin A is the most active component of the macrolide antibiotic Erythromycin.[4] The dihydrate form is often used in pharmaceutical formulations.[4][5] A validated analytical method is crucial to ensure that the drug product meets the required specifications for identity, strength, quality, and purity.
Comparative Overview of Analytical Methods
This guide outlines the validation of a newly developed UPLC method designed for faster analysis times and improved efficiency compared to the traditional HPLC method. The primary objective of the validation process is to demonstrate that the analytical procedure is fit for its intended purpose.[2]
| Analytical Method | Principle | Key Advantages |
| Conventional HPLC | Liquid chromatography using smaller particle size packing material (3-5 µm) and lower pressure. | Robust, well-established, and widely used in quality control laboratories. |
| New UPLC Method | Liquid chromatography utilizing sub-2 µm particle size columns, resulting in higher resolution, sensitivity, and faster run times under high pressure. | Significant reduction in analysis time and solvent consumption, leading to higher throughput and cost savings.[6] |
Experimental Protocols
A detailed methodology for both the conventional HPLC and the new UPLC methods is provided below. These protocols are essential for reproducing the validation experiments.
Conventional HPLC Method Protocol
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35), pH 7.0[7]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 70°C[7]
-
Detection Wavelength: 215 nm[8]
-
Injection Volume: 20 µL
-
Standard Solution Preparation: Accurately weigh and dissolve Erythromycin A dihydrate reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Crush tablets or dissolve the powder equivalent to the desired concentration of this compound in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
New UPLC Method Protocol
Instrumentation: A UPLC system with a photodiode array (PDA) detector, autosampler, and column thermostat.
-
Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size[6]
-
Mobile Phase A: 0.05 M potassium phosphate (B84403) buffer, pH 8.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A gradient elution can be optimized for faster separation. For example: 0-2 min, 90% A; 2-3 min, 90-50% A; 3-4 min, 50% A; 4-4.1 min, 50-90% A; 4.1-5 min, 90% A.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 2 µL
-
Standard and Sample Preparation: Similar to the HPLC method, using the UPLC mobile phase as the diluent.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the quantitative data obtained during the validation of the new UPLC method compared to the conventional HPLC method. The acceptance criteria are based on ICH guidelines.[9][10]
Table 1: System Suitability
| Parameter | HPLC Method | New UPLC Method | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 5000 | > 2000 |
| % RSD of Peak Area | < 1.0% | < 0.5% | ≤ 2.0% |
Table 2: Linearity
| Parameter | HPLC Method | New UPLC Method | Acceptance Criteria |
| Range | 0.2 - 1.8 mg/mL | 0.1 - 1.5 mg/mL | 80-120% of test concentration for assay[10] |
| Correlation Coefficient (r²) | > 0.999 | > 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero |
Table 3: Accuracy (Recovery)
| Concentration Level | HPLC Method (% Recovery) | New UPLC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0 - 102.0% |
| 100% | 100.1% | 100.5% | 98.0 - 102.0% |
| 120% | 99.8% | 99.9% | 98.0 - 102.0% |
Table 4: Precision
| Precision Type | HPLC Method (% RSD) | New UPLC Method (% RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | < 1.0% | < 0.5% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | < 1.5% | < 1.0% | ≤ 2.0% |
Table 5: Specificity
| Condition | HPLC Method | New UPLC Method | Acceptance Criteria |
| Placebo Interference | No interference at the retention time of Erythromycin A | No interference at the retention time of Erythromycin A | No co-elution of placebo peaks with the analyte peak |
| Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) | Peak purity index > 0.999 for Erythromycin A peak | Peak purity index > 0.999 for Erythromycin A peak | The method should be able to separate degradation products from the main analyte peak.[11] |
Table 6: Robustness
| Parameter Variation | HPLC Method (% RSD) | New UPLC Method (% RSD) | Acceptance Criteria |
| Flow Rate (±10%) | < 2.0% | < 1.5% | System suitability parameters should remain within acceptable limits. |
| Mobile Phase Composition (±2%) | < 2.0% | < 1.5% | System suitability parameters should remain within acceptable limits. |
| Column Temperature (±5°C) | < 2.0% | < 1.5% | System suitability parameters should remain within acceptable limits. |
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process as outlined by the ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Conclusion
The validation data demonstrates that the new UPLC method for the analysis of this compound is specific, linear, accurate, precise, and robust, meeting all the acceptance criteria set forth by the ICH. Furthermore, the UPLC method offers significant advantages in terms of reduced analysis time and solvent consumption, making it a superior alternative to the conventional HPLC method for routine quality control analysis. The successful validation of this new method ensures the reliability and consistency of data for the release and stability testing of this compound drug products.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. toku-e.com [toku-e.com]
- 5. scbt.com [scbt.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Erythromycin and Newer Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of the foundational macrolide, Erythromycin (B1671065), and its newer counterparts, including Azithromycin and Clarithromycin. The information presented is curated from a range of clinical and preclinical studies to support research, development, and informed decision-making in the pharmaceutical sciences.
Executive Summary
Erythromycin, a cornerstone of macrolide antibiotics, is well-known for its therapeutic efficacy but is also associated with a distinct side effect profile, most notably gastrointestinal (GI) intolerance. The development of newer macrolides, such as Azithromycin and Clarithromycin, was driven by the need to improve upon the tolerability and pharmacokinetic properties of Erythromycin. This guide delves into a comparative analysis of their side effect profiles, focusing on gastrointestinal disturbances, cardiovascular safety with an emphasis on QT interval prolongation, and drug-drug interactions. The data consistently demonstrates that newer macrolides, particularly Azithromycin, offer a more favorable side effect profile, especially concerning gastrointestinal tolerance and a reduced potential for drug-drug interactions.
Data Presentation: Quantitative Comparison of Side Effect Profiles
The following tables summarize the quantitative data on the incidence and risk of key side effects associated with Erythromycin and newer macrolides.
Table 1: Gastrointestinal Side Effects
| Side Effect | Erythromycin | Clarithromycin | Azithromycin | Notes |
| Incidence | 5-30%[1] | Generally lower than Erythromycin[1] | Generally lower than Erythromycin[1] | Most common class-wide side effects are nausea, vomiting, abdominal pain, and diarrhea.[1] |
| Odds Ratio vs. Placebo (Nausea) | - | - | - | Macrolides overall: OR 1.61 (95% CI 1.37 to 1.90)[2][3] |
| Odds Ratio vs. Placebo (Vomiting) | - | - | - | Macrolides overall: OR 1.27 (95% CI 1.04 to 1.56)[3] |
| Odds Ratio vs. Placebo (Diarrhea) | - | - | - | Macrolides overall: OR 1.70 (95% CI 1.34 to 2.16)[2][3] |
| Odds Ratio vs. Placebo (Abdominal Pain) | - | - | - | Macrolides overall: OR 1.66 (95% CI 1.22 to 2.26)[2][3] |
Table 2: Cardiovascular Side Effects (QT Prolongation and Arrhythmias)
| Side Effect | Erythromycin | Clarithromycin | Azithromycin | Roxithromycin | Notes |
| Risk of QT Prolongation | Highest[4] | Intermediate[4] | Lowest[4] | Lower than Erythromycin and Clarithromycin | The rank order of arrhythmogenic risk is estimated as Erythromycin > Clarithromycin > Azithromycin > Roxithromycin.[5] |
| Risk of Torsades de Pointes (TdP) | Highest[4] | Intermediate[4] | Lowest; does not appear to cause early afterdepolarizations (EADs) or TdP in some models.[1][4] | - | Azithromycin may even suppress TdP provoked by Erythromycin.[4] |
| Risk of Sudden Cardiac Death or Ventricular Tachyarrhythmias (RR) | 3.61 | 2.16 | 3.40 | No association noted. | Relative risk compared to no macrolide use.[6] |
| Risk of Cardiovascular Death (RR) | - | 1.48 | 1.54 | - | Relative risk compared to no macrolide use.[6] |
Table 3: Drug-Drug Interactions (Cytochrome P450 Inhibition)
| Macrolide | Inhibition of CYP3A4 | Clinical Significance |
| Erythromycin | High affinity for inhibition.[7] | Numerous clinically significant interactions (e.g., with theophylline, warfarin, carbamazepine, cyclosporine, terfenadine).[8] |
| Clarithromycin | Moderate inhibitor, less than Erythromycin.[7] | Fewer interactions than Erythromycin, but still significant (e.g., with theophylline, carbamazepine, terfenadine).[8] |
| Azithromycin | Does not significantly inhibit CYP3A4.[7][9] | Few to no clinically significant interactions reported to date.[8][9] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative analysis of macrolide side effects.
Assessment of Gastrointestinal Side Effects in Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard. The CONSORT (Consolidated Standards of Reporting Trials) statement provides a framework for reporting such trials to ensure transparency and methodological rigor.
-
Participant Selection: Patients with a confirmed bacterial infection requiring antibiotic treatment are recruited. Key exclusion criteria often include a history of significant gastrointestinal disorders, known allergy to macrolides, and use of medications that could affect gastrointestinal motility.
-
Intervention and Control: Patients are randomly assigned to receive either the investigational macrolide (e.g., Azithromycin, Clarithromycin), a standard macrolide (e.g., Erythromycin), or a placebo. Dosing regimens (dose, frequency, and duration) are standardized across all treatment arms.
-
Data Collection: Gastrointestinal adverse events are systematically recorded using standardized questionnaires and patient diaries. The severity, frequency, and duration of symptoms such as nausea, vomiting, diarrhea, and abdominal pain are documented. The need for rescue medication (e.g., antiemetics, antidiarrheals) is also recorded.
-
Statistical Analysis: The incidence of specific gastrointestinal adverse events is compared between treatment groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test). Odds ratios and 95% confidence intervals are calculated to quantify the risk of adverse events relative to the comparator or placebo.
In Vivo Assessment of QT Interval Prolongation in a Rat Model
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia and Surgical Preparation: Rats are anesthetized, and catheters are inserted for intravenous drug administration and blood sampling. Electrocardiogram (ECG) electrodes are placed to continuously monitor cardiac activity.
-
Drug Administration: Macrolides (e.g., Clarithromycin, Roxithromycin, Azithromycin) are administered intravenously at various infusion rates to achieve a range of plasma concentrations.[10]
-
ECG Monitoring and Analysis: The ECG is continuously recorded before, during, and after drug infusion. The QT interval is measured at specified time points.[11] The corrected QT interval (QTc) is often calculated to account for changes in heart rate.
-
Pharmacokinetic Analysis: Blood samples are collected at multiple time points to determine the plasma concentration of the macrolide using methods like high-performance liquid chromatography (HPLC).
-
Pharmacodynamic Modeling: The relationship between the plasma drug concentration and the change in QT interval is analyzed using pharmacokinetic-pharmacodynamic (PK/PD) models to quantify the potency of each macrolide in prolonging the QT interval.[5][10]
In Vitro Assessment of Motilin Receptor Agonism
-
Preparation: Strips of rabbit duodenum are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature and aerated.[1][5]
-
Experimental Setup: The muscle strips are attached to force transducers to measure isometric contractions.[5]
-
Drug Application: After a stabilization period, cumulative concentrations of the macrolide being tested (e.g., Erythromycin) are added to the organ bath.[1][5]
-
Data Acquisition and Analysis: The contractile responses of the duodenal strips to the macrolide are recorded. Concentration-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of the macrolide as a motilin receptor agonist.[1]
In Vitro Assessment of Cytochrome P450 (CYP) 3A4 Inhibition
-
Test System: Human liver microsomes, which contain a high concentration of CYP enzymes, are used as the in vitro model.
-
Incubation: The test macrolide, a specific CYP3A4 substrate (e.g., midazolam or testosterone), and human liver microsomes are incubated in a temperature-controlled environment. The reaction is initiated by the addition of an NADPH-generating system.
-
Analysis: The formation of the specific metabolite of the CYP3A4 substrate is measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Interpretation: The rate of metabolite formation in the presence of the test macrolide is compared to the rate in its absence (control). The concentration of the macrolide that causes 50% inhibition of the enzyme activity (IC50) is calculated to determine its inhibitory potency.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Erythromycin-induced gastrointestinal side effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CONSORT 2025 statement: Updated guideline for reporting randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of motilin agonism by macrolide immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the rabbit Purkinje fibre assay as an in vitro tool for assessing the risk of drug-induced torsades de pointes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative tolerability of erythromycin and newer macrolide antibacterials in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
Erythromycin A Dihydrate vs. Erythromycin Ethylsuccinate: A Comparative Guide to In Vitro Activity
A close examination of the in vitro antimicrobial properties of Erythromycin (B1671065) A dihydrate and its ethylsuccinate salt reveals a fundamental difference in their mechanism of action at the cellular level. Erythromycin A dihydrate is the biologically active form of the antibiotic, directly inhibiting bacterial protein synthesis. In contrast, Erythromycin ethylsuccinate is a prodrug, requiring in vivo hydrolysis to release the active Erythromycin A moiety. Consequently, direct comparisons of their in vitro activity invariably show the superior potency of the dihydrate form.
Erythromycin, a macrolide antibiotic, functions by binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with protein synthesis.[1][2][3] This action is characteristic of Erythromycin A, the active base. Erythromycin ethylsuccinate, an ester of Erythromycin A, is designed to improve oral bioavailability and taste.[4][5] However, in its esterified form, it lacks significant intrinsic antibacterial activity. Its efficacy is dependent on its conversion to Erythromycin A within the body.[4][5] Therefore, standard in vitro antimicrobial susceptibility tests, such as the determination of the Minimum Inhibitory Concentration (MIC), are performed using the active Erythromycin base.
Quantitative Comparison of In Vitro Activity
Direct in vitro comparisons of the antibacterial activity of this compound and Erythromycin ethylsuccinate are not commonly performed in clinical microbiology, as the ethylsuccinate form is expected to be inactive. The standard for measuring in vitro potency is the MIC of Erythromycin A against various bacterial strains.
| Compound | Form | In Vitro Activity | Rationale |
| This compound | Active Drug | High | Directly binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. |
| Erythromycin Ethylsuccinate | Prodrug | Negligible | Requires hydrolysis to Erythromycin A to become active. This conversion does not typically occur in standard in vitro testing media.[4][5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of Erythromycin A is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The standardized method for this procedure is outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
1. Preparation of Erythromycin Stock Solution:
-
This compound is used as the standard powder.
-
A stock solution is prepared by dissolving the powder in a suitable solvent, typically ethanol (B145695) or methanol, followed by dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.
2. Inoculum Preparation:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar (B569324) medium.
-
Several colonies are used to inoculate a saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Assay:
-
A series of two-fold dilutions of the erythromycin stock solution is prepared in a 96-well microtiter plate containing CAMHB.
-
The diluted bacterial inoculum is added to each well.
-
A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium but no bacteria) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of erythromycin at which there is no visible growth of the bacteria.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of Erythromycin A and the experimental workflow for determining its MIC.
References
- 1. benchchem.com [benchchem.com]
- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pediatric erythromycins: a comparison of the properties of erythromycins A and B 2'-ethyl succinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. chainnetwork.org [chainnetwork.org]
A Comparative Analysis of the Stability of Erythromycin A Dihydrate and Erythromycin Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability profiles of Erythromycin (B1671065) A dihydrate and its phosphate (B84403) salt. Understanding the stability of different forms of an active pharmaceutical ingredient (API) is critical for formulation development, ensuring therapeutic efficacy, and defining storage conditions and shelf life. This document summarizes key stability-related parameters, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.
Erythromycin, a macrolide antibiotic, is known for its susceptibility to degradation, particularly in acidic environments. This inherent instability has led to the development of various salt and ester forms to improve its physicochemical properties. Here, we focus on a comparative analysis of two common forms: Erythromycin A dihydrate and Erythromycin phosphate.
Data Summary: A Head-to-Head Comparison
| Physicochemical Property | This compound | Erythromycin Phosphate | Key Observations |
| Hygroscopicity | Slightly hygroscopic. Can lose water at low relative humidity.[1] | Data not available, but salts are generally more hygroscopic than the free base. | The dihydrate form's stability is linked to its hydration state.[1] |
| Aqueous Solubility | Slightly soluble in water. | Higher aqueous solubility than the base. | The phosphate salt improves water solubility, which can impact formulation options. |
| pH Stability | Most stable in neutral to slightly alkaline pH. Rapid degradation in acidic conditions (pH < 4). | Optimal stability in the pH range of 6-8. Unstable in acidic conditions. | Both forms are highly susceptible to acid-catalyzed degradation. |
| Forced Degradation Studies | This compound | Erythromycin Phosphate | Key Observations |
| Acid Hydrolysis | Significant degradation. Forms inactive anhydroerythromycin A.[2] | Significant degradation.[2] | Acidic conditions are detrimental to the stability of both forms. |
| Base Hydrolysis | Susceptible to degradation. | Susceptible to degradation. | Alkaline conditions also lead to the degradation of the erythromycin molecule. |
| Oxidative Degradation | Susceptible to oxidation. | Expected to be susceptible to oxidation. | The macrolide structure is prone to oxidative degradation. |
| Thermal Degradation | Dehydration occurs at elevated temperatures, followed by decomposition.[3][4] | Data not available. | The dihydrate form is sensitive to heat due to the loss of water molecules. |
| Photodegradation | Relatively stable to photolytic stress. | Data not available, but likely to be relatively stable. | Erythromycin generally shows good stability under light exposure.[2] |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are crucial for obtaining reliable and reproducible stability data. The following protocols are generalized based on ICH guidelines and common practices in the pharmaceutical industry.
Acid Degradation
-
Objective: To assess the stability of the substance in acidic conditions.
-
Procedure:
-
Prepare a stock solution of the Erythromycin salt (A dihydrate or phosphate) in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
-
To a known volume of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours), with periodic sampling.
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Base Degradation
-
Objective: To evaluate the stability of the substance in alkaline conditions.
-
Procedure:
-
Prepare a stock solution of the Erythromycin salt as described in the acid degradation protocol.
-
To a known volume of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the solution at room temperature or a slightly elevated temperature for a specified duration, with periodic sampling.
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of the substance to oxidation.
-
Procedure:
-
Prepare a stock solution of the Erythromycin salt.
-
Treat the solution with a suitable concentration of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for a defined period.
-
Analyze the samples at appropriate time intervals by HPLC.
-
Thermal Degradation (Solid State)
-
Objective: To assess the stability of the solid substance at elevated temperatures.
-
Procedure:
-
Place a known amount of the solid Erythromycin salt in a suitable container (e.g., glass vial).
-
Expose the sample to a high temperature (e.g., 60-80°C) in a calibrated oven for a specified duration.
-
At defined time points, remove samples and allow them to cool to room temperature.
-
Dissolve a known amount of the heat-treated sample in a suitable solvent and analyze by HPLC.
-
For this compound, thermogravimetric analysis (TGA) can be used to monitor the loss of water molecules.
-
Photostability Testing (Solid State)
-
Objective: To evaluate the stability of the substance under light exposure.
-
Procedure:
-
Expose the solid Erythromycin salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizations
Erythromycin Acid Degradation Pathway
Under acidic conditions, both this compound and its phosphate salt undergo intramolecular cyclization to form inactive degradation products. The primary pathway involves the formation of anhydroerythromycin A.
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Experimental Workflow for Comparative Stability Testing
The following diagram illustrates a logical workflow for conducting a comparative stability study of this compound and Erythromycin phosphate.
References
- 1. Solid-state investigations of this compound: structure, NMR spectroscopy, and hygroscopicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thermal behaviour of erythromycin-active substance and tablets: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacokinetics of Different Erythromycin Formulations
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065), a macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which can vary significantly depending on the formulation administered. This guide provides a comparative review of the pharmacokinetics of different erythromycin formulations, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of this versatile antibiotic.
Erythromycin is a weak base that is unstable in the acidic environment of the stomach.[2] To overcome this limitation and improve oral absorption, various formulations have been developed, including enteric-coated tablets and more stable salt or ester forms such as stearate (B1226849), ethylsuccinate, and estolate.[3][4][5] Intravenous formulations, like erythromycin lactobionate (B10762962), are also available for severe infections requiring rapid and complete bioavailability.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of different erythromycin formulations are characterized by key parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), bioavailability, and elimination half-life (t½). These parameters are crucial in determining the dosing regimen and predicting the therapeutic efficacy of a given formulation.
| Formulation | Administration Route | Dose | Cmax (μg/mL) | Tmax (hours) | AUC (μg·h/mL) | Bioavailability (%) | Half-life (hours) |
| Erythromycin Base (Enteric-coated) | Oral | 250 mg | 1.13 - 1.68[6] | ~3[6] | - | 18-45[7] | 1.5 - 2.0[3][4] |
| Erythromycin Stearate | Oral | 250 mg | ~0.8[8] | ~3[8] | - | Variable | 1.5 - 2.0[3][4] |
| Oral | 500 mg | 2.9 ± 1.7[9] | ~2[9] | 7.5 ± 3.4[10] | - | - | |
| Oral | 1.5 g | 4.8 ± 2.0[11][12][13] | 0.5 - 2 (usually 1)[11][12][13] | - | - | - | |
| Erythromycin Ethylsuccinate | Oral | 400 mg | ~0.8[8] | ~1[8] | - | Low[2] | - |
| Oral | 3.0 g | 2.8 ± 1.4[11][12][13] | 0.5 - 2 (usually 1)[11][12][13] | - | - | - | |
| Erythromycin Estolate | Oral | 10 mg/kg (infants) | Higher than ethylsuccinate[14] | ~3[14] | ~3 times greater than ethylsuccinate[14] | - | Longer than ethylsuccinate[14] |
| Erythromycin Lactobionate | Intravenous | 4 mg/kg (cats) | - | - | 2.61 ± 1.52[2] | 100 | 0.75 ± 0.09[2] |
| Intravenous | 500 mg (1-hr infusion) | ~10[15][16] | 1[15][16] | - | 100 | - | |
| Intravenous | 1000 mg (1-hr infusion) | 33.3[17] | - | - | 100 | 2.0[17] | |
| Intravenous | 1000 mg (30-min infusion) | 34.4[17] | - | - | 100 | 1.9[17] | |
| Erythromycin Base | Intramuscular | 10 mg/kg (cats) | 3.54 ± 2.16[2] | 1.22 ± 0.67[2] | - | - | 1.94 ± 0.21[2] |
Note: The data presented is compiled from various studies and may involve different subject populations (e.g., humans, cats) and experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The determination of pharmacokinetic parameters relies on well-defined experimental protocols. A typical pharmacokinetic study for an oral erythromycin formulation involves the following steps:
-
Subject Recruitment and Dosing: Healthy, fasted adult volunteers are often recruited. A single oral dose of a specific erythromycin formulation is administered.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of erythromycin in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.
For intravenous studies, the drug is administered as an infusion over a specified period, and blood samples are collected during and after the infusion.
Analytical Methodology: Quantification of Erythromycin in Plasma
A common and sensitive method for quantifying erythromycin in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), a protein precipitating agent like acetonitrile (B52724) is added, often containing a stable isotope-labeled internal standard (e.g., erythromycin-d6) to ensure accuracy.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is transferred to a clean tube for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate erythromycin from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Erythromycin is typically detected using electrospray ionization (ESI) in the positive ion mode, with specific precursor-to-product ion transitions monitored for quantification (Multiple Reaction Monitoring - MRM).
Visualizing Key Processes
To better understand the experimental and biological processes involved, the following diagrams illustrate a typical pharmacokinetic study workflow and the metabolic pathway of erythromycin.
Erythromycin is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[3][4][18] This metabolic process is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.
Conclusion
The choice of erythromycin formulation significantly impacts its pharmacokinetic profile. Intravenous formulations provide the most rapid and complete drug exposure, making them suitable for severe infections. Among the oral formulations, the estolate appears to have superior bioavailability compared to the ethylsuccinate and stearate forms. Enteric-coated erythromycin base provides a way to protect the acid-labile drug and allow for absorption in the small intestine. Understanding these pharmacokinetic differences is paramount for optimizing therapeutic outcomes and guiding the development of new and improved erythromycin delivery systems. The data and methodologies presented in this guide offer a foundational resource for researchers and professionals in the field of drug development.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ASK DIS: Erythromycin: Ethylsuccinate VS Stearate [askdis.blogspot.com]
- 9. Dose-related pharmacokinetics after oral administration of a new formulation of erythromycin base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-related pharmacokinetics after oral administration of a new formulation of erythromycin base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The pharmacokinetics and tolerance of oral erythromycin stearate compared with erythromycin ethylsuccinate: implications for preventing endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of erythromycin ethylsuccinate and estolate in infants under 4 months of age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. [The pharmacokinetics of 1,000 mg erythromycin lactobionate i. v. in patients with respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
Erythromycin A Dihydrate: A Potent Motilin Receptor Agonist for Gastrointestinal Motility Disorders
Erythromycin (B1671065) A dihydrate, a macrolide antibiotic, has been extensively validated as a potent agonist of the motilin receptor, offering a therapeutic avenue for managing gastrointestinal motility disorders. This guide provides a comparative analysis of Erythromycin A dihydrate's performance against other motilin receptor agonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
Erythromycin's prokinetic effects stem from its ability to mimic the action of motilin, an endogenous peptide that regulates gastrointestinal motility, particularly during the interdigestive state.[1][2][3][4] It binds to motilin receptors on smooth muscle cells and enteric neurons, initiating a signaling cascade that leads to increased gastrointestinal contractions.[5][6][7] This action has been demonstrated to be effective in improving gastric emptying in conditions such as diabetic gastroparesis.[8][9]
Comparative Agonist Performance at the Motilin Receptor
The efficacy of this compound as a motilin receptor agonist has been benchmarked against the natural ligand, motilin, and other synthetic agonists. The following tables summarize key quantitative data from various in vitro studies, providing a clear comparison of binding affinity and functional potency.
Table 1: Comparative Binding Affinity of Motilin Receptor Agonists
| Compound | Preparation | IC50 (M) | Reference |
| Erythromycin A | Rabbit duodenal smooth muscle membranes | 1.3 x 10⁻⁷ | [1] |
| EM201 (8,9-anhydro-EMA-6,9-hemiketal) | Rabbit duodenal smooth muscle membranes | 1.0 x 10⁻⁸ | [1] |
| EMA N-oxide | Rabbit duodenal smooth muscle membranes | 4.0 x 10⁻⁶ | [1] |
| Erythromycin | Rabbit colon muscle homogenates | 8.4 x 10⁻⁸ | [10] |
| Motilin | Rabbit colon muscle homogenates | 3.1 x 10⁻¹⁰ | [10] |
Table 2: Comparative Functional Potency of Motilin Receptor Agonists
| Compound | Preparation | EC50 (M) | Emax (% of Acetylcholine max response) | Reference |
| Erythromycin A | Rabbit duodenal smooth muscle strips | 2.0 x 10⁻⁶ | Not specified | [1] |
| EM201 (8,9-anhydro-EMA-6,9-hemiketal) | Rabbit duodenal smooth muscle strips | 5.0 x 10⁻⁸ | Not specified | [1] |
| EMA N-oxide | Rabbit duodenal smooth muscle strips | 1.0 x 10⁻⁴ | Not specified | [1] |
| Erythromycin | Rabbit isolated stomach | Not specified | Equal to motilin | [11] |
| Rabbit motilin | Rabbit isolated stomach | Not specified | High | [11] |
| [Nle13]motilin | Rabbit isolated stomach | Not specified | High | [11] |
| Erythromycin | Rabbit isolated colon myocytes | 2 x 10⁻¹² | 22.4% peak shortening | [10] |
Signaling Pathway and Experimental Workflow
Activation of the motilin receptor by agonists like this compound initiates a well-defined signaling cascade, primarily through Gq/11 proteins, leading to an increase in intracellular calcium and subsequent muscle contraction.[12] The experimental validation of these agonists typically involves a series of in vitro assays to determine their binding affinity and functional effects on muscle contractility.
References
- 1. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent. | Semantic Scholar [semanticscholar.org]
- 4. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent. | Sigma-Aldrich [sigmaaldrich.com]
- 5. reprocell.com [reprocell.com]
- 6. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of erythromycin on gastric motility in controls and in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of erythromycin on gastrointestinal motility in subtotal gastrectomized patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences between the abilities of tegaserod and motilin receptor agonists to stimulate gastric motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Erythromycin A Across Diverse Bacterial Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Erythromycin (B1671065) A against a range of clinically relevant bacterial strains. The data presented is compiled from multiple studies to offer a comprehensive overview of its antimicrobial activity, supported by detailed experimental protocols for reproducibility.
Mechanism of Action
Erythromycin A, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically to the 23S rRNA, which physically blocks the exit tunnel for the nascent polypeptide chain.[1][2][3] This action prevents the elongation of the protein, leading to a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[1][3]
Bacterial Resistance to Erythromycin A
The clinical utility of Erythromycin A has been challenged by the emergence of bacterial resistance. The two predominant mechanisms of resistance are:
-
Target Site Modification: This is the most common mechanism and involves the methylation of the 23S rRNA at a specific adenine (B156593) residue by an enzyme encoded by the erm (erythromycin ribosome methylation) genes.[4][5][6] This modification reduces the binding affinity of erythromycin to the ribosome, rendering the antibiotic ineffective.
-
Active Efflux: Some bacteria possess efflux pumps, transmembrane proteins that actively transport Erythromycin A out of the cell.[4][5] This mechanism, often mediated by mef (macrolide efflux) genes, prevents the antibiotic from reaching a high enough intracellular concentration to inhibit protein synthesis.
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Erythromycin A against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[7] Data is presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates), along with observed MIC ranges.
| Bacterial Strain | Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | >512 | 0.25 - >2048 |
| Streptococcus pneumoniae | Gram-positive | 0.063 | 0.13 | ≤0.015 - >256 |
| Streptococcus pyogenes | Gram-positive | 16 | >512 | 0.09 - >16 |
| Haemophilus influenzae | Gram-negative | - | - | ≤2.0 - >64 |
| Moraxella catarrhalis | Gram-negative | - | 0.12 | ≤0.06 - >0.5 |
| Escherichia coli | Gram-negative | 64 | >1024 | 16 - >1024 |
| Pseudomonas aeruginosa | Gram-negative | - | - | 8 - 512 |
Note: MIC values can vary depending on the specific isolate, the presence of resistance mechanisms, and the testing methodology used.
Experimental Protocols
The determination of MIC values is crucial for assessing antibiotic efficacy. The two primary methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are Broth Microdilution and Agar (B569324) Dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of Erythromycin A in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the bacterial strain being tested.
Protocol:
-
Prepare Antibiotic Stock Solution: Dissolve Erythromycin A powder in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the Erythromycin A stock solution with sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of Erythromycin A that completely inhibits visible growth of the organism.[8][9]
Agar Dilution Method
In this method, varying concentrations of Erythromycin A are incorporated into a solid agar medium. The surface of the agar is then inoculated with the test organism.
Protocol:
-
Prepare Antibiotic Stock Solution: As described for the broth microdilution method.
-
Prepare Antibiotic-Containing Agar Plates: Prepare a series of twofold dilutions of the Erythromycin A stock solution. Add a specific volume of each dilution to molten Mueller-Hinton Agar (MHA) and pour the mixture into sterile Petri dishes. Allow the agar to solidify.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multi-point inoculator can be used for this purpose.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Erythromycin A that prevents the visible growth of the bacteria on the agar.[3][10]
Visualizing Molecular Interactions and Processes
To better understand the mechanisms at play, the following diagrams illustrate the key pathways involved in Erythromycin A's function and the development of resistance.
Diagram 1: Mechanism of Action of Erythromycin A
Diagram 2: Primary Mechanisms of Bacterial Resistance to Erythromycin A
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 5. Frontiers | Responses of Pseudomonas aeruginosa to antimicrobials [frontiersin.org]
- 6. Epidemiological Study of Erythromycin-Resistant Streptococcus pyogenes From Korea and Japan by emm Genotyping and Multilocus Sequence Typing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypes and Genotypes of Erythromycin-Resistant Streptococcus pyogenes Strains in Italy and Heterogeneity of Inducibly Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cejph.szu.cz [cejph.szu.cz]
- 9. Erythromycin loaded by tetrahedral framework nucleic acids are more antimicrobial sensitive against Escherichia coli (E. coli) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Guide to Inter-Laboratory Validation of Erythromycin A Dihydrate Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and consistent quantification of Erythromycin (B1671065) A dihydrate is critical in pharmaceutical development and quality control. This guide provides an objective comparison of common analytical methods for Erythromycin A dihydrate quantification, supported by experimental data from various validation studies. It also outlines the essential protocols and visualizes the inter-laboratory validation workflow to ensure reliable and reproducible results across different facilities.
Comparison of Analytical Methods
The two most prevalent methods for the quantification of Erythromycin A are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.
Quantitative Performance Data
The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for Erythromycin A quantification as reported in various studies.
Table 1: Performance Characteristics of HPLC-UV Methods
| Parameter | Reported Performance | Citation |
| Linearity (Correlation Coefficient) | 0.9998 | [1] |
| Recovery | 99.9% | [2] |
| Precision (Relative Standard Deviation) | < 1% | [2] |
| Limit of Quantification (LOQ) | 4.17 mg/mL | [3] |
| Wavelength for Detection | 200-215 nm | [4] |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | Reported Performance | Citation |
| Linearity (Correlation Coefficient) | 0.995 to 1.000 | [5] |
| Recovery | 88% to 105% | [5] |
| Precision (Intra- and Inter-day) | QC sample recoveries varied between 88 and 105% | [5] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [5] |
| Internal Standard | Erythromycin-(N-methyl-13C, d3) | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical assays. Below are representative protocols for HPLC-UV and LC-MS/MS quantification of Erythromycin A.
HPLC-UV Method Protocol
This method is suitable for the quantification of Erythromycin A in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used. The separation is typically achieved on a reversed-phase C18 column.[8]
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724), methanol (B129727), 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v/v/v), with the pH adjusted to 7.0.[2][8]
-
Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[4][8]
-
Column Temperature: The column is often maintained at an elevated temperature, for instance, 70°C.[2][8]
-
Detection: UV detection is performed at a wavelength of approximately 200-215 nm.[4]
-
-
Sample Preparation:
-
For Solid Dosage Forms: Accurately weigh a portion of the powdered formulation, dissolve it in a suitable solvent like methanol or a mixture of acetonitrile and water, and sonicate to ensure complete dissolution.[8]
-
For Creams and Gels: A solubilization step followed by cooling to freeze the matrix can help in separating the analyte from the formulation excipients.[1][8]
-
After initial preparation, the sample is centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[8]
-
LC-MS/MS Method Protocol
This method offers high sensitivity and is ideal for quantifying low levels of Erythromycin A in complex matrices like biological fluids or environmental samples.[4]
-
Instrumentation: An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a tandem mass spectrometer is required.
-
Chromatographic Conditions:
-
Sample Preparation (Protein Precipitation for Plasma Samples):
-
To 100 µL of plasma, add 250 µL of acetonitrile containing a stable isotope-labeled internal standard, such as erythromycin-(N-methyl-13C, d3).[7]
-
Vortex the mixture to precipitate proteins.[7]
-
Centrifuge the sample at high speed (e.g., 11,000 rpm) for 5 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and dilute it with a suitable buffer (e.g., 5 mM ammonium acetate).[7]
-
Inject an aliquot of the final sample into the LC-MS/MS system.[7]
-
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often in the positive selected ion monitoring (SIM) mode for enhanced selectivity and sensitivity.[4]
Mandatory Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study to ensure that an analytical method is reproducible and reliable across different laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
